5-Azidopentanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-azidopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c6-8-7-4-2-1-3-5-9/h9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCFSFWVMHRCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446308 | |
| Record name | 5-azidopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170220-11-8 | |
| Record name | 5-azidopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Synthesis and Purification of 5-Azidopentanol
This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a versatile bifunctional molecule essential in chemical biology and drug discovery. The protocols and insights presented herein are grounded in established chemical principles and field-proven methodologies, intended for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of this compound
This compound is a valuable chemical linker that possesses two distinct functional groups: a terminal primary alcohol (-OH) and a terminal azide (-N₃). This unique architecture allows for orthogonal chemical modifications. The azide group is a key participant in bioorthogonal reactions, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1][2] This reaction enables the efficient and specific formation of a stable triazole linkage to alkyne-containing molecules under mild, often aqueous, conditions.[2][3] The alcohol group provides a convenient handle for subsequent derivatization, such as esterification or etherification, allowing for the attachment of other molecular entities. This dual functionality makes this compound an indispensable building block for constructing complex molecular architectures, conjugating molecules to biomaterials, and developing novel therapeutic agents.[3][4]
The synthesis of this compound is most reliably achieved through a nucleophilic substitution reaction, a cornerstone of organic synthesis. This guide will detail this robust methodology, from the selection of starting materials to the final characterization of the purified product.
Synthetic Strategy and Core Mechanism
The conversion of a 5-halopentanol to this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The success of this synthesis hinges on understanding the roles of the substrate, nucleophile, and solvent.
The SN2 Mechanism: A Concerted Pathway
In this reaction, the azide ion (N₃⁻), acting as a potent nucleophile, directly attacks the electrophilic carbon atom bonded to the halogen (the leaving group).[5][6] This process is "concerted," meaning the bond formation between the nucleophile and the carbon occurs simultaneously with the cleavage of the carbon-leaving group bond.[7]
-
Nucleophile: The azide ion is an excellent nucleophile for this transformation. It is relatively small and carries a formal negative charge, yet it is the conjugate base of a weak acid (hydrazoic acid, pKa ~4.6), which minimizes competing elimination reactions.[8]
-
Substrate: The reaction proceeds efficiently with primary alkyl halides like 5-chloropentanol or 5-bromopentanol.[9][10] Bromide is a better leaving group than chloride, generally resulting in faster reaction rates.
-
Solvent: The choice of solvent is critical for maximizing the rate of an SN2 reaction. Polar aprotic solvents, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), are ideal.[8] These solvents effectively solvate the counter-ion (Na⁺) but poorly solvate the azide anion, leaving it "naked" and highly nucleophilic, thereby accelerating the reaction.
Detailed Experimental Protocol
This protocol describes a typical lab-scale synthesis of this compound from 5-bromopentan-1-ol.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 5-Bromopentan-1-ol | C₅H₁₁BrO | 167.04 | 5.00 g | 29.9 | 1.0 |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 2.92 g | 44.9 | 1.5 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | - |
| Deionized Water | H₂O | 18.02 | ~300 mL | - | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~100 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopentan-1-ol (5.00 g, 29.9 mmol).
-
Dissolution: Add 50 mL of anhydrous DMF to the flask and stir until the 5-bromopentan-1-ol is fully dissolved.
-
Addition of Azide: CAUTION: Sodium azide is highly toxic. Handle only in a chemical fume hood using appropriate personal protective equipment (PPE), including double gloves.[11][12] Do not use a metal spatula.[11][13] Carefully add sodium azide (2.92 g, 44.9 mmol) to the solution in portions.
-
Reaction: Heat the reaction mixture to 70 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 2:1 Hexane:Ethyl Acetate eluent. The product, this compound, will have a lower Rf value than the starting material, 5-bromopentan-1-ol. The reaction is typically complete within 12-16 hours.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Pour the reaction mixture into a 500 mL separatory funnel containing 150 mL of deionized water.
-
Rinse the reaction flask with a small amount of ethyl acetate and add it to the separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic layers in the separatory funnel.
-
-
Washing:
-
Wash the combined organic layers with deionized water (2 x 100 mL) to remove residual DMF.
-
Wash the organic layer with brine (1 x 100 mL) to remove the remaining water.
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Decant or filter the solution to remove the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
-
Purification by Flash Column Chromatography
The crude product requires purification to remove unreacted starting material and byproducts.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with the mobile phase, starting with low polarity (e.g., 9:1 Hexane:EtOAc).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield pure this compound as a colorless oil.
-
Product Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.
| Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.66 (t, 2H, -CH ₂OH), 3.28 (t, 2H, -CH ₂N₃), 1.80-1.35 (m, 7H, overlapping signals for -CH ₂- chains and -OH ). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 62.5 (-C H₂OH), 51.4 (-C H₂N₃), 32.2, 28.7, 23.2 (internal -C H₂- carbons). |
| FT-IR (neat) | ~3350 cm⁻¹ (broad, O-H stretch), ~2940 cm⁻¹ (C-H stretch), ~2095 cm⁻¹ (strong, sharp, N₃ asymmetric stretch) . |
| Mass Spec. (ESI+) | Calculated for C₅H₁₁N₃O [M+H]⁺: 130.0975; Found: 130.0978. |
Critical Safety Considerations
Handling azides requires strict adherence to safety protocols.
-
Sodium Azide (NaN₃): This compound is acutely toxic if ingested or absorbed through the skin and can be fatal.[11][14] It must be handled exclusively in a certified chemical fume hood with appropriate PPE.[12][15]
-
Explosion Hazard: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive metal azides.[13] NEVER pour azide-containing waste down the drain, as it can react with metal pipes.[13][14] Use non-metal spatulas for handling solid NaN₃.[11]
-
Hydrazoic Acid (HN₃) Formation: Contact with acid converts sodium azide into hydrazoic acid, which is a toxic, volatile, and explosive gas.[11][13] All reactions and work-ups should be performed under neutral or basic conditions.
-
Organic Azides: While generally more stable, low molecular weight organic azides like this compound can be thermally unstable. Avoid excessive heating and distillation to dryness.
-
Waste Disposal: All materials contaminated with sodium azide or this compound (e.g., gloves, pipette tips, silica gel) must be collected as hazardous waste according to institutional guidelines.[14][15] Sodium azide is classified as a P-listed, acutely toxic waste.[15]
References
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Safe Handling of Sodium Azide (SAZ). (n.d.). Tufts University Office of Environmental Health & Safety. Retrieved from [Link]
-
Sodium Azide NaN3. (2019, September 19). University of Illinois Division of Research Safety. Retrieved from [Link]
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Lab Safety Guideline: Sodium Azide. (n.d.). The University of Tennessee Health Science Center. Retrieved from [Link]
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Sodium Azide. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]
-
Draw the mechanism for the reaction of an alkyl halide with sodium azide, followed by reduction. (2023, April 6). Brainly. Retrieved from [Link]
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Complete the mechanism of the initial step of the reaction of the alkyl halide with sodium azide. (2024). Transtutors. Retrieved from [Link]
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By which mechanism would azide react with alcohols or alkyl halides? (2015, December 17). Chemistry Stack Exchange. Retrieved from [Link]
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Reactions of Azides. (2018, June 29). Master Organic Chemistry. Retrieved from [Link]
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Organic azide. (n.d.). In Wikipedia. Retrieved from [Link]
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A Recent Concept of Importance: Click Chemistry. (n.d.). IntechOpen. Retrieved from [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The application of click chemistry in the synthesis of agents with anticancer activity. (2015, March 12). Cancer Cell International. Retrieved from [Link]
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5-Chloropentanol (CAS: 5259-98-3): Properties, Synthesis, and Market Insights. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. (2004, November 8). University of Illinois. Retrieved from [Link]
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Recent applications of click chemistry in drug discovery. (2017). Expert Opinion on Drug Discovery. Retrieved from [Link]
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Azide synthesis by azidonation, azidation or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. (2012). Molecules. Retrieved from [Link]
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Preparation of 5-chloropentanol. (n.d.). PrepChem.com. Retrieved from [Link]
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A Senior Application Scientist's Technical Guide to 5-Azidopentanol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Bifunctional Linker
In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently connect molecular entities is paramount. 5-Azidopentanol emerges as a critical tool in this context, serving as a heterobifunctional linker of exceptional utility. Its structure is deceptively simple: a five-carbon aliphatic chain functionalized with a terminal hydroxyl group (-OH) at one end and an azide group (-N₃) at the other. This dual functionality is the key to its power.
The azide group is a premier reactant in the suite of reactions known as "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its strain-promoted, copper-free variants (SPAAC).[1][2] These reactions are prized for their high yields, specificity, and tolerance of a wide range of biological functional groups, making them ideal for complex environments.[3][4] Simultaneously, the primary alcohol provides a classic and reliable handle for a different set of chemical transformations, such as esterification, etherification, or conversion to other functional groups.
This guide provides an in-depth examination of the core properties, synthesis, and application of this compound, offering field-proven insights to empower researchers in leveraging this versatile molecule for bioconjugation, drug discovery, and materials science.
Core Physicochemical & Spectroscopic Profile
Accurate identification and characterization are the bedrock of reproducible science. The following data provides the essential physicochemical properties and the expected spectroscopic signatures for verifying the identity and purity of this compound.
Physicochemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | 5-azidopentan-1-ol | [5] |
| Synonyms | 1-Pentanol, 5-azido-; 5-azido-1-pentanol | [6][7] |
| CAS Number | 170220-11-8 | [5][6][7] |
| Molecular Formula | C₅H₁₁N₃O | [5] |
| Molecular Weight | 129.16 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | Typical observation |
| Density | ~1.01 g/cm³ (predicted) | [5] |
| Boiling Point | ~95-100 °C at 0.5 mmHg (predicted) | [7] |
| SMILES | C(CCN=[N+]=[N-])CCO | [5] |
| InChIKey | DZCFSFWVMHRCHN-UHFFFAOYSA-N | [5] |
Spectroscopic Data Analysis (Predicted)
The following describes the expected spectral features for this compound, which are critical for its characterization.[8][9][10]
-
¹H NMR (Proton NMR): The proton spectrum provides a clear map of the aliphatic backbone.
-
~3.65 ppm (triplet, 2H): Protons on the carbon adjacent to the hydroxyl group (-CH₂OH).
-
~3.30 ppm (triplet, 2H): Protons on the carbon adjacent to the azide group (-CH₂N₃).
-
~1.40 - 1.70 ppm (multiplets, 6H): Protons of the three internal methylene groups (-CH₂-CH₂-CH₂-).
-
Variable (singlet, 1H): The hydroxyl proton (-OH), whose chemical shift is concentration and solvent-dependent.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum confirms the five unique carbon environments of the pentyl chain.
-
~62.5 ppm: Carbon attached to the hydroxyl group (-CH₂OH).
-
~51.5 ppm: Carbon attached to the azide group (-CH₂N₃).
-
~32.0 ppm, ~28.5 ppm, ~22.5 ppm: The three internal methylene carbons.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is exceptionally useful for confirming the presence of the key functional groups.
-
~3350 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.
-
~2940 cm⁻¹ (strong): C-H stretching of the aliphatic chain.
-
~2100 cm⁻¹ (strong, sharp): The characteristic N=N=N asymmetric stretching of the azide group. This is a definitive peak for this molecule.
-
~1050 cm⁻¹ (strong): C-O stretching of the primary alcohol.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.
-
Expected [M+H]⁺: 130.0975 m/z.
-
Key Fragmentation: A prominent fragment would be the loss of N₂ (28 Da) from the molecular ion, a characteristic fragmentation pathway for azides.
-
Synthesis and Chemical Reactivity
The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups. This allows for a stepwise, controlled approach to building complex molecular architectures.
Synthesis Protocol: Azidation of 5-Bromo-1-pentanol
A reliable and common method for preparing this compound is through a nucleophilic substitution reaction using an appropriate 5-halopentanol precursor.
Reaction Principle: The bromide in 5-bromo-1-pentanol is a good leaving group, which is readily displaced by the azide anion (N₃⁻) from sodium azide in a classic Sₙ2 reaction.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1-pentanol (1.0 eq). Dissolve it in a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Azide: Add sodium azide (NaN₃, ~1.5 eq) to the solution. Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (EtOAc) three times.
-
Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.
The Dual Reactivity of this compound
The molecule's design allows for selective reaction at either end, a concept known as orthogonality.
-
The Azide Terminus (Click Chemistry): The azide group is the key to forming stable triazole linkages.
-
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This is the most common click reaction. In the presence of a Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), the azide of this compound reacts rapidly and specifically with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[1] This reaction is robust and can be performed in aqueous buffers, making it ideal for bioconjugation.[3]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): For applications in living systems where copper toxicity is a concern, SPAAC is the method of choice.[2] Here, the azide reacts with a strained cyclooctyne (e.g., DBCO, BCN) without the need for a metal catalyst, forming the triazole linkage through ring-strain release.[6][7]
-
-
The Hydroxyl Terminus: The primary alcohol is a versatile functional group for standard organic transformations. It can be:
-
Esterified by reacting with a carboxylic acid (using Fischer esterification or coupling agents like DCC) or a more reactive acyl chloride.
-
Etherified using the Williamson ether synthesis.
-
Oxidized to 5-azidopentanal or 5-azidopentanoic acid using appropriate oxidizing agents (e.g., PCC or TEMPO).[11][12] This adds another layer of functionality for subsequent conjugation, for example, via amide bond formation.
-
Applications in Bioconjugation and Drug Development
The primary application of this compound is to serve as a bridge, covalently linking two different molecules.
General Bioconjugation Workflow
A common strategy involves a two-step process:
-
Installation: Attach this compound to the first molecule (Molecule A) via its hydroxyl group.
-
Conjugation: "Click" the newly installed azide onto the second molecule (Molecule B), which bears an alkyne handle.
Protocol: Labeling an Alkyne-Modified Protein
This protocol describes the labeling of a protein, which has been previously modified to contain an alkyne group (e.g., through incorporation of an unnatural amino acid), with a small molecule probe that has been pre-functionalized with this compound.
Objective: To covalently attach an azide-bearing probe to an alkyne-modified protein via CuAAC.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-probe (prepared by reacting a small molecule with this compound).
-
Click Catalyst Stock Solution:
-
Solution A: Copper(II) Sulfate (CuSO₄) in water.
-
Solution B: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand in water.
-
Solution C: Sodium Ascorbate in water (prepare fresh).
-
Solution D: Azide-probe in a water-miscible solvent like DMSO.
-
Methodology:
-
Protein Preparation: Prepare a solution of the alkyne-modified protein at a concentration of 1-5 mg/mL in the reaction buffer.
-
Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix. Add Solution A (CuSO₄) and Solution B (THPTA) and mix. The ligand prevents copper precipitation and enhances reaction efficiency.
-
Initiation: To the protein solution, add the Azide-probe (Solution D) to the desired final concentration (typically a 10-50 fold molar excess over the protein).
-
Add Catalyst: Add the CuSO₄/THPTA premix to the protein/probe solution.
-
Start Reaction: Initiate the click reaction by adding the freshly prepared Sodium Ascorbate (Solution C). Gently mix. The ascorbate reduces Cu(II) to the active Cu(I) species.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4 °C overnight.
-
Purification: Remove the excess reagents and catalyst from the labeled protein using a desalting column (e.g., PD-10) or dialysis against the appropriate storage buffer.
-
Analysis: Confirm successful conjugation using techniques such as SDS-PAGE (observing a shift in molecular weight) or Mass Spectrometry (LC-MS).
Safety, Handling, and Storage
Proper handling is crucial for both safety and maintaining the integrity of the compound.
-
Safety: this compound is an organic azide. While short-chain aliphatic azides are generally less shock-sensitive than other azide classes, they should still be treated as potentially energetic compounds.[13][14] Avoid heating neat material to high temperatures. Standard laboratory PPE (gloves, safety glasses, lab coat) is required. Handle in a well-ventilated fume hood.[13]
-
Storage: For long-term stability, store this compound as a solid or neat liquid at -20°C under an inert atmosphere (e.g., argon or nitrogen). For solutions, prepare aliquots in a suitable solvent and store at -20°C to minimize freeze-thaw cycles.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and reducing agents that could react with the azide or alcohol groups.[15]
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- Safety Data Sheet. This compound. (Representative, specific supplier SDS should be consulted).
-
Wikipedia. 5-Amino-1-pentanol. [Link]
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PubChem. 5-Azidopentanal. National Center for Biotechnology Information. [Link]
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Abbexa. Bioconjugation application notes. [Link]
- Google Patents. A kind of synthetic method of 5-amino-1-pentanol.
-
IntechOpen. A Recent Concept of Importance: Click Chemistry. [Link]
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NIH National Center for Biotechnology Information. An Oxidative Bioconjugation Strategy Targeted to a Genetically Encoded 5-hydroxytryptophan. [Link]
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Dovepress. The application of click chemistry in the synthesis of agents with anticancer activity. [Link]
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Wikipedia. Click chemistry. [Link]
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NIH National Center for Biotechnology Information. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. [Link]
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NIH National Center for Biotechnology Information. Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction. [Link]
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Quora. How to figure out a compound from an NMR spectra, a mass spectra and an IR spectra. [Link]
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An In-Depth Technical Guide to 5-Azidopentanol: Synthesis, Properties, and Applications in Bioconjugation
This guide provides a comprehensive technical overview of 5-azidopentanol, a versatile bifunctional linker molecule. It is intended for researchers, scientists, and professionals in the fields of drug development, chemical biology, and materials science who are interested in leveraging the unique properties of this compound for their research and development endeavors. This document will delve into the synthesis, purification, key chemical properties, and detailed applications of this compound, with a particular focus on its role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."
Introduction: The Utility of a Bifunctional Linker
This compound is a linear five-carbon chain functionalized with a terminal azide group (-N₃) and a terminal hydroxyl group (-OH). This dual functionality is the cornerstone of its utility. The azide group serves as a chemical handle for the highly efficient and bioorthogonal click chemistry reaction, allowing for the covalent ligation to alkyne-containing molecules. Simultaneously, the hydroxyl group offers a versatile point for further chemical modification, such as esterification, etherification, or conversion to other functional groups. This unique combination makes this compound an invaluable tool for constructing more complex molecular architectures, tethering molecules to surfaces, and developing advanced bioconjugates.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in experimental design. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 170220-11-8 | [1][2] |
| Molecular Formula | C₅H₁₁N₃O | [1][2] |
| Molecular Weight | 129.16 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | General supplier information |
| Boiling Point | Not well-defined, decomposes at high temperatures | General knowledge |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, methanol, DMSO, DMF) | General knowledge |
Synthesis and Purification of this compound
The most common and efficient synthesis of this compound involves the nucleophilic substitution of a corresponding 5-halopentanol (e.g., 5-bromopentanol or 5-chloropentanol) with an azide salt, typically sodium azide. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial for solvating the azide salt and facilitating the Sₙ2 reaction.
Causality in Experimental Choices for Synthesis:
-
Choice of Halide: 5-bromopentanol is often preferred over 5-chloropentanol as bromide is a better leaving group than chloride, generally leading to faster reaction times and higher yields.
-
Solvent Selection: Polar aprotic solvents like DMF are ideal because they effectively solvate the sodium azide cation (Na⁺) while leaving the azide anion (N₃⁻) relatively "naked" and highly nucleophilic. This enhances the rate of the Sₙ2 reaction.
-
Reaction Temperature: The reaction is typically heated to increase the reaction rate. However, excessively high temperatures should be avoided to minimize the potential for side reactions and decomposition of the azide product.
-
Work-up Procedure: An aqueous work-up is necessary to remove the inorganic salts (e.g., sodium bromide) and the high-boiling solvent (DMF). Extraction with a suitable organic solvent, such as ethyl acetate or diethyl ether, allows for the isolation of the desired product.
Step-by-Step Synthesis Protocol (Representative Method):
This protocol describes the synthesis of this compound from 5-bromopentanol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromopentanol (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (NaN₃, 1.5-2.0 equivalents) portion-wise. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate or diethyl ether (3 x volumes).
-
Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification by Column Chromatography:
The crude product is typically purified by flash column chromatography on silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane or petroleum ether).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield pure this compound.
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Core Physicochemical Properties of 5-Azidopentanol
An In-depth Technical Guide to the Solubility of 5-Azidopentanol in Organic Solvents
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a critical bifunctional linker molecule. As a compound featuring both a terminal azide for "click chemistry" applications and a hydroxyl group for further derivatization, understanding its behavior in various solvents is paramount for successful experimental design, reaction optimization, and purification processes.[1][2] This document moves beyond simple data presentation to explain the underlying chemical principles governing its solubility, offering predictive insights and a robust experimental framework for practical application.
To understand solubility, one must first understand the molecule itself. This compound (C₅H₁₁N₃O) possesses a molecular weight of approximately 129.16 g/mol .[3] Its structure is key to its behavior: a five-carbon aliphatic chain provides a nonpolar backbone, while the terminal hydroxyl (-OH) and azide (-N₃) groups introduce significant polarity.
-
Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, making it highly hydrophilic.
-
Azide Group (-N₃): This is a polar functional group that can act as a hydrogen bond acceptor.
-
Pentyl Chain (C₅H₁₀): This hydrocarbon portion of the molecule is nonpolar and hydrophobic.
The solubility of this compound is therefore a delicate balance between the hydrophilic character of its polar functional groups and the hydrophobic nature of its carbon chain.[4]
Guiding Principles: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] Polar solutes dissolve best in polar solvents, and nonpolar solutes dissolve best in nonpolar solvents. This compound, with its dual nature, exhibits nuanced behavior that can be predicted by analyzing the intermolecular forces at play.
-
In Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can also act as hydrogen bond donors and acceptors. The strong hydrogen bonding interactions between the solvent and the hydroxyl group of this compound lead to high solubility.[4] However, the five-carbon chain reduces its miscibility in water compared to shorter-chain alcohols like ethanol or propanol.[6]
-
In Polar Aprotic Solvents (e.g., DMF, DMSO, acetone): These solvents have strong dipoles and can accept hydrogen bonds but cannot donate them. They readily solvate the polar ends of the this compound molecule, resulting in good solubility.
-
In Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. While the nonpolar pentyl chain is compatible, the highly polar hydroxyl and azide groups are not easily solvated, leading to significantly lower solubility.[4]
Qualitative Solubility Profile of this compound
While precise quantitative data ( g/100 mL) is not extensively published, a reliable qualitative profile can be constructed based on the aforementioned chemical principles. The following table summarizes the expected solubility of this compound in a range of common laboratory solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Miscible / Very Soluble | Strong hydrogen bonding between the solvent and the -OH and -N₃ groups dominates.[4] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance solvate the polar functional groups effectively. |
| Slightly Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble / Sparingly Soluble | A balance of polar and nonpolar characteristics allows for moderate solvation of both ends of the molecule. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble / Insoluble | The energy required to break the hydrogen bonds between this compound molecules is not compensated by the weak van der Waals interactions with the solvent.[4][5] |
Key Factors Influencing Solubility
The solubility of this compound is not static. It is influenced by several environmental and structural factors, as illustrated in the diagram below.
Caption: Factors governing the solubility of this compound.
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[7] This is because the additional thermal energy helps overcome the intermolecular forces in the solid solute and disrupt the solvent-solvent interactions to accommodate the solute.
-
Pressure: For liquid and solid solutes, pressure has a negligible effect on solubility.[7]
-
Purity of Solute and Solvent: Impurities can alter the polarity and intermolecular forces of the system, leading to unexpected changes in solubility.
Experimental Protocol for Determining Solubility
This protocol provides a reliable, self-validating method for determining the qualitative and semi-quantitative solubility of this compound in a chosen organic solvent.
Objective: To determine if this compound is soluble, sparingly soluble, or insoluble in a specific solvent at a target concentration.
Materials:
-
This compound
-
Test solvent (e.g., Hexane, Ethyl Acetate, Methanol)
-
Small test tubes or vials (e.g., 1.5 mL or 4 mL)
-
Vortex mixer
-
Pipettes or graduated cylinders
-
Analytical balance
Procedure:
-
Preparation of the Test System:
-
Causality: Establishing a precise starting concentration is crucial for reproducibility. A common starting point for screening is ~25 mg/mL.
-
Action: Weigh out 25 mg of this compound and place it into a clean, dry vial. Add 1.0 mL of the test solvent to the vial.[8]
-
-
Initial Mixing and Observation:
-
Causality: Immediate visual inspection provides a preliminary assessment of solubility before significant energy is introduced.
-
Action: Gently swirl the vial and observe. Note if the solid dissolves immediately.
-
-
Energy Input for Dissolution:
-
Causality: Many dissolution processes are kinetically slow. Vigorous mixing ensures that the system reaches equilibrium, providing a true measure of solubility rather than dissolution rate.[9]
-
Action: Tightly cap the vial and vortex the mixture vigorously for 60 seconds.
-
-
Equilibration and Final Observation:
-
Causality: Allowing the solution to stand ensures that any undissolved material settles, preventing misinterpretation of a fine suspension as a true solution.
-
Action: Let the vial stand undisturbed for at least 5 minutes.[9] Carefully observe the sample against a contrasting background.
-
Soluble: The solution is clear and transparent, with no visible solid particles.
-
Sparingly Soluble: The solution is hazy or cloudy (turbid), or a small amount of solid material has settled at the bottom.
-
Insoluble: The vast majority of the solid material remains undissolved.
-
-
Self-Validation (Optional Temperature Effect):
-
Causality: For sparingly soluble samples, gentle heating can confirm if the dissolution process is endothermic, which is typical for many organic solids.[5]
-
Action: If the sample was sparingly soluble, gently warm the vial in a water bath (~40-50°C). If the remaining solid dissolves, it confirms that solubility is temperature-dependent. Allow the vial to cool to room temperature to see if the solid precipitates, confirming the initial observation.
-
Safety and Handling Considerations
This compound, like other organic azides, should be handled with care. While it is not considered highly explosive, it is a potentially energetic compound.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Handle in a well-ventilated area or a chemical fume hood.[11]
-
Avoid contact with strong oxidizing agents, strong acids, and heat, as these can lead to decomposition.[10]
-
Store in a cool, dry place away from sources of ignition.[12]
Conclusion
This compound is a versatile chemical tool whose utility is directly tied to its solubility. Its amphiphilic nature—possessing both polar, hydrogen-bonding functional groups and a nonpolar hydrocarbon chain—results in high solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. By understanding the fundamental principles of intermolecular forces and employing systematic experimental protocols, researchers can confidently select appropriate solvent systems to optimize reactions, streamline purifications, and achieve reliable results in their drug development and bioconjugation workflows.
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A Comprehensive Safety Guide to 5-Azidopentanol for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azidopentanol (C₅H₁₁N₃O) is a bifunctional chemical reagent increasingly utilized in biochemical and pharmaceutical research. Its structure, featuring a terminal azide group and a primary alcohol, makes it a valuable building block for introducing azide moieties into molecules through various synthetic routes. The azide functionality is particularly crucial for its application in bioorthogonal chemistry, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," enabling the precise labeling and tracking of biomolecules.[1][2]
However, the very feature that makes this compound synthetically useful—the azido group—also imparts significant potential hazards. Organic azides are a class of energetic compounds that demand rigorous safety protocols and a deep understanding of their chemical properties to mitigate risks.[3][4] This guide provides an in-depth analysis of the safety data for this compound, offering field-proven insights and detailed protocols to ensure its safe handling, storage, and use in a laboratory setting. It is designed to move beyond a standard Safety Data Sheet (SDS) by explaining the causality behind safety procedures, empowering researchers to build a culture of intrinsic safety.
Section 1: Core Hazard Analysis and Risk Assessment
A thorough understanding of the hazards associated with this compound is foundational to its safe use. The risks stem primarily from the energetic nature of the azide group and the toxicological properties shared with other azido compounds.
The Azido Functional Group: Inherent Energetic Properties
Both organic and inorganic azides can be sensitive to heat, shock, friction, and pressure, potentially leading to explosive decomposition.[3][4] The stability of an organic azide is often inversely proportional to its nitrogen content. Two key principles help in assessing this risk:
-
Carbon-to-Nitrogen Ratio: A critical rule of thumb is that the total number of nitrogen atoms should not exceed the number of carbon atoms.[3] For this compound (C₅H₁₁N₃O), the C/N ratio is 5/3, which is greater than one. However, a more stringent stability assessment equation is often used: (NC + NO) / NN ≥ 3 , where NC, NO, and NN are the number of carbon, oxygen, and nitrogen atoms, respectively.[3]
-
For this compound: (5 + 1) / 3 = 2.
-
Since the result is less than 3, this compound should be treated as a potentially energetic material that requires careful handling and should not be heated or stored in large quantities without appropriate safety measures.[3]
-
-
The "Rule of Six": This guideline suggests that having at least six carbon atoms (or other similarly sized atoms) for each energetic functional group provides sufficient dilution to render the compound relatively safe.[3] this compound, with five carbons to one azide group, does not meet this criterion, further underscoring the need for caution.
Toxicological Profile
While specific toxicological data for this compound is scarce, the hazards are inferred from data on sodium azide and other organic azides.[3] The azide anion is a potent toxin with an acute toxicity comparable to that of sodium cyanide.[4][5]
-
Mechanism of Toxicity: The azide ion functions by inhibiting cytochrome oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration and the uptake of oxygen.[4]
-
Routes of Exposure: Exposure can occur through inhalation of vapors, dermal absorption, or ingestion.[6]
-
Symptoms of Acute Exposure: Even small amounts can cause rapid breathing, dizziness, weakness, headache, nausea, vomiting, and rapid heart rate.[3][4] Significant exposure may lead to convulsions, low blood pressure, loss of consciousness, lung injury, and potentially fatal respiratory failure.[3][6]
Physicochemical Data and Inferred Hazard Classifications
The properties of this compound dictate its physical hazards and appropriate handling procedures.
| Table 1: Physicochemical Properties of this compound | |
| Property | Value |
| IUPAC Name | 5-azidopentan-1-ol[7] |
| Molecular Formula | C₅H₁₁N₃O[7] |
| Molecular Weight | 129.16 g/mol [7] |
| CAS Number | 170220-11-8[7] |
| Appearance | Data not available, likely a liquid or low-melting solid |
| Computed Properties | |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 1[7] |
| Hydrogen Bond Acceptor Count | 4[7] |
Based on the dual hazards of the azide group and the pentanol backbone, the following GHS classifications can be inferred.
| Table 2: Inferred GHS Hazard Classifications | |
| Hazard Class | Justification |
| Flammable Liquid (Category 3/4) | The pentanol backbone suggests flammability.[8][9] |
| Acute Toxicity (Oral, Dermal, Inhalation) | High toxicity inferred from sodium azide.[4][6] |
| Skin Corrosion/Irritation | Pentanols can cause skin irritation.[8][9] |
| Serious Eye Damage/Irritation | Pentanols are known eye irritants.[8][9] |
| Specific Target Organ Toxicity | The azide ion targets cellular respiration; pentanol can affect the central nervous system.[4][10] |
| Potential Explosive Hazard | As an organic azide, it may decompose explosively under certain conditions.[3][4] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over PPE, is essential.
The Principle of ALARP (As Low As Reasonably Practicable)
The most effective safety measure is to minimize risk at the source.
-
Minimize Scale: Use the smallest possible quantity of this compound required for the experiment.[3]
-
Dry Runs: Conduct dry runs of new procedures without the azide to identify potential safety issues.[3]
Primary Engineering Controls
-
Chemical Fume Hood: All work with this compound must be performed inside a certified chemical fume hood to prevent inhalation of potentially harmful vapors.[11]
-
Ventilation: Ensure the laboratory is well-ventilated to disperse any fugitive emissions.
-
Blast Shield: For reactions involving heating or scaling up beyond milligram quantities, the use of a polycarbonate blast shield in front of the apparatus is strongly recommended.
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and should never be used as a substitute for robust engineering controls.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination is suspected.
-
Eye and Face Protection: Chemical splash goggles are mandatory. Due to the risk of energetic decomposition, a full-face shield worn over safety goggles is required when handling the neat compound or during reaction workup.[3]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.
Caption: PPE Selection Workflow for this compound.
Section 3: Safe Handling, Storage, and Disposal
Strict adherence to established protocols for handling, storage, and waste management is critical.
Standard Operating Procedure for Handling
-
Preparation: Before handling, clear the fume hood of all unnecessary chemicals and equipment, especially acids, heavy metals, and halogenated solvents.[3] Ensure an emergency eyewash station and safety shower are accessible.
-
Aliquotting: Transfer the chemical from the main storage container to the reaction vessel inside the fume hood. Use compatible materials (e.g., glass, PTFE). Avoid using metal spatulas, which could cause friction or react with the azide.
-
Reaction Setup: Keep the reaction vessel open to the atmosphere or under an inert atmosphere (e.g., Nitrogen, Argon) to avoid pressure buildup, unless the reaction specifically requires a sealed system. If sealed, a pressure-relief mechanism is mandatory.
-
Heating: Avoid heating organic azides if possible. If heating is necessary, use a well-controlled heating mantle with a temperature probe and conduct the reaction behind a blast shield. Never heat an azide-containing solution to dryness.
-
Post-Reaction: Quench any residual azide if the protocol allows before workup.
Storage Requirements
-
Temperature: Store below room temperature in a cool, dry place.[3] Some suppliers recommend storage at -20°C.
-
Incompatibilities: Store away from sources of heat, light, pressure, and shock.[3] Crucially, ensure segregation from incompatible materials, including:
-
Containers: Keep containers tightly closed and upright to prevent leakage.[10]
Waste Management and Decontamination
-
Dedicated Waste Stream: All azide-containing waste (solid and liquid) must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Avoid Mixing: Never mix azide waste with other waste streams. In particular, avoid mixing with acidic waste or waste containing heavy metals.
-
Disposal: Dispose of all waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[12]
-
Decontamination: Clean any contaminated glassware or surfaces thoroughly. A common decontamination procedure involves rinsing with a solution that can destroy the azide, but this should only be done following a validated institutional protocol.
Section 4: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Accidental Release and Spill Cleanup
Caption: Step-by-Step Spill Response Protocol.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[10]
-
Control Vapors and Ignition Sources: Ensure the spill occurs in a fume hood if possible. Remove all sources of ignition (e.g., hot plates, electrical equipment).[10][13]
-
Don PPE: Before re-entering the area, don the appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat. A respirator may be necessary for large spills.
-
Containment: Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[13] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled container for azide waste. Use non-sparking tools for this process.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Disposal: Seal the waste container and arrange for pickup by your institution's hazardous waste management group.
First-Aid Measures
Immediate action is crucial. Always show the Safety Data Sheet to the attending physician.[10]
| Table 3: First-Aid Procedures for this compound Exposure | |
| Route of Exposure | First-Aid Protocol |
| Inhalation | Move the person to fresh air at once.[10][14] If breathing has stopped, perform artificial respiration (if trained). Seek immediate medical attention.[14] |
| Skin Contact | Immediately remove all contaminated clothing.[15] Flush the affected skin with copious amounts of running water for at least 15 minutes.[4][16] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][14][16] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[10][11] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[14] |
Fire-Fighting Protocol
In the event of a fire, the primary concerns are the flammability of the solvent and the potential for explosive decomposition of the azide.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[8][10]
-
Specific Hazards: Containers may explode when heated.[8] The fire can release toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11] Vapors can form explosive mixtures with air and travel to an ignition source.[8]
-
Advice for Firefighters: Evacuate the area. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][10] Use a water spray to cool unopened containers and prevent pressure buildup and rupture.[10]
Conclusion
This compound is a valuable tool for chemical synthesis and drug discovery, but its utility is matched by its potential hazards. As an energetic and toxic compound, it demands the highest level of respect and care. By understanding the underlying principles of its reactivity and toxicity, implementing robust engineering controls, and adhering strictly to the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can mitigate the risks and work with this compound safely and effectively.
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The Versatile Connector: A Technical Guide to 5-Azidopentanol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently join molecular fragments is paramount. This guide provides an in-depth technical exploration of 5-Azidopentanol, a bifunctional linker that has become a valuable tool in the "click chemistry" toolbox. We will delve into the core principles of its application in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, offering field-proven insights and detailed experimental protocols to empower your research endeavors.
Understanding this compound: A Bridge Between Molecules
This compound is a linear molecule featuring a terminal azide group (-N₃) and a primary hydroxyl group (-OH) separated by a five-carbon aliphatic chain. This dual functionality is the key to its versatility. The azide group serves as a highly specific reactant in click chemistry, while the hydroxyl group offers a convenient handle for further chemical modification or attachment to other molecules.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in experimental design.
| Property | Value | Source |
| CAS Number | 170220-11-8 | [1][2][3] |
| Molecular Formula | C₅H₁₁N₃O | [1][2][3] |
| Molecular Weight | 129.16 g/mol | [1][2][3] |
| IUPAC Name | 5-azidopentan-1-ol | [2][3] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8°C | [1] |
The presence of both a polar hydroxyl group and a moderately nonpolar carbon chain gives this compound solubility in a range of solvents, a critical consideration for reaction setup.
The Core of Click Chemistry: Azide-Alkyne Cycloaddition
The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring. This compound serves as the azide-containing component in this powerful ligation strategy. There are two primary variants of this reaction, each with distinct advantages and applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard for many bioconjugation applications due to its efficiency and specificity.[4] It involves the use of a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, yielding a 1,4-disubstituted triazole.[4]
Causality Behind the Components:
-
Copper(I) Catalyst: The Cu(I) ion is essential for catalysis. It coordinates with the terminal alkyne, lowering the activation energy of the cycloaddition.
-
Reducing Agent (e.g., Sodium Ascorbate): Copper(I) is susceptible to oxidation to the inactive copper(II) state. A reducing agent is continuously required to regenerate the active Cu(I) catalyst.[5][6]
-
Copper-chelating Ligand (e.g., THPTA): In biological applications, free copper ions can be toxic and cause oxidative damage to biomolecules. A ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilizes the Cu(I) oxidation state, enhances reaction rates, and protects sensitive biological samples.[5][7]
Caption: Workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the cytotoxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[4] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a metal catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole product.
Causality Behind the Reagents:
-
Strained Alkyne (e.g., DBCO): The high degree of ring strain in molecules like DBCO makes the alkyne highly reactive towards azides. This inherent reactivity obviates the need for a catalyst.
-
Bioorthogonality: Both the azide and the strained alkyne are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems, ensuring high specificity.
Caption: Workflow of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for utilizing this compound in click chemistry. Optimization may be necessary depending on the specific substrates and experimental context.
Protocol for CuAAC Bioconjugation with this compound
This protocol describes the conjugation of an alkyne-modified biomolecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassing equipment (e.g., nitrogen or argon gas)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Dissolve the alkyne-functionalized biomolecule in PBS buffer to a desired concentration.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water). The sodium ascorbate solution should be made immediately before use to ensure its reducing activity.[7]
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized biomolecule and this compound. A slight molar excess of this compound is often used.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A 1:5 molar ratio of copper to ligand is recommended to protect the biomolecule from oxidative damage.[7] Let this mixture stand for a few minutes.
-
Add the catalyst premix to the solution containing the alkyne and azide.
-
Degas the reaction mixture by bubbling with an inert gas for 5-10 minutes to remove oxygen, which can deactivate the catalyst.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by techniques such as LC-MS or HPLC.[7]
-
-
Purification:
-
Upon completion, the conjugated product can be purified from excess reagents and catalyst using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography.
-
Protocol for SPAAC Labeling in a Biological System
This protocol provides a general guideline for labeling azide-modified biomolecules in a cellular context with a DBCO-functionalized probe.
Materials:
-
Cells or biological sample containing biomolecules modified with an azide group (e.g., via metabolic labeling with an azido-sugar).
-
DBCO-functionalized probe (e.g., DBCO-fluorophore).
-
Phosphate-buffered saline (PBS), pH 7.4.
Step-by-Step Methodology:
-
Cell Preparation:
-
Prepare your azide-labeled biological sample. For cell labeling, this may involve incubating cells with an azido-sugar to metabolically incorporate azide groups into cell-surface glycans.
-
Wash the cells with PBS to remove any unincorporated azide precursors.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-functionalized probe in a biocompatible solvent like DMSO.
-
Add the DBCO probe to the cell suspension or biological sample. The final concentration of the probe will depend on the specific application and should be optimized.
-
Incubate the reaction at a physiologically relevant temperature (e.g., 37°C) for 30 minutes to 2 hours.
-
-
Washing and Analysis:
-
After incubation, wash the cells or sample with PBS to remove any unreacted DBCO probe.
-
The labeled sample is now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.
-
Safety and Handling of this compound
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Organic azides can be energetic compounds; avoid heating or subjecting them to shock.
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: Enabling Innovation in Bioconjugation
This compound stands as a testament to the power of click chemistry in simplifying the creation of complex molecular architectures. Its bifunctional nature provides a reliable and versatile platform for researchers in drug discovery, diagnostics, and materials science. By understanding the underlying principles of CuAAC and SPAAC and adhering to robust experimental protocols, scientists can effectively leverage this compound to forge novel conjugates and push the boundaries of scientific innovation.
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A Technical Guide to the Applications of 5-Azidopentanol in Bioconjugation
Abstract
5-Azidopentanol has emerged as a pivotal heterobifunctional linker in the field of bioconjugation, prized for its versatility and precise reactivity. This guide provides an in-depth exploration of its core applications, grounded in the principles of modern chemical biology. We will dissect the strategic advantages conferred by its C5 alkyl chain and dual functionality—a terminal azide for "click" chemistry and a primary alcohol for further derivatization. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable, field-tested protocols for its application in areas such as PROTAC and ADC development, metabolic labeling, and surface functionalization.
The Molecular Advantage: Understanding this compound
At the heart of modern bioconjugation is the need for molecular tools that offer both stability and highly specific reactivity. This compound fulfills this need through its elegant and simple structure: a five-carbon chain terminating in a hydroxyl group at one end and an azide group at the other.
Core Chemical Attributes
-
Azide Group (–N₃): This functional group is the cornerstone of its utility. The azide is a bioorthogonal handle, meaning it is chemically inert within complex biological systems, avoiding unwanted side reactions with the vast array of functional groups present in proteins, nucleic acids, and lipids.[1][2] Its primary role is to participate in highly specific ligation reactions, most notably the azide-alkyne cycloadditions.
-
Hydroxyl Group (–OH): The primary alcohol provides a versatile point for subsequent chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions. This allows for the attachment of this compound to a wide variety of molecules or surfaces as a precursor to introducing the azide handle.
-
The C5 Linker: The five-carbon aliphatic chain provides critical spatial separation between the two functional ends. This linker length is often optimal for reducing steric hindrance between conjugated biomolecules, ensuring that their native conformation and function are preserved.[3] Furthermore, the hydrophilicity of the pentanol backbone can improve the solubility and reduce aggregation of the resulting bioconjugates, a crucial factor in drug development.[]
Synthesis Overview
While commercially available, understanding the synthesis of this compound provides insight into its purity and handling. A common laboratory-scale synthesis involves a two-step process starting from 5-halopentan-1-ol (e.g., 5-bromo-1-pentanol). The halide is displaced by sodium azide in a nucleophilic substitution reaction, typically in a polar aprotic solvent like DMF, to yield this compound. Alternative routes can be designed from other precursors, but this method is generally efficient and high-yielding.[5][6]
The Engine of Bioconjugation: Azide-Alkyne Click Chemistry
The true power of the azide group is unleashed in the context of "click chemistry"—a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[7] For this compound, two primary cycloaddition reactions are paramount.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent example of click chemistry, uniting an azide with a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.[8][9] This reaction boasts an enormous rate acceleration compared to the uncatalyzed version and is insensitive to aqueous conditions over a wide pH range (4-12), making it ideal for many bioconjugation applications.[8][10]
Mechanism Insight: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[9][11] The copper ion coordinates with the alkyne, activating it for cycloaddition with the azide.[] To prevent copper-mediated damage to biomolecules and improve reaction efficiency, a stabilizing ligand such as THPTA or TBTA is often included.[11][13][14]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living cells or organisms where copper toxicity is a concern, SPAAC provides a powerful metal-free alternative.[1][15] This reaction utilizes a strained cyclooctyne (e.g., DBCO, DIBO) as the alkyne partner. The high ring strain of the cyclooctyne provides the driving force for the reaction, lowering the activation energy and allowing it to proceed rapidly at physiological temperatures without a catalyst.[1][16][]
Causality in Choice: The decision between CuAAC and SPAAC is driven by the experimental context.
-
Choose CuAAC for in vitro applications: When working with purified proteins, oligonucleotides, or cell lysates, CuAAC is often faster, more efficient, and uses less expensive, more readily available alkyne reagents.[10]
-
Choose SPAAC for in vivo and live-cell applications: When biocompatibility is paramount, the absence of a cytotoxic copper catalyst makes SPAAC the superior choice for labeling biomolecules in their native environment.[1]
Advanced Applications in Drug Development
This compound is a key building block in the synthesis of sophisticated therapeutic modalities, where the linker chemistry is critical for efficacy and stability.[3]
Synthesis of PROTACs (Proteolysis-Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[18] A PROTAC consists of a target-binding ligand, an E3 ligase-binding ligand, and a linker connecting them.
This compound is an ideal component for synthesizing PROTAC linkers. For example, a ligand for an E3 ligase (like pomalidomide for Cereblon) can be functionalized with a C5-azide linker.[19][20] This azide-terminated molecule can then be "clicked" onto an alkyne-modified ligand for the protein of interest, rapidly assembling a PROTAC library for screening and optimization.[18][21] This modular click chemistry approach dramatically accelerates the otherwise complex synthesis of these bispecific molecules.[18]
Development of Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[22] The linker connecting the antibody and the drug is a critical component that affects the ADC's stability, efficacy, and toxicity profile.[]
This compound can be used to construct linkers for ADCs. The hydroxyl end can be attached to the cytotoxic drug, while the azide end is used to conjugate the drug-linker moiety to an alkyne-functionalized antibody. Click chemistry provides a highly specific and stable triazole linkage, which is a desirable feature for non-cleavable linkers that release the payload only after the antibody is degraded within the target cell.[][23]
Applications in Chemical Biology and Diagnostics
Metabolic Labeling
Metabolic labeling is a powerful technique to study biomolecules in their native environment.[24] Cells are fed with a precursor molecule containing a bioorthogonal handle, which is then incorporated into newly synthesized biomolecules through the cell's own metabolic pathways.[25][26]
While this compound itself is not directly used for metabolic labeling, the azido group is the key reporter. For example, azido-sugars are used to label glycans on the surface of cells or viruses.[24][25][27] These metabolically incorporated azides can then be detected by "clicking" them to a fluorescent probe or affinity tag (e.g., biotin) that is attached via an alkyne. This enables visualization of glycans or enrichment of glycoproteins for proteomic analysis.[26][28][29]
Surface Functionalization
The azide group is also widely used to functionalize the surfaces of materials, from nanoparticles to microarrays and biomaterials.[30][31][32] this compound can be immobilized onto a surface through its hydroxyl group, creating an "azide-ready" surface. This surface can then be used to covalently attach alkyne-modified biomolecules (proteins, peptides, DNA) in a specific orientation, which is crucial for creating biosensors, diagnostic devices, and biocompatible materials.[33][34]
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific applications.
Protocol: General CuAAC Bioconjugation to an Alkyne-Modified Protein
This protocol describes the labeling of an alkyne-containing protein with an azide-functionalized molecule (e.g., a fluorescent dye) using this compound as a component of the azide reagent.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized detection reagent (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in water)[14]
-
Sodium Ascorbate (300 mM stock in water, freshly prepared)[14]
-
PBS buffer (pH 7.4)
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS buffer.
-
Add the azide-functionalized reagent to the protein solution. A 10- to 50-fold molar excess is a good starting point.
-
Prepare the catalyst premix: In a separate tube, add 1 part 20 mM CuSO₄ to 5 parts 100 mM THPTA solution and vortex briefly. Let it stand for 1-2 minutes.[35]
-
Add the CuSO₄/THPTA premix to the protein-azide mixture to a final copper concentration of 0.1-0.25 mM.[35] Vortex gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 3-5 mM.[14][35]
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[11]
-
The labeled protein is now ready for downstream analysis. Purification to remove excess reagents can be performed using desalting columns or dialysis.
Protocol: SPAAC Ligation to a DBCO-Functionalized Biomolecule
This protocol describes the copper-free conjugation of an azide-containing molecule (prepared using this compound) to a biomolecule functionalized with Dibenzocyclooctyne (DBCO).
Materials:
-
DBCO-functionalized biomolecule (e.g., antibody) in PBS, pH 7.4
-
Azide-containing molecule (10 mM stock in DMSO or water)
-
PBS buffer (pH 7.4)
Procedure:
-
To the solution of the DBCO-functionalized biomolecule, add the azide-containing molecule. A 5- to 20-fold molar excess of the azide is typically sufficient.[1]
-
Ensure the final concentration of any organic solvent (like DMSO) is kept below 10% (v/v) to maintain the integrity of the biomolecule.[1]
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle agitation. Reaction times are dependent on the specific cyclooctyne used and the concentration of reactants.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or a desalting column, to remove unreacted azide molecules.[1]
Comparative Data and Expert Insights
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Catalyst | Cu(I), generated from Cu(II) + reducing agent[9] | None (metal-free)[] |
| Biocompatibility | Lower; potential for cytotoxicity in vivo[1] | High; ideal for live-cell and in vivo applications[1][] |
| Reaction Speed | Generally very fast (minutes to 1 hour)[10] | Varies with cyclooctyne (minutes to hours)[16] |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO) + Azide |
| Cost | Terminal alkynes are generally less expensive. | Strained cyclooctynes are typically more expensive. |
| Primary Use Case | In vitro conjugation, material science, proteomics[] | Live-cell imaging, in vivo labeling, drug delivery[] |
Expert Insight: When troubleshooting a low-yield CuAAC reaction, the primary suspects are the oxidation of Cu(I) to the inactive Cu(II) state and the degradation of the sodium ascorbate reducing agent. Always use a freshly prepared solution of sodium ascorbate. Increasing the concentration of the stabilizing ligand (e.g., THPTA) can also protect the catalyst and improve yields.[35] For SPAAC, kinetics are concentration-dependent; if reactions are slow, increasing the concentration of one or both reactants can significantly improve completion times.
Conclusion and Future Outlook
This compound is a foundational tool for modern bioconjugation, providing a reliable and versatile linker for connecting molecules with precision and stability. Its utility is most profoundly realized through the power of click chemistry, enabling rapid and modular synthesis of complex bioconjugates like PROTACs and ADCs, and facilitating advanced applications in metabolic labeling and surface science. As the demand for more sophisticated and targeted biological tools grows, the principles of bioorthogonality and efficient ligation, embodied by molecules like this compound, will continue to drive innovation across drug discovery, diagnostics, and materials science.
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Methodological & Application
Application Notes and Protocols: A Guide to Protein Modification using 5-Azidopentanol and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Precision in Protein Bioconjugation
In the intricate world of biological research and therapeutic development, the ability to selectively modify proteins is paramount. Such modifications allow for the attachment of reporter molecules like fluorophores for imaging, polyethylene glycol (PEG) to enhance therapeutic protein stability, or cytotoxic drugs to create antibody-drug conjugates (ADCs).[1] "Click chemistry," a term coined for reactions that are highly efficient, selective, and biocompatible, has revolutionized the field of bioconjugation.[2][3][4] Among the most prominent click reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][5][]
This guide focuses on the application of 5-azidopentanol , a versatile linker molecule, for the precise modification of proteins via these click chemistry platforms. This compound features a terminal azide group for click chemistry and a hydroxyl group that can be further functionalized, offering a modular approach to protein labeling.[7] We will delve into the underlying principles of CuAAC and SPAAC, provide detailed, field-proven protocols for their execution with this compound, and offer insights into troubleshooting and best practices.
Understanding the Click Chemistry Landscape
At the heart of the protocols described herein are the azide and alkyne functional groups, which are largely absent in biological systems, ensuring that the reaction is bioorthogonal—it proceeds without interfering with native cellular processes.[2] The reaction between an azide and an alkyne forms a stable triazole linkage.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[2][8] This reaction is known for its high yields and specificity, making it a workhorse in bioconjugation.[2][9]
Why it works: The copper(I) catalyst orchestrates the reaction to proceed rapidly under mild, aqueous conditions suitable for biomolecules.[8] However, the use of a copper catalyst necessitates careful consideration, as copper ions can be cytotoxic and can potentially damage proteins.[8][10] To mitigate these effects, copper-chelating ligands are employed to stabilize the Cu(I) oxidation state, accelerate the reaction, and protect the protein from oxidative damage.[11][9][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential toxicity of the copper catalyst, especially in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[5][][13] This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst.[5][13]
Why it works: The high ring strain of the cyclooctyne provides the activation energy needed for the reaction to proceed, making it a truly bioorthogonal and metal-free ligation method.[13] While SPAAC is an excellent alternative for live-cell imaging and in vivo applications, the reaction rates are generally slower than those of CuAAC.[14]
Visualizing the Pathways
Figure 1: Comparison of CuAAC and SPAAC pathways for protein modification.
Experimental Protocols
The following protocols provide a starting point for the labeling of proteins with this compound. Optimization may be required depending on the specific protein and downstream application.
Part 1: Introducing the Azide or Alkyne Handle into Your Protein
Before you can use this compound, your protein of interest must contain a complementary alkyne functional group (for CuAAC or SPAAC). Conversely, if you wish to react an alkyne-modified reporter molecule, your protein will need to be functionalized with an azide. This can be achieved through several methods:
-
Metabolic Labeling: Non-canonical amino acids containing azide or alkyne groups, such as azidohomoalanine (AHA) or homopropargylglycine (HPG), can be metabolically incorporated into proteins during synthesis.[15][16]
-
Site-Specific Incorporation of Unnatural Amino Acids: Genetic code expansion techniques allow for the incorporation of azide- or alkyne-containing unnatural amino acids at specific sites in a protein.[3][17]
-
Chemical Modification: The side chains of natural amino acids (e.g., lysine, cysteine) can be chemically modified with reagents that introduce an azide or alkyne group.
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of azide.
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA, BTTAA) stock solution (e.g., 100 mM in water or DMSO)[11][18]
-
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)[11][12]
-
Aminoguanidine hydrochloride stock solution (optional, e.g., 100 mM in water)[11][9]
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification system (e.g., dialysis, size-exclusion chromatography)[11]
Step-by-Step Methodology:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components. The final concentrations should be optimized for your specific protein.
| Component | Stock Concentration | Final Concentration | Purpose |
| Alkyne-modified Protein | 1-5 mg/mL | 10-100 µM | The biomolecule to be labeled. |
| This compound | 10 mM in DMSO | 100-500 µM (10-50x excess) | The azide-containing linker. |
| Copper(II) Sulfate | 20 mM | 50-200 µM | Precursor to the Cu(I) catalyst. |
| Ligand (e.g., THPTA) | 100 mM | 250 µM - 1 mM (5x excess to Cu) | Stabilizes Cu(I) and accelerates the reaction.[12] |
| Sodium Ascorbate | 300 mM | 1-5 mM | Reduces Cu(II) to the active Cu(I) catalyst.[12] |
| Aminoguanidine (optional) | 100 mM | 1 mM | Prevents side reactions from ascorbate byproducts.[9] |
| Buffer (e.g., PBS) | - | To final volume | Maintains pH and protein stability. |
-
Order of Addition is Crucial: a. To your protein solution, add the buffer, this compound, and the copper-chelating ligand. Mix gently. b. Add the copper(II) sulfate solution and mix. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[19]
-
Degas the Reaction (Recommended): To prevent re-oxidation of the Cu(I) catalyst by oxygen, it is advisable to degas the reaction mixture by bubbling with an inert gas like nitrogen or argon for 30-60 seconds.[11][12]
-
Incubate: Protect the reaction from light and incubate at room temperature for 1-4 hours.[19] Reaction times may need to be optimized.
-
Purification: Remove excess reagents and byproducts to obtain the purified protein conjugate. This can be achieved through dialysis, size-exclusion chromatography, or precipitation.[11][19]
Figure 2: A streamlined workflow for the CuAAC protocol.
Part 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol is ideal for applications where the copper catalyst should be avoided, such as in living cells.[13] It describes the labeling of a cyclooctyne-modified protein with this compound.
Materials:
-
Cyclooctyne-modified protein in a biocompatible buffer (e.g., PBS or cell culture medium).
-
This compound
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Step-by-Step Methodology:
-
Prepare the Reaction Mixture: a. To your cyclooctyne-modified protein solution, add a 5- to 20-fold molar excess of this compound.[13] The optimal excess will depend on the reactivity of the specific cyclooctyne used.
| Component | Stock Concentration | Final Concentration | Purpose |
| Cyclooctyne-modified Protein | 1-5 mg/mL | 10-100 µM | The biomolecule to be labeled. |
| This compound | 10 mM in DMSO | 100 µM - 2 mM (10-20x excess) | The azide-containing linker. |
| Buffer (e.g., PBS) | - | To final volume | Maintains pH and protein stability. |
-
Incubate: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C for reactions in cell culture.[13] Reaction times are generally longer than for CuAAC and should be optimized.
-
Purification: Purify the labeled protein from unreacted this compound using a suitable method like dialysis or size-exclusion chromatography.[13]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient Cu(I) catalysis (CuAAC). | Ensure the sodium ascorbate solution is freshly prepared. Increase the concentration of the copper-chelating ligand.[20] Degas the reaction mixture to prevent catalyst oxidation.[12] |
| Low reactivity of the cyclooctyne (SPAAC). | Increase the reaction time or temperature (if the protein is stable). Use a more reactive cyclooctyne derivative if possible.[14] | |
| Protein Precipitation | Protein instability under reaction conditions. | Lower the molar ratio of the labeling reagent.[21] Perform the reaction at a lower temperature (e.g., 4°C). Ensure the final concentration of organic solvents (like DMSO) is low (e.g., <10%).[13] |
| Non-specific Labeling | Off-target reactions. | For SPAAC, some cyclooctynes can react with thiols (cysteine residues), though this is much slower than the azide reaction.[22] For CuAAC, ensure thorough purification to remove all traces of the copper catalyst, which can sometimes promote side reactions.[22] |
| Loss of Protein Activity | Damage from reactive oxygen species (CuAAC). | Use a protective ligand like THPTA. Include aminoguanidine to scavenge reactive byproducts.[9] |
| Steric hindrance from the label. | If possible, introduce the azide/alkyne handle at a site distant from the protein's active site. |
Conclusion: Enabling a New Wave of Bioconjugates
This compound, in conjunction with the robust and versatile click chemistry platforms of CuAAC and SPAAC, provides a powerful toolkit for the precise and efficient modification of proteins. By understanding the principles behind these reactions and carefully optimizing the protocols, researchers can confidently generate novel bioconjugates for a wide array of applications, from fundamental biological discovery to the development of next-generation therapeutics.
References
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. [Link]
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Lim, S. I., et al. (2014). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. PLOS ONE, 9(6), e98403. [Link]
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McFarland, J. M., & Francis, M. B. (2015). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. In Methods in Molecular Biology (Vol. 1266, pp. 139-151). Springer. [Link]
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St-Pierre, J.-F., & Fiamengo, B. A. (2012). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 10(24), 4783-4790. [Link]
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Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Glycobiology, 21(10), 1309–1319. [Link]
-
Wang, Y., et al. (2017). Comparative analysis of Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Electrophoresis, 38(16), 2059-2067. [Link]
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Dieterich, D. C., et al. (2010). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. In Methods in Molecular Biology (Vol. 614, pp. 3-15). Springer. [Link]
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Szychowski, J., & Schuman, E. M. (2016). Click Chemistry in Proteomic Investigations. Frontiers in Molecular Neuroscience, 9, 72. [Link]
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Sawa, M. (2014). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Bioengineering and Biotechnology, 2, 38. [Link]
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Yang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35731. [Link]
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Zhang, M., & Liu, P. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics, 15(1), 1-10. [Link]
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ResearchGate. (2019). Non-specific labelling with Click chemistry reaction?. Retrieved from [Link]
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Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
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Liu, D. S., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 8(8), 1616–1627. [Link]
-
Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24. [Link]
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Link, A. J., & Tirrell, D. A. (2007). Azide-bearing amino acids in protein engineering and proteomic profiling. Thesis, California Institute of Technology. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Nikić, I., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10(5), 780-791. [Link]
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Ban, H., et al. (2010). An Oxidative Bioconjugation Strategy Targeted to a Genetically Encoded 5-hydroxytryptophan. Journal of the American Chemical Society, 132(5), 1521–1523. [Link]
-
Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. [Link]
-
Beier, P. (2019). Synthesis, Stability, and Reactivity of Azidofluoroalkanes. Synform, 2019(10), A153-A154. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101. [Link]
-
van der Vorm, S. (2018). Synthesis of 5-azido-arabinose and the synthesis of C4 modified 8-azido-Kdo. Student Theses, University of Groningen. [Link]
-
Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 21(1), 109-112. [Link]
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Application Note: Bioconjugation of Peptides with 5-Azidopentanol
Introduction
The precise chemical modification of peptides is a cornerstone of modern drug discovery, diagnostics, and materials science. Bioconjugation, the process of covalently linking molecules to biomolecules such as peptides, allows for the introduction of novel functionalities that can enhance therapeutic efficacy, enable imaging, or facilitate targeted delivery. Among the myriad of bioconjugation techniques, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a particularly powerful and versatile tool.[1][2][3] This reaction is celebrated for its high efficiency, specificity, and biocompatibility, proceeding under mild conditions with minimal byproduct formation.[4][5][6]
This application note provides a comprehensive guide to the bioconjugation of alkyne-modified peptides with 5-azidopentanol. The introduction of a short, flexible pentanol linker can be advantageous for maintaining the peptide's native conformation and biological activity while providing a site for further functionalization. We will delve into the underlying principles of CuAAC, provide detailed, step-by-step protocols for peptide modification and conjugation, and outline robust methods for the purification and characterization of the final conjugate.
The Power of Click Chemistry in Peptide Science
The CuAAC reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from the reaction of a terminal alkyne and an azide, catalyzed by a copper(I) species.[3][7] This triazole ring is not merely a linker; it is a bioisostere of the amide bond, sharing similar physicochemical properties such as planarity and dipole moment, which helps to preserve the peptide's secondary structure.[8] Furthermore, the triazole linkage is resistant to enzymatic degradation, hydrolysis, and oxidation, enhancing the stability of the modified peptide.[9]
The bioorthogonal nature of the azide and alkyne functional groups is a key advantage; they are essentially absent in biological systems and do not react with naturally occurring functional groups, ensuring high selectivity.[6] This allows for the specific labeling of peptides even in complex biological mixtures.
Experimental Overview
The overall workflow for the bioconjugation of a peptide with this compound via CuAAC is depicted below. This process begins with the synthesis of an alkyne-modified peptide, followed by the click chemistry reaction, and concludes with purification and characterization of the final product.
Figure 1. Workflow for peptide bioconjugation with this compound.
Materials and Methods
Synthesis of Alkyne-Modified Peptides
The introduction of a terminal alkyne into a peptide sequence is a prerequisite for the CuAAC reaction. This is most commonly achieved during solid-phase peptide synthesis (SPPS) by incorporating an amino acid bearing an alkyne functionality. Propargylglycine (Pra) is a widely used alkyne-containing amino acid that can be readily incorporated at any position in the peptide chain using standard Fmoc-based SPPS protocols.[9]
Protocol 1: Solid-Phase Synthesis of an Alkyne-Modified Peptide
This protocol outlines the manual synthesis of a generic alkyne-modified peptide on a Wang resin. Automated synthesizers can also be programmed for this procedure.
-
Resin Swelling: Swell Fmoc-protected amino acid-loaded Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (including Fmoc-Pra-OH) using a suitable coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain a dry powder.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is typically performed in solution phase after the alkyne-modified peptide has been cleaved from the resin and lyophilized.
Protocol 2: Solution-Phase CuAAC with this compound
This protocol provides a general procedure for the conjugation of an alkyne-modified peptide with this compound. Optimization of reactant concentrations and reaction time may be necessary for specific peptide sequences.
Reagent Preparation:
-
Alkyne-Peptide Stock Solution: Prepare a 10 mM stock solution of the lyophilized alkyne-modified peptide in a suitable solvent. A mixture of water and a co-solvent like DMSO or DMF is often used to ensure solubility.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in the same solvent system as the peptide.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM aqueous solution of CuSO₄.
-
Sodium Ascorbate Stock Solution: Freshly prepare a 100 mM aqueous solution of sodium ascorbate.
-
(Optional) Ligand Stock Solution: Prepare a 50 mM solution of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) in a suitable solvent (water for THPTA, DMSO/water for TBTA). The use of a ligand can accelerate the reaction and protect the peptide from oxidative damage.[10]
Reaction Setup:
The following table provides recommended starting concentrations for the CuAAC reaction.
| Reagent | Stock Concentration | Volume (µL) for 1 mL reaction | Final Concentration | Molar Excess (relative to peptide) |
| Alkyne-Peptide | 10 mM | 100 | 1 mM | 1 |
| This compound | 100 mM | 20 | 2 mM | 2 |
| CuSO₄ | 50 mM | 10 | 0.5 mM | 0.5 |
| Sodium Ascorbate | 100 mM | 50 | 5 mM | 5 |
| Solvent (e.g., H₂O/DMSO) | - | 820 | - | - |
Procedure:
-
In a microcentrifuge tube, combine the alkyne-peptide stock solution and the solvent.
-
Add the this compound stock solution and mix gently.
-
(Optional) If using a ligand, add it to the reaction mixture at this stage, typically at a 1:1 or 5:1 molar ratio to CuSO₄.
-
Add the CuSO₄ stock solution and mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete, quench it by adding a chelating agent like EDTA to a final concentration of 10 mM to remove the copper catalyst.
Purification of the Peptide Conjugate
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptide conjugates.[11][12][13] The separation is based on the hydrophobicity of the peptide and its conjugate.
Protocol 3: RP-HPLC Purification
-
Sample Preparation: Acidify the quenched reaction mixture with a small amount of TFA (to a final concentration of 0.1%) and filter through a 0.45 µm syringe filter.
-
Column and Solvents: Use a C18 stationary phase column. The mobile phases are typically:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Equilibrate the column with a low percentage of mobile phase B (e.g., 5%). Inject the sample and elute with a linear gradient of increasing mobile phase B concentration. The exact gradient will depend on the hydrophobicity of the peptide and its conjugate. A typical gradient might be 5-65% B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the major product peak, which should elute at a slightly later retention time than the starting alkyne-peptide due to the increased hydrophobicity of the conjugate.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide-5-azidopentanol conjugate as a dry powder.
Characterization of the Peptide Conjugate
Mass spectrometry is an essential tool for confirming the successful conjugation of the peptide.[14][15]
Mass Spectrometry Analysis:
The expected mass of the peptide-5-azidopentanol conjugate can be calculated as follows:
Mass of Conjugate = Mass of Alkyne-Peptide + Mass of this compound
The molecular weight of this compound (C₅H₁₁N₃O) is approximately 129.16 g/mol . Therefore, a successful conjugation will result in a mass increase of approximately 129.16 Da in the mass spectrum of the peptide.
Example Mass Spectrum Analysis:
-
MALDI-TOF Mass Spectrometry: This is a common technique for analyzing peptides.[16] A peak corresponding to the calculated mass of the conjugate should be observed. The absence of a significant peak corresponding to the starting alkyne-peptide indicates a high reaction yield.
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5-Azidopentanol: A Versatile Linker for Advanced FRET Pair Labeling
For correspondence:
Introduction: The Critical Role of Linkers in FRET Analysis
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and spatial proximity in biological systems.[1][2][3] This non-radiative energy transfer between a donor and an acceptor fluorophore is exquisitely sensitive to the distance between them, typically in the range of 1-10 nanometers.[1][2][4] This sensitivity makes FRET an invaluable "molecular ruler" for researchers in cell biology, biochemistry, and drug discovery.[1] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, highlighting the critical importance of the linker used to attach these fluorophores to the biomolecules of interest.[2]
The choice of linker can significantly impact the outcome of a FRET experiment. The linker's length, flexibility, and chemical properties dictate the spatial separation and relative orientation of the FRET pair, thereby influencing the observed energy transfer efficiency.[5] An ideal linker should provide sufficient flexibility to allow the donor and acceptor to adopt an optimal orientation for energy transfer without imposing conformational constraints on the labeled biomolecule.[6]
This application note details the use of 5-azidopentanol as a versatile and efficient bifunctional linker for the site-specific labeling of biomolecules with FRET pairs. Its unique properties, combining a terminal azide group for bioorthogonal "click" chemistry and a hydroxyl group for further functionalization, offer researchers a powerful tool for designing sophisticated FRET-based assays.
Why this compound? The Advantage of a Flexible and Bioorthogonal Linker
This compound is a bifunctional molecule featuring a terminal azide group and a primary hydroxyl group.[7][8] This structure provides two key advantages for FRET labeling:
-
Bioorthogonal Azide Group: The azide moiety is a key component of "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[9] Azides are virtually absent in biological systems, ensuring that the labeling reaction is highly specific to the intended target.[10][11] This allows for the precise installation of one half of the FRET pair onto a biomolecule that has been metabolically or genetically engineered to contain a corresponding alkyne group.[12][13]
-
Flexible Pentanol Chain: The five-carbon chain provides a flexible spacer between the biomolecule and the attached fluorophore.[6] This flexibility can be crucial for allowing the donor and acceptor fluorophores to orient themselves favorably for FRET, potentially leading to a higher FRET efficiency and a wider dynamic range in the assay.[5][14][15] In contrast to rigid linkers, which can restrict fluorophore movement, a flexible linker allows for a greater sampling of conformational space.[6]
-
Functional Hydroxyl Group: The terminal hydroxyl group offers a versatile handle for introducing the second fluorophore of the FRET pair or for attaching other molecules of interest.[7] This allows for a modular and customizable approach to FRET probe design.
Principle of FRET Labeling using this compound
The general strategy for using this compound as a linker for FRET pair labeling involves a two-step process that leverages the power of click chemistry. This approach allows for the site-specific and sequential attachment of the donor and acceptor fluorophores.
Step 1: Attachment of the First Fluorophore via Click Chemistry. The azide group of this compound reacts with a terminal alkyne group introduced into the biomolecule of interest. This can be achieved through two primary click chemistry methods:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage.[9][16] It is robust and can be performed in aqueous buffers, making it suitable for labeling proteins and other biomolecules.[10][11] However, the copper catalyst can be toxic to living cells, so its use is often restricted to in vitro applications.[17]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne to react with the azide.[17][][19] SPAAC is bioorthogonal and can be performed in living cells and organisms, as it avoids the cytotoxicity associated with copper catalysts.[17][]
Step 2: Attachment of the Second Fluorophore. After the first fluorophore is attached via the azide group, the hydroxyl group of the this compound linker can be used to attach the second fluorophore. This is typically achieved by activating the hydroxyl group to make it reactive towards a functional group on the second fluorophore, such as an N-hydroxysuccinimide (NHS) ester.
Experimental Protocols
Protocol 1: Labeling a Protein with a FRET Pair using this compound and CuAAC
This protocol describes the in vitro labeling of a protein containing a genetically incorporated alkyne-bearing unnatural amino acid with a donor and acceptor fluorophore using this compound as a linker.
Materials:
-
Alkyne-modified protein of interest (in a copper-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Donor fluorophore with an NHS ester group
-
Acceptor fluorophore with an NHS ester group
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for protein purification
-
Reaction buffers (e.g., phosphate-buffered saline, PBS)
-
Quenching solution (e.g., Tris buffer)
Experimental Workflow:
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-modified protein in a copper-free buffer.
-
Prepare stock solutions of this compound, donor-NHS ester, and acceptor-NHS ester in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.
-
-
Conjugation of Donor Fluorophore to this compound:
-
In a microcentrifuge tube, mix a 1.5 to 2-fold molar excess of the donor-NHS ester with this compound in an appropriate buffer (e.g., PBS with 10% DMF).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding a small amount of Tris buffer.
-
-
Purification of the Donor-Linker Conjugate:
-
Purify the resulting donor-azidopentanol conjugate from unreacted fluorophore using a suitable chromatography method, such as reverse-phase HPLC.
-
-
CuAAC Reaction for Donor Labeling:
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 5-10 fold molar excess of the purified donor-azidopentanol conjugate.
-
Prepare the CuAAC catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the catalyst solution to the protein-fluorophore mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (final concentration ~1 mM).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Donor-Labeled Protein:
-
Labeling with the Acceptor Fluorophore:
-
To the purified donor-labeled protein, add a 5-10 fold molar excess of the acceptor-NHS ester. The hydroxyl group on the pentanol linker will react with the NHS ester.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Quench the reaction with Tris buffer.
-
-
Final Purification:
Protocol 2: Live-Cell FRET Imaging using this compound and SPAAC
This protocol outlines the labeling of an alkyne-modified protein expressed in living cells with a FRET pair using a SPAAC reaction.
Materials:
-
Cells expressing the alkyne-modified protein of interest
-
This compound
-
Donor fluorophore with a cyclooctyne group (e.g., DBCO, BCN)
-
Acceptor fluorophore with a cell-permeable reactive group
-
Cell culture medium
-
Imaging buffer (e.g., phenol red-free medium)
Step-by-Step Methodology:
-
Cell Culture and Protein Expression:
-
Culture the cells expressing the alkyne-modified protein under appropriate conditions.
-
-
Labeling with the Donor Fluorophore (SPAAC):
-
Prepare a stock solution of the donor-cyclooctyne fluorophore in DMSO.
-
Dilute the fluorophore in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Replace the cell culture medium with the fluorophore-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C.
-
Wash the cells three times with fresh, pre-warmed medium to remove excess fluorophore.
-
-
Labeling with the Acceptor Fluorophore:
-
Prepare a stock solution of the cell-permeable acceptor fluorophore.
-
Dilute the acceptor fluorophore in pre-warmed cell culture medium.
-
Add the acceptor-containing medium to the cells and incubate for the recommended time.
-
Wash the cells three times with imaging buffer.
-
-
FRET Imaging:
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the donor and acceptor fluorophores.
-
Acquire images in the donor, acceptor, and FRET channels.
-
Analyze the images to calculate FRET efficiency.
-
Data Analysis and Interpretation
The efficiency of FRET (E) can be calculated using the following formula:
E = 1 - (F_DA / F_D)
Where:
-
F_DA is the fluorescence intensity of the donor in the presence of the acceptor.
-
F_D is the fluorescence intensity of the donor in the absence of the acceptor.
An increase in acceptor emission upon donor excitation, coupled with a decrease in donor emission, is indicative of FRET.[25]
| Parameter | Typical Value/Range | Significance |
| Labeling Efficiency (Donor) | > 80% | High efficiency ensures a sufficient population of FRET-capable molecules. |
| Labeling Efficiency (Acceptor) | > 70% | Affects the overall FRET signal intensity. |
| FRET Efficiency (E) | 0.1 - 0.9 | Dependent on the distance and orientation of the FRET pair. |
| Förster Distance (R₀) | 3 - 6 nm | The distance at which FRET efficiency is 50%.[26] |
Table 1: Key Parameters in FRET Labeling Experiments.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reaction; inactive reagents. | Optimize reaction conditions (concentration, time, temperature). Use fresh reagents. |
| No or Low FRET Signal | Fluorophores are too far apart; incorrect orientation. | Re-design the labeling strategy to alter the attachment points. Consider a different linker. |
| High Background Fluorescence | Incomplete removal of unbound fluorophores.[27] | Improve the purification steps.[20][21] |
| Photobleaching | Excessive exposure to excitation light. | Reduce excitation intensity and exposure time. Use an anti-fade reagent. |
| Spectral Bleed-through | Overlap between donor emission and acceptor excitation spectra.[28] | Use appropriate filter sets and perform spectral unmixing.[28] Include control samples (donor-only, acceptor-only).[29] |
Table 2: Common Troubleshooting Scenarios.
Conclusion
This compound provides a robust and versatile platform for the site-specific labeling of biomolecules with FRET pairs. Its combination of a bioorthogonal azide group and a flexible spacer arm allows for the precise and efficient construction of FRET probes for a wide range of applications, from in vitro biophysical studies to live-cell imaging. The protocols and guidelines presented in this application note offer a starting point for researchers looking to harness the power of FRET to investigate the intricacies of biological systems.
References
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Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available at: [Link]
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Creative Biolabs. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Available at: [Link]
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Tyagi, S., et al. (2013). Genetically encoded click chemistry for single-molecule FRET of proteins. Methods in Enzymology, 523, 333-349. Available at: [Link]
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Morales-Cruz, M., et al. (2009). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry, 81(21), 8879-8886. Available at: [Link]
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Anderton, G. I., et al. (2020). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry, 31(11), 2534-2539. Available at: [Link]
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Debets, M. F., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemistry – A European Journal, 17(34), 9288-9301. Available at: [Link]
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Wikipedia. Förster resonance energy transfer. Available at: [Link]
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Wang, Y., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry, 41(1), 1-13. Available at: [Link]
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Hasa, D., et al. (2018). Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila. Journal of Visualized Experiments, (138), 57971. Available at: [Link]
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Sun, Y., et al. (2012). Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy. Journal of Investigative Dermatology, 132(4), e1. Available at: [Link]
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Parker, C. G., & Pratt, M. R. (2015). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules, 20(5), 8338-8353. Available at: [Link]
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Kaur, P., & Raje, M. (2021). Förster resonance energy transfer (FRET) and applications thereof. Analytical Methods, 13(1), 23-43. Available at: [Link]
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Serfling, R., et al. (2018). Bioorthogonal reactions for labeling of a protein of interest. Methods in Molecular Biology, 1728, 239-257. Available at: [Link]
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Kaur, P., & Raje, M. (2021). Förster resonance energy transfer (FRET) and applications thereof. Analytical Methods, 13(1), 23-43. Available at: [Link]
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Tyagi, S., et al. (2013). Genetically Encoded Click Chemistry for Single-Molecule FRET of Proteins. Methods in Enzymology, 523, 333-349. Available at: [Link]
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Morales-Cruz, M., et al. (2009). Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications. Analytical Chemistry, 81(21), 8879-8886. Available at: [Link]
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DNA Learning Center. (2020). Purification of Green Fluorescent Protein, Part I. Available at: [Link]
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Show, P. L., et al. (2019). Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid. Frontiers in Chemistry, 7, 72. Available at: [Link]
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DNA Learning Center. Purification of Green Fluorescent Protein. Available at: [Link]
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Chen, X., Zaro, J. L., & Shen, W.-C. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews, 65(10), 1357-1369. Available at: [Link]
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van Rosmalen, M., et al. (2017). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. Biochemistry, 56(49), 6435-6443. Available at: [Link]
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Craggs, T. D. (2019). Integrating single-molecule FRET and biomolecular simulations to study diverse interactions between nucleic acids and proteins. Essays in Biochemistry, 63(3), 355-367. Available at: [Link]
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van Rosmalen, M., et al. (2017). Tuning the flexibility of Glycine-Serine linkers to allow rational design of multidomain proteins. Pure. Available at: [Link]
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Lahiri, S., et al. (2016). Dual Unnatural Amino Acid Incorporation and Click-Chemistry Labeling to Enable Single-Molecule FRET Studies of p97 Folding. ACS Chemical Biology, 11(10), 2736-2742. Available at: [Link]
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Bajar, B. T., et al. (2016). A Guide to Fluorescent Protein FRET Pairs. Sensors, 16(9), 1488. Available at: [Link]
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ResearchGate. (2024). How to explain the higher intramolecular FRET efficiency of flexible structures?. Available at: [Link]
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Ho, T. H., et al. (2009). Characterization of spectral FRET imaging microscopy for monitoring nuclear protein interactions. Journal of Microscopy, 235(3), 268-283. Available at: [Link]
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Wang, H., et al. (2017). Imaging specific newly synthesized proteins within cells by fluorescence resonance energy transfer. Chemical Science, 8(3), 2137-2142. Available at: [Link]
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Puthukodan, S. (2025). Engineering FRET-Based Labels for Multiplexed Single-Molecule Sensing. Knowledge UChicago. Available at: [Link]
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Branson, T. R., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Bioconjugate Chemistry, 33(9), 1664-1672. Available at: [Link]
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Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Available at: [Link]
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ResearchGate. (2016). How to troubleshoot for FRET AB experiment where the only donor-acceptor available pair is YFP-RFP?. Available at: [Link]
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Branson, T. R., et al. (2022). A Bio-orthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. ResearchGate. Available at: [Link]
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Addgene Blog. (2016). Special Delivery: Fluorophore Targeting for FRET Studies. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Roy, R., et al. (2008). A Practical Guide to Single Molecule FRET. Methods in Molecular Biology, 475, 3-29. Available at: [Link]
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Wang, Y., et al. (2020). Review of FRET biosensing and its application in biomolecular detection. RSC Advances, 10(49), 29285-29298. Available at: [Link]
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Evident Scientific. Fluorescence Resonance Energy Transfer (FRET) Microscopy. Available at: [Link]
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ResearchGate. (2018). Can anyone help for problem in FRET assay?. Available at: [Link]
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Branson, T. R., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. White Rose Research Online. Available at: [Link]
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Angel, M. G., et al. (2013). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 18(11), 13866-13877. Available at: [Link]
-
Angel, M. G., et al. (2013). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 18(11), 13866-13877. Available at: [Link]
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Application Note & Protocol: Surface Functionalization of Silica Nanoparticles with 5-Azidopentanol for Bio-Orthogonal Conjugation
Introduction and Scientific Principle
The precise surface modification of nanoparticles is a cornerstone of advanced materials science, enabling their use in sophisticated applications such as targeted drug delivery, advanced diagnostics, and catalysis. Azide-functionalized nanoparticles are particularly valuable as they serve as a versatile platform for "click chemistry," a suite of bio-orthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[1][2] This allows for the covalent attachment of a wide array of molecules, including fluorescent dyes, targeting ligands, and therapeutic agents, without altering nanoparticle function.[3][4]
This guide details a robust, two-step protocol for the covalent attachment of 5-Azidopentanol to the surface of silica nanoparticles (SNPs). Direct attachment of an alcohol to a silica surface can be challenging. Therefore, this protocol employs a more reliable and stable method:
-
Surface Priming with an Isocyanate Silane: The native silanol (Si-OH) groups on the silica surface are first reacted with (3-Isocyanatopropyl)triethoxysilane (ICPTS). The triethoxysilane moiety forms stable siloxane (Si-O-Si) bonds with the nanoparticle, while presenting a highly reactive isocyanate (-NCO) group on the surface.[5]
-
Urethane Linkage Formation: The hydroxyl (-OH) group of this compound then reacts with the surface-bound isocyanate group in a catalyst-mediated reaction to form a stable urethane linkage (-NH-C(=O)-O-). This reaction securely tethers the this compound molecule to the nanoparticle, exposing the terminal azide (-N3) group for downstream applications.
This method ensures high grafting density and creates a stable, covalent bond, yielding azide-functionalized silica nanoparticles ready for subsequent conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[6]
Reaction Mechanism
The functionalization process is a sequential, two-stage chemical modification of the silica nanoparticle surface. The first stage involves the hydrolysis and condensation of the silane coupling agent, followed by the nucleophilic addition of the alcohol to the isocyanate in the second stage.
Figure 1: Chemical reaction pathway for the two-stage functionalization of a silica nanoparticle surface.
The catalysis of the urethane formation by Dibutyltin dilaurate (DBTDL) is crucial for achieving high yields at moderate temperatures. The tin atom in DBTDL acts as a Lewis acid, coordinating with and activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of this compound.[7][8] This coordination significantly lowers the activation energy of the reaction.[9]
Experimental Workflow Overview
The entire process, from nanoparticle preparation to final characterization, follows a logical progression of synthesis, purification, and validation. Each step is critical for ensuring a high-quality final product.
Figure 2: High-level experimental workflow from starting material to final validated product.
Materials and Reagents
Ensure all glassware is oven-dried and all reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent premature hydrolysis of the silane and reaction of the isocyanate with water.
| Reagent | Recommended Grade | Typical Supplier | Notes |
| Silica Nanoparticles (e.g., 50 nm) | Suspension in EtOH/H₂O | Sigma-Aldrich, Alfa Aesar | Select a size appropriate for the intended application. |
| Toluene, Anhydrous | ≥99.8%, <50 ppm H₂O | MilliporeSigma, Acros | Use directly from a sealed bottle or solvent purification system. |
| Ethanol, Anhydrous | 200 Proof, ≥99.5% | Decon Labs, Pharmco | For washing and solvent exchange. |
| (3-Isocyanatopropyl)triethoxysilane (ICPTS) | ≥95% | Gelest, Sigma-Aldrich | Store under inert gas; highly moisture-sensitive. |
| This compound | ≥95% | TCI, BroadPharm | Store protected from light. |
| Dibutyltin dilaurate (DBTDL) | ≥95% | Sigma-Aldrich, TCI | Catalyst; use with caution due to toxicity. |
| N,N-Dimethylformamide (DMF), Anhydrous | ≥99.8% | MilliporeSigma | Optional solvent for characterization sample prep. |
Detailed Experimental Protocol
This protocol is optimized for a 100 mg batch of 50 nm silica nanoparticles. Adjust volumes accordingly for different batch sizes or nanoparticle concentrations.
Part A: Nanoparticle Preparation and Solvent Exchange
-
Transfer Suspension: In a round-bottom flask, place 100 mg of silica nanoparticles from their stock suspension.
-
Initial Centrifugation: Centrifuge the suspension at 10,000 x g for 15 minutes. Discard the supernatant.
-
Ethanol Wash: Resuspend the nanoparticle pellet in 20 mL of anhydrous ethanol by vortexing and sonication. Centrifuge again and discard the supernatant. Repeat this step twice to remove water.
-
Toluene Exchange: Resuspend the pellet in 20 mL of anhydrous toluene. Centrifuge and discard the supernatant. Repeat this step twice to ensure the nanoparticles are in a completely anhydrous environment.
-
Final Suspension: After the final wash, resuspend the nanoparticles in 15 mL of anhydrous toluene to create the reaction slurry.
Part B: Silanization with (3-Isocyanatopropyl)triethoxysilane (ICPTS)
Causality: Anhydrous conditions are paramount. Water will compete with surface silanols to react with ICPTS, leading to self-condensation and polymerization of the silane in solution rather than on the nanoparticle surface.
-
Equilibrate Temperature: Place the reaction flask in an oil bath pre-heated to 70°C and stir with a magnetic stir bar under an inert atmosphere.
-
Add ICPTS: Using a syringe, slowly add 100 µL of ICPTS to the stirring nanoparticle slurry.
-
React: Allow the reaction to proceed for 4 hours at 70°C under continuous stirring.
-
Cool: After 4 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Purify: Centrifuge the suspension at 10,000 x g for 15 minutes. Discard the supernatant. Resuspend the pellet in 20 mL of fresh anhydrous toluene and centrifuge again. Repeat this purification wash three times to completely remove unreacted ICPTS.
-
Prepare for Next Step: After the final wash, resuspend the isocyanate-functionalized nanoparticles in 15 mL of anhydrous toluene.
Part C: Conjugation with this compound
Causality: The DBTDL catalyst is essential for promoting the reaction between the alcohol and the sterically hindered surface-bound isocyanate at a reasonable rate and temperature.
-
Prepare Reagent Solution: In a separate vial, dissolve 25 mg of this compound in 1 mL of anhydrous toluene.
-
Add Reagent: Add the this compound solution to the stirring nanoparticle slurry from Part B.
-
Add Catalyst: Add 10 µL of DBTDL to the reaction mixture.
-
React: Allow the reaction to proceed at room temperature for 12-18 hours (overnight) under an inert atmosphere with continuous stirring.
-
Purify: Centrifuge the final suspension at 10,000 x g for 15 minutes. Discard the supernatant.
-
Final Washes: Wash the nanoparticle pellet sequentially with:
-
20 mL of anhydrous toluene (twice)
-
20 mL of anhydrous ethanol (twice)
-
-
Store: After the final wash, resuspend the azide-functionalized nanoparticles in a solvent of choice (e.g., ethanol, DMF, or PBS for biological applications) and store at 4°C.
Characterization and Quality Control
Successful functionalization must be validated. The following techniques provide a comprehensive assessment of the modified nanoparticle surface.[10]
| Technique | Purpose | Expected Result / Observation |
| FTIR Spectroscopy | To confirm the presence of key functional groups.[11] | - Disappearance of the strong isocyanate (-NCO) peak at ~2270 cm⁻¹ after Step C. - Appearance of a sharp, strong azide (-N₃) stretching peak at ~2100 cm⁻¹ .[12] - Appearance of urethane linkage peaks: C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | To quantify the mass of organic ligand grafted onto the surface.[13] | A multi-step weight loss profile. The weight loss between 200°C and 600°C corresponds to the decomposition of the grafted organic layer. This can be used to calculate the ligand density (molecules/nm²). |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the surface elemental composition.[14][15] | The high-resolution N 1s spectrum should show two distinct peaks corresponding to the nitrogen atoms in the azide group (at ~404 eV and ~400 eV) and the nitrogen in the urethane linkage (~400 eV).[12][16] |
| Dynamic Light Scattering (DLS) | To measure hydrodynamic diameter and assess colloidal stability. | A slight increase in the hydrodynamic diameter is expected after functionalization. A narrow, monomodal size distribution indicates the absence of significant aggregation. |
| Zeta Potential | To measure surface charge. | A shift in the zeta potential value compared to the initial bare silica nanoparticles, indicating a change in the surface chemistry. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Azide Signal in FTIR/XPS | 1. Incomplete silanization (moisture contamination). 2. Inefficient conjugation reaction. 3. Insufficient reagents. | 1. Ensure all solvents and glassware are strictly anhydrous. Perform reactions under inert gas. 2. Confirm catalyst activity; consider increasing reaction time or slightly warming (to 40-50°C). 3. Recalculate and ensure a molar excess of reagents. |
| Nanoparticle Aggregation (Visible/DLS) | 1. Incomplete surface coverage. 2. Inappropriate solvent during washing/storage. 3. Overly aggressive centrifugation/sonication. | 1. Increase the concentration of silane and this compound to promote denser surface packing. 2. Ensure nanoparticles are fully re-suspended before switching solvents. Use a solvent compatible with the final surface chemistry. 3. Reduce centrifugation speed/time if possible. Use a bath sonicator instead of a probe sonicator. |
| Strong Isocyanate (-NCO) Peak in FTIR of Final Product | Incomplete reaction with this compound. | Increase the concentration of this compound and/or the reaction time for the conjugation step (Part C). Ensure the catalyst was added and is active. |
References
- Vertex AI Search. (2025).
-
Wongkamolsesh, K., & Kresta, J. E. (1985). Organotin Catalysis in Urethane Systems. ACS Publications. Retrieved from [Link]
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Kim, H., et al. (2018). Application of click chemistry in nanoparticle modification and its targeted delivery. Journal of Nanobiotechnology. Retrieved from [Link]
-
Collman, J. P., et al. (2006). Mixed azide-terminated monolayers: a platform for modifying electrode surfaces. Langmuir. Retrieved from [Link]
- Mehra, A., et al. (2024).
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-
Kim, H., et al. (2018). Application of click chemistry in nanoparticle modification and its targeted delivery. ResearchGate. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2018). Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Binder, W. H., & Sachsenhofer, R. (2011). Click-chemistry for nanoparticle-modification. Journal of Materials Chemistry. Retrieved from [Link]
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Collman, J. P., et al. (2006). Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces. PMC. Retrieved from [Link]
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Collman, J. P., et al. (2006). Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces. Langmuir. Retrieved from [Link]
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- Doufnoune, R., et al. (n.d.). surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. Research Article.
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ResearchGate. (n.d.). Chemisorbed Self-Assembled Monolayers. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIBUTYLTIN LAURATE (POLYURETHANE CATALYST). Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of an azide-terminated-SAM, before (A) and after (B) click chemistry. Retrieved from [Link]
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Application Note: A Step-by-Step Guide to 5-Azidopentanol Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 5-Azidopentanol in Bioconjugation
This compound is a bifunctional linker molecule that has become an invaluable tool in the field of bioconjugation and chemical biology. Its structure features a terminal azide group (–N₃) and a primary alcohol (–OH). The azide group is a key participant in highly specific and efficient "click chemistry" reactions, while the hydroxyl group offers a handle for further chemical modification. This dual functionality allows for the covalent attachment of this compound to a wide array of biomolecules, nanoparticles, and surfaces, serving as a bridge to introduce other molecules of interest, such as fluorophores, drugs, or affinity tags.
The primary utility of this compound lies in its participation in bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][] This guide provides a detailed overview of the core principles and step-by-step protocols for the most common conjugation strategies involving this compound.
Core Chemical Principles: Bioorthogonal Ligation Chemistries
The azide group of this compound is the workhorse of its conjugation capabilities. It can react with specific partners in a highly selective manner. Understanding these reactions is crucial for designing successful conjugation experiments.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent example of click chemistry, forming a stable triazole ring from an azide and a terminal alkyne.[3][] This reaction is known for its high yields, specificity, and compatibility with aqueous environments.[3][][5] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent, most commonly sodium ascorbate.[3][5][6]
-
Mechanism: The Cu(I) catalyst coordinates with the terminal alkyne, activating it for cycloaddition with the azide.
-
Key Components: Azide (from this compound), a terminal alkyne-containing molecule, a Cu(I) source, and often a copper-stabilizing ligand to enhance efficiency and protect biomolecules from oxidative damage.[3][6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the potential cytotoxicity of a copper catalyst is a concern (e.g., in live-cell imaging), SPAAC offers a powerful alternative.[7][8] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a metal catalyst.[7][9][10] The inherent ring strain of the cyclooctyne provides the driving force for the reaction.[10][11]
-
Mechanism: The high-energy, strained triple bond of the cyclooctyne readily undergoes a [3+2] cycloaddition with the azide.
-
Key Components: Azide (from this compound) and a strained alkyne (e.g., DBCO, BCN).
Staudinger Ligation
An alternative metal-free reaction is the Staudinger ligation, which occurs between an azide and a specifically engineered triarylphosphine.[12][13] The reaction forms a stable amide bond.[12] While less common than click chemistry for simple conjugations, it is a robust and highly specific method.[1][13]
-
Mechanism: The phosphine attacks the azide, leading to an aza-ylide intermediate which then rearranges through an intramolecular trap to form an amide bond and a phosphine oxide byproduct.[]
-
Key Components: Azide (from this compound) and a phosphine reagent bearing an electrophilic trap (e.g., a methyl ester).[1]
Essential Safety Precautions for Handling Azides
Organic azides are energetic compounds and require careful handling.[14][15]
-
Toxicity: The azide ion has a toxicity profile similar to cyanide. Always handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[15][16]
-
Explosion Hazard: Low molecular weight organic azides can be explosive, sensitive to heat, shock, and light.[14][15] this compound has a carbon-to-nitrogen ratio that generally makes it safe to handle in typical lab quantities, but it should still be treated with caution.[14]
-
Incompatibilities:
-
NEVER mix azides with strong acids, as this can form the highly toxic and explosive hydrazoic acid.[14][17]
-
AVOID contact with heavy metals (e.g., copper, lead, silver) outside of controlled catalytic reactions, as this can form explosive heavy metal azides.[17][18] Do not use metal spatulas for handling solid azides.[14][16]
-
DO NOT use halogenated solvents like dichloromethane or chloroform, which can form dangerously unstable diazidomethane or triazidomethane.[14][15][18]
-
-
Storage and Disposal: Store organic azides in a cool, dark place, away from incompatible materials.[15][16] All azide-containing waste must be disposed of through a designated chemical waste program and should never be poured down the drain.[14][16][18]
Detailed Protocols and Methodologies
This section provides step-by-step protocols for the most common conjugation reactions involving this compound. These protocols assume that one molecule (e.g., a protein, surface, or small molecule) has already been functionalized with this compound, and the other molecule contains the complementary reactive group (an alkyne or phosphine).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is designed for conjugating an azide-functionalized biomolecule with an alkyne-functionalized partner in an aqueous buffer.
Visual Workflow: CuAAC Mechanism
Caption: The CuAAC reaction mechanism.
Materials & Reagents
| Reagent | Recommended Stock Conc. | Purpose |
|---|---|---|
| Azide-functionalized Molecule | 1-10 mM in buffer | Reactant 1 |
| Alkyne-functionalized Molecule | 1-10 mM in buffer/DMSO | Reactant 2 |
| Copper(II) Sulfate (CuSO₄) | 20-50 mM in water | Catalyst Precursor |
| Sodium Ascorbate | 100 mM in water (prepare fresh) | Reducing Agent |
| THPTA or TBTA Ligand | 50-100 mM in DMSO/water | Cu(I) Stabilizing Ligand |
| Reaction Buffer | e.g., PBS, pH 7.4 | Solvent |
| Aminoguanidine (Optional) | 100 mM in water | Scavenger of ascorbate byproducts |
Step-by-Step Protocol
-
Prepare Reactants: In a microcentrifuge tube, add your azide-functionalized molecule to the reaction buffer.
-
Add Alkyne Partner: Add the alkyne-functionalized molecule. A slight molar excess (1.5-3x) of the smaller molecule is often used to drive the reaction to completion.
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. It is crucial to add the components in the correct order to prevent precipitation.
-
Add Optional Scavenger: If using, add the aminoguanidine stock solution to the main reaction tube. This can help protect sensitive biomolecules from reactive oxygen species generated by ascorbate oxidation.[3][19]
-
Initiate the Reaction:
-
Add the catalyst premix to the main reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubate: Mix the reaction gently by inversion or by placing it on a rotator. Incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours). Cap the tube to minimize oxygen exposure, which can deplete the ascorbate.[3]
-
Quench and Purify: The reaction can be quenched by adding EDTA to chelate the copper. Purify the conjugate using appropriate methods such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove excess reagents.[20][21][]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for copper-sensitive systems, such as live cells or proteins with metal-binding sites.
Visual Workflow: SPAAC Mechanism
Caption: The SPAAC metal-free reaction mechanism.
Materials & Reagents
| Reagent | Recommended Stock Conc. | Purpose |
|---|---|---|
| Azide-functionalized Molecule | 1-10 mM in buffer | Reactant 1 |
| DBCO-functionalized Molecule | 1-10 mM in DMSO | Reactant 2 |
| Reaction Buffer | e.g., PBS, pH 7.4 | Solvent |
Step-by-Step Protocol
-
Prepare Reactants: In a microcentrifuge tube, dissolve the azide-functionalized molecule in the desired reaction buffer (e.g., PBS).
-
Add DBCO Reagent: Add the DBCO-functionalized molecule. Typically, a 2- to 10-fold molar excess of the DBCO reagent over the azide-molecule is used. The DBCO reagent is often dissolved in an organic solvent like DMSO, so ensure the final DMSO concentration in the reaction is compatible with your biomolecule (usually <10%).[9]
-
Incubate: Mix the solution gently and incubate at room temperature for 2-12 hours. Some reactions may proceed faster and can be performed at 37°C to increase the rate, while others may require overnight incubation at 4°C for sensitive biomolecules.
-
Purify: No quenching step is required. The resulting conjugate can be directly purified to remove unreacted starting materials.[21] Purification methods include SEC, dialysis, or HPLC, depending on the nature of the conjugate.[20][23]
Purification and Characterization of the Conjugate
After the conjugation reaction, it is critical to purify the product and verify the success of the reaction.
5.1. Purification Strategies The choice of purification method depends on the properties of the conjugate and the unreacted starting materials.
-
Size Exclusion Chromatography (SEC): Excellent for separating a large biomolecule conjugate from smaller unreacted linkers, fluorophores, or drugs.[20][21]
-
Dialysis / Buffer Exchange: Useful for removing small molecule impurities from macromolecular conjugates.[]
-
Reverse-Phase HPLC (RP-HPLC): Can be used to purify peptide and small molecule conjugates based on hydrophobicity.[23]
-
Hydrophobic Interaction Chromatography (HIC): Often used for protein conjugates like Antibody-Drug Conjugates (ADCs), as it can separate species based on the number of conjugated molecules (drug-to-antibody ratio).[21][24]
-
Affinity Chromatography: If one of the components has an affinity tag (e.g., His-tag, biotin), this can be used for highly specific purification.
5.2. Characterization Methods Confirming the identity and purity of the final conjugate is a crucial final step.
-
Mass Spectrometry (MS): The most direct method to confirm successful conjugation by identifying the mass of the final product.
-
SDS-PAGE: For protein conjugations, a successful reaction can often be visualized as a band shift on the gel, especially if the conjugated molecule is large (e.g., another protein or a large polymer).
-
UV-Vis Spectroscopy: If the conjugated molecule has a unique absorbance profile (like a fluorescent dye), UV-Vis can be used to confirm its presence and even quantify the degree of labeling.[9]
-
HPLC Analysis: Analytical SEC, RP-HPLC, or HIC can be used to assess the purity of the final product.[20][24]
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. safety.pitt.edu. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. ucd.ie. [Link]
-
University of Victoria. (2022, May 18). Azides - Safe Work Procedure. uvic.ca. [Link]
-
Hathorn, R. M., et al. (2014). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry, 86(3), 1370-1380. [Link]
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Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. jenabioscience.com. [Link]
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University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. chemistry.unm.edu. [Link]
-
van de Watering, R., et al. (2022). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry, 33(1), 77-87. [Link]
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McKay, C. S., & Finn, M. G. (2014). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Molecular Biology, 1148, 145-154. [Link]
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McNelles, S. A., et al. (2019). Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Step-Growth Polymerization. Macromolecules, 52(19), 7218-7225. [Link]
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Stanford University. Information on Azide Compounds. ehs.stanford.edu. [Link]
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. [Link]
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van de Watering, R., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. ACS Publications. [Link]
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CellMosaic. Bioconjugate Analysis & Purification. cellmosaic.com. [Link]
-
van Berkel, S. S., van Delft, F. L., & van Hest, J. C. (2011). Staudinger ligation as a method for bioconjugation. Angewandte Chemie International Edition, 50(38), 8812-8838. [Link]
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NJ Bio, Inc. (2025). Bioconjugation Services. njbio.com. [Link]
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Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. MAbs, 3(2), 161-172. [Link]
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Barrick Lab. General Conjugation Protocol. barricklab.org. [Link]
-
Creative Biolabs. Conjugation Based on Click Chemistry. creative-biolabs.com. [Link]
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Application Note & Protocols: Leveraging 5-Azidopentanol in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of 5-azidopentanol in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). As a hydrophilic, short-chain azido-linker, this compound offers a versatile tool for the bioorthogonal conjugation of molecules where maintaining aqueous solubility and minimizing steric hindrance is paramount. We will delve into the core principles of SPAAC, explain the rationale behind key experimental choices, and provide step-by-step protocols for typical conjugation reactions, including labeling of a cyclooctyne-modified protein. This document is intended to serve as a practical resource for researchers in bioconjugation, drug delivery, and molecular imaging.
Introduction: The Power of Catalyst-Free Click Chemistry
The advent of "click chemistry" has revolutionized how scientists approach the synthesis of complex molecular architectures.[1] Among these powerful reactions, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole linkage is a cornerstone.[2] While the copper(I)-catalyzed version (CuAAC) is highly efficient, the inherent cytotoxicity of the copper catalyst limits its application in living systems.[3][4]
This limitation spurred the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds rapidly without the need for any metal catalyst.[5] The driving force for SPAAC is the high ring strain of a cyclooctyne, which is released upon its [3+2] cycloaddition with an azide.[][7] This catalyst-free nature makes SPAAC an ideal tool for in vivo labeling, targeted drug delivery, and the modification of sensitive biological macromolecules.[8][9]
This compound is a particularly useful azide-containing building block for SPAAC. Its terminal hydroxyl group provides a handle for further functionalization, while the pentyl chain offers a short, flexible spacer. Critically, its hydrophilic character can help to improve the aqueous solubility of the resulting conjugates, a key consideration in many biological applications.
The Mechanism and Rationale of SPAAC
The key to SPAAC's success lies in the use of a strained alkyne, typically a derivative of cyclooctyne.[5] The bond angles of the sp-hybridized carbons in a linear alkyne are 180°. Forcing these bonds into an eight-membered ring induces significant ring strain (approximately 18 kcal/mol).[10] This stored energy dramatically lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed at physiological temperatures and in complex biological media.[7]
The reaction is highly selective, as both the azide and the strained alkyne are bioorthogonal; they do not typically participate in side reactions with naturally occurring functional groups found in proteins, nucleic acids, or lipids.[][9]
Why Choose SPAAC?
-
Biocompatibility: The absence of a toxic copper catalyst allows for applications in living cells and whole organisms.[8]
-
High Specificity: Azides and cyclooctynes react selectively with each other, ignoring other functional groups present in a biological milieu.[9]
-
Favorable Kinetics: While generally slower than CuAAC, the development of increasingly reactive cyclooctynes like dibenzocyclooctyne (DBCO) has made SPAAC kinetics suitable for many applications.[8]
-
Mild Conditions: The reaction proceeds efficiently at physiological pH and temperature in aqueous buffers.[10]
Caption: The SPAAC reaction mechanism.
Experimental Design and Considerations
Choosing Your Cyclooctyne
The choice of cyclooctyne is critical as it dictates the reaction kinetics and the hydrophobicity of your system.[8]
| Cyclooctyne Derivative | Key Features | Typical Applications |
| DBCO (Dibenzocyclooctyne) | High reactivity and stability.[8] | General bioconjugation, live-cell imaging. |
| BCN (Bicyclononyne) | Small, hydrophilic, and stable.[8][11] | Applications where minimal steric bulk is desired. |
| DIBO (4-Dibenzocyclooctynol) | Can be modified at the alcohol position.[12] | Attachment of various tags or linkers. |
Solvent Selection
SPAAC is compatible with a wide range of solvents. For biological applications, aqueous buffers (e.g., PBS, HEPES, Tris) are preferred.[13] For less soluble reactants, the addition of a co-solvent like DMSO or DMF may be necessary. It is crucial to ensure that the chosen co-solvent does not negatively impact the stability or function of your biomolecule.
Stoichiometry and Concentration
The reaction kinetics are second-order, meaning the rate is dependent on the concentration of both the azide and the cyclooctyne.[14] For labeling a precious biomolecule modified with a cyclooctyne, it is common to use a molar excess of the azide-containing small molecule (like this compound) to drive the reaction to completion. A 10- to 50-fold molar excess of the azide is a good starting point.
Protocols
Protocol 1: General SPAAC Conjugation with this compound
This protocol describes a general procedure for conjugating this compound to a cyclooctyne-functionalized molecule (e.g., a DBCO-modified fluorescent dye) in solution.
Materials:
-
Cyclooctyne-functionalized molecule (e.g., DBCO-amine)
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Analytical HPLC or LC-MS system for reaction monitoring
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of your cyclooctyne-functionalized molecule in DMF or DMSO.
-
Prepare a 100 mM stock solution of this compound in the Reaction Buffer. Rationale: this compound is expected to be water-soluble, allowing for a concentrated stock in the primary reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the cyclooctyne-functionalized molecule from its stock solution.
-
Add Reaction Buffer to dilute the cyclooctyne. The final concentration of the organic co-solvent (DMF/DMSO) should ideally be below 10% to maintain aqueous conditions.
-
Add a 10-fold molar excess of the this compound stock solution to the reaction mixture. Rationale: Using an excess of one reactant ensures the complete consumption of the other, often more valuable, reactant.
-
Vortex the mixture gently to ensure homogeneity.
-
-
Incubation:
-
Incubate the reaction at room temperature (20-25°C) or at 37°C. The reaction can be performed on a rotator or shaker.
-
Reaction times can vary from 1 to 12 hours, depending on the reactivity of the cyclooctyne and the concentrations used. Self-Validation: Monitor the reaction progress by taking aliquots at different time points (e.g., 1h, 4h, 12h) and analyzing them by HPLC or LC-MS to observe the formation of the product and consumption of the starting materials.
-
-
Purification:
-
Once the reaction is complete, the resulting triazole conjugate can be purified from excess this compound and unreacted starting materials using an appropriate method, such as reverse-phase HPLC, size-exclusion chromatography, or dialysis if conjugating to a macromolecule.
-
Protocol 2: Labeling a DBCO-Modified Protein with this compound
This protocol outlines the steps to label an antibody or other protein that has been previously functionalized with a DBCO-NHS ester.
Materials:
-
DBCO-functionalized protein (e.g., Antibody-DBCO) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Spin desalting columns or dialysis cassettes (with appropriate MWCO)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE analysis materials
Workflow Diagram:
Caption: Workflow for protein labeling via SPAAC.
Procedure:
-
Determine Protein Concentration:
-
Accurately determine the concentration of your DBCO-functionalized protein solution using a BCA assay or by measuring absorbance at 280 nm.
-
-
Prepare this compound Solution:
-
Prepare a 100 mM stock solution of this compound in PBS, pH 7.4.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-protein solution with a 20- to 50-fold molar excess of this compound. Rationale: A higher excess is often used for biomolecule conjugations to maximize labeling efficiency and overcome potentially slower reaction rates at lower concentrations.
-
Ensure the final protein concentration in the reaction mixture is in a suitable range (e.g., 1-5 mg/mL). Avoid excessive dilution.
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or 1-2 hours at 37°C with gentle mixing. Expertise & Experience: For sensitive proteins, performing the reaction at 4°C overnight may be a better option to preserve protein integrity, though this will require a longer incubation time.
-
-
Removal of Excess Reagent:
-
Remove the unreacted this compound using a spin desalting column equilibrated with your desired storage buffer (e.g., PBS). Follow the manufacturer's instructions. Alternatively, for larger volumes, use dialysis against the storage buffer.
-
-
Characterization and Validation:
-
Confirm successful conjugation by analyzing the purified protein via SDS-PAGE. The labeled protein should show a slight increase in molecular weight, although this may not be resolvable for a small tag like this compound.
-
For definitive confirmation, analyze the sample using mass spectrometry (e.g., ESI-MS) to observe the mass shift corresponding to the addition of the this compound moiety.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | - Insufficient reaction time or temperature.- Low reagent concentrations.- Degradation of the cyclooctyne reagent. | - Increase incubation time or temperature (e.g., 37°C).- Increase the concentration of one or both reactants.- Use fresh, high-quality cyclooctyne reagents. |
| Biomolecule Precipitation | - High concentration of organic co-solvent.- The conjugate is less soluble than the starting biomolecule. | - Minimize the percentage of organic solvent (keep <10%).- Perform the reaction at a lower protein concentration. |
| Non-specific Labeling | - Some cyclooctynes (like BCN) can show reactivity with thiols.[15] | - If working with proteins containing free cysteines, consider using DBCO, which has lower thiol reactivity. |
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition is a robust and versatile tool for bioconjugation. This compound serves as an excellent hydrophilic, small-molecule azide for these reactions, enabling the precise and efficient labeling of a wide array of cyclooctyne-modified molecules and biomaterials. The protocols and principles outlined in this document provide a solid foundation for researchers to successfully implement SPAAC with this compound in their experimental workflows, paving the way for new innovations in drug development, diagnostics, and fundamental biological research.
References
-
van den Elst, H., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Center for Biotechnology Information. Retrieved from [Link]
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
-
ResearchGate. Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. Retrieved from [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. National Center for Biotechnology Information. Retrieved from [Link]
-
Lang, K., & Chin, J. W. (2019). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. Progress in Strain Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction and Their Applications | Request PDF. Retrieved from [Link]
-
Zeglis, B. M., et al. (2013). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. National Center for Biotechnology Information. Retrieved from [Link]
-
Ye, S., et al. (2016). A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2023, February 21). Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. Retrieved from [Link]
-
Chinese Chemical Letters. Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
-
Sarris, J. F., et al. (2021). Bioorthogonal Chemistry and Its Applications. ACS Publications. Retrieved from [Link]
-
Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Azidopentanol-Modified Oligonucleotides: A Detailed Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Advantage of Azide-Modified Oligonucleotides
In the rapidly advancing field of oligonucleotide therapeutics and diagnostics, the ability to conjugate nucleic acids with other molecules—such as fluorophores, peptides, or therapeutic agents—is of paramount importance. This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-azidopentanol-modified oligonucleotides. The introduction of a terminal azide group via a flexible pentanol linker offers a robust and versatile handle for post-synthesis modification through "click chemistry."
The azide functional group is particularly advantageous due to its bioorthogonality; it does not react with most functional groups found in biological systems, ensuring highly specific conjugation reactions.[1] The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is a prominent example of click chemistry, enabling the efficient and stable ligation of azido-modified oligonucleotides to alkyne-containing molecules in aqueous solutions.[2][3][4] This approach has broad applications in drug development, diagnostics, and fundamental biological research.[5][6][7]
This document will guide you through the synthesis of the key precursor, this compound, its conversion to a phosphoramidite reagent, and the subsequent incorporation into an oligonucleotide using automated solid-phase synthesis.
Section 1: Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the conversion of a diol to a bromo-alcohol, followed by a nucleophilic substitution to introduce the azide functionality.
Step 1.1: Synthesis of 5-Bromopentanol from 1,5-Pentanediol
The initial step involves the selective monobromination of 1,5-pentanediol. This reaction leverages the use of hydrobromic acid to replace one of the hydroxyl groups with a bromine atom.
Protocol 1: Synthesis of 5-Bromopentanol
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.[8][9]
-
Reaction: Heat the mixture in an oil bath at 70-80 °C for 15 hours.[8][9] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is no longer detectable.
-
Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 5% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine.[8]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (8:1) eluent to yield 5-bromopentanol as a colorless to pale yellow liquid.[8][9]
Step 1.2: Synthesis of this compound from 5-Bromopentanol
The second step is a nucleophilic substitution reaction where the bromide in 5-bromopentanol is displaced by an azide ion.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromopentanol (10 g, 0.06 mol) in dimethylformamide (DMF, 100 mL). Add sodium azide (7.8 g, 0.12 mol).
-
Reaction: Stir the mixture at 65 °C for 12-16 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of water. Extract the aqueous phase with diethyl ether (3 x 100 mL).
-
Isolation: Combine the organic extracts and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield a colorless oil.
Figure 1: Synthesis pathway for this compound.
Section 2: Preparation of this compound Phosphoramidite
To incorporate this compound into an oligonucleotide during solid-phase synthesis, it must first be converted into a phosphoramidite derivative. This involves reacting the hydroxyl group of this compound with a phosphitylating agent.
Protocol 3: Synthesis of this compound Phosphoramidite
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 g, 7.74 mmol) in anhydrous dichloromethane (20 mL). Add N,N-diisopropylethylamine (DIPEA) (2.7 mL, 15.5 mmol). Cool the solution to 0 °C in an ice bath.
-
Phosphitylation: Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.9 mL, 8.5 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by ³¹P NMR spectroscopy.
-
Workup: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After solvent removal, purify the crude product by column chromatography on silica gel pre-treated with triethylamine to yield the this compound phosphoramidite.
Section 3: Solid-Phase Synthesis of 5'-Azidopentanol-Modified Oligonucleotides
The this compound phosphoramidite is incorporated at the 5'-terminus of a synthetic oligonucleotide using a standard automated DNA synthesizer. The synthesis cycle follows the established phosphoramidite chemistry.[9][10][11]
Figure 2: Workflow for 5'-azidopentanol oligonucleotide synthesis.
Protocol 4: Automated Solid-Phase Synthesis
-
Synthesizer Setup: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the concentration recommended by the instrument manufacturer (typically 0.1 M). Install the vial on a designated port of the DNA synthesizer.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer. For the final coupling step, direct the synthesizer to use the this compound phosphoramidite.
-
Synthesis: Initiate the synthesis program. The standard synthesis cycle consists of:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain with an acid (e.g., trichloroacetic acid).[12]
-
Coupling: Activation of the phosphoramidite with an activator (e.g., tetrazole) and subsequent reaction with the free 5'-hydroxyl of the oligonucleotide chain.[12]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[12]
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent (e.g., iodine).[12]
-
-
Final Deblocking: Ensure the final DMT group is removed if "DMT-off" synthesis is desired for subsequent purification. For "DMT-on" purification, this step is omitted.[12]
Section 4: Cleavage, Deprotection, and Purification
After synthesis, the oligonucleotide must be cleaved from the solid support, and the protecting groups on the nucleobases must be removed.
Protocol 5: Cleavage and Deprotection
-
Cleavage: Transfer the controlled pore glass (CPG) support to a vial and add concentrated ammonium hydroxide. Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Deprotection: Heat the ammonium hydroxide solution containing the oligonucleotide at 55 °C for 8-12 hours to remove the protecting groups from the DNA bases.
-
Isolation: After cooling, centrifuge the vial to pellet the CPG support. Carefully transfer the supernatant containing the crude oligonucleotide to a new tube. Evaporate the ammonium hydroxide.
Protocol 6: Purification
Purification of the 5'-azidopentanol-modified oligonucleotide is typically performed by high-performance liquid chromatography (HPLC).
-
Sample Preparation: Resuspend the crude oligonucleotide in an appropriate buffer.
-
HPLC: Use a suitable reversed-phase HPLC column. The choice of mobile phases and gradient will depend on the length and sequence of the oligonucleotide. A common system involves a triethylammonium acetate (TEAA) buffer and acetonitrile.
-
Fraction Collection and Desalting: Collect the fractions containing the full-length product. Desalt the purified oligonucleotide using a suitable method, such as ethanol precipitation.
Section 5: Characterization
The final product should be characterized to confirm its identity and purity.
Table 1: Characterization Methods
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (ESI-MS) | To confirm the molecular weight of the modified oligonucleotide. | The observed mass should match the calculated mass of the 5'-azidopentanol-modified oligonucleotide. |
| Analytical HPLC | To assess the purity of the final product. | A major peak corresponding to the full-length product with high purity (typically >90%). |
| UV-Vis Spectroscopy | To quantify the oligonucleotide concentration. | Measurement of absorbance at 260 nm (A260) to determine the yield. |
Conclusion
The protocols outlined in this guide provide a robust framework for the synthesis and purification of this compound-modified oligonucleotides. The resulting azide-functionalized oligonucleotides are valuable reagents for a wide range of applications in drug development and biomedical research, enabling precise and efficient conjugation to other molecules through click chemistry.
References
- Hobbick, J. (2024). MASS SPECTRUM ANALYSIS OF OLIGONUCLEOTIDE IMPURITIES USED IN BLOOD SCREENING DIAGNOSTICS TO IMPROVE HANDLING AND MANUFACTURING. ScholarWorks.
- BenchChem. (2025).
-
ResearchGate. (n.d.). Solid phase synthesis of 5′-azido modified dinucleotides. [Image]. Retrieved from [Link]
- ChemRxiv. (2024). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. Cambridge Open Engage.
- Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis.
- National Institutes of Health. (n.d.). A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides.
- Semantic Scholar. (n.d.). A method for solid-phase synthesis of oligonucleotide 5'-peptide-conjugates using acid-labile alpha-amino protections.
- National Institutes of Health. (2022). Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review.
- El-Sagheer, A. H., & Brown, T. (2010). Click chemistry and oligonucleotides: a brave new world. Chemical Society Reviews, 39(4), 1388-1405.
- BOC Sciences. (n.d.).
- TriLink BioTechnologies. (n.d.). Procedure for Synthesis of CleanAmp™ Primers. Glen Research.
- LCGC International. (2021). Analytical Characterization of Oligonucleotides by Liquid Chromatography- (LC) High Resolution Mass Spectrometry (HRMS)
- Gilar, M., Fountain, K. J., Budman, Y., Neue, U. D., Gebler, J. C., & Sosic, Z. (2001). Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection. Oligonucleotides, 11(4), 229-243.
- PubChem. (2025). 1-Pentanol, 5-bromo-.
- Tokyo Chemical Industry. (n.d.). 5-Bromo-1-pentanol.
- Santa Cruz Biotechnology. (n.d.). 5-Bromo-1-pentanol.
- MDPI. (2021). Small Drugs, Huge Impact: The Extraordinary Impact of Antisense Oligonucleotides in Research and Drug Development.
- ResearchGate. (n.d.). The Phosphoramidite Approach for Oligonucleotide Synthesis.
- BOC Sciences. (n.d.). Click Chemistry in Oligonucleotide Synthesis.
- National Institutes of Health. (2021). On-demand synthesis of phosphoramidites.
- Roberts, T. C., Langer, R., & Wood, M. J. A. (2020). Advances in oligonucleotide drug delivery. Nature Reviews Drug Discovery, 19(10), 673-694.
- University of Michigan Library. (n.d.). Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromopentan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 6. 5-Bromopentan-1-ol | 34626-51-2 [chemicalbook.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. biotage.com [biotage.com]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 10. Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Low Yield in 5-Azidopentanol Click Reactions
Welcome to the technical support center for optimizing your 5-azidopentanol click reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high yields in their copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Here, we will delve into the common pitfalls and provide scientifically-grounded troubleshooting strategies to enhance the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My click reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?
A1: When faced with a low yield, it's best to start with the fundamentals. First, verify the quality and purity of your reagents, especially the this compound and your alkyne coupling partner. Azides can degrade over time, and impurities in the alkyne can inhibit the catalyst. Second, ensure your copper(I) catalyst is active. The Cu(I) oxidation state is crucial for the reaction, and it can easily oxidize to the inactive Cu(II) form.[1][2] If you are generating Cu(I) in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄), make sure your reducing agent, typically sodium ascorbate, is fresh and used in sufficient excess.[3][4] Finally, check your reaction setup for the presence of oxygen, which can deactivate the catalyst.[5][6]
Q2: Can the solvent system significantly impact the yield of my this compound click reaction?
A2: Absolutely. The choice of solvent can dramatically influence the reaction rate and final yield. While CuAAC reactions are known for their compatibility with a range of solvents, including aqueous mixtures, the optimal solvent system depends on the solubility of your specific substrates.[3][7] For many applications, a mixture of water and a co-solvent like t-butanol, DMSO, or DMF is effective.[2][8] It's important to ensure that both the this compound and the alkyne are sufficiently soluble in the chosen solvent system to allow for an efficient reaction. If you are observing low yields, consider screening different solvent mixtures to improve the solubility of your reactants.
Q3: How critical is the choice of ligand for the copper catalyst?
A3: The use of a stabilizing ligand is highly recommended and often critical for achieving high yields in CuAAC reactions.[9][10] Ligands serve two primary purposes: they stabilize the active Cu(I) catalyst, preventing its oxidation to Cu(II) and disproportionation, and they can accelerate the reaction rate.[11] For aqueous or semi-aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are excellent choices.[1] For reactions in organic solvents, TBTA (tris(benzyltriazolylmethyl)amine) is a common and effective option.[1] The appropriate ligand-to-copper ratio is also important, with a slight excess of the ligand often being beneficial.[12]
Q4: I'm recovering unreacted starting materials. Does this point to a specific problem?
A4: Recovering a significant amount of your starting this compound and alkyne is a strong indicator of catalyst inactivation.[13] This is one of the most common reasons for low conversion in click reactions. The primary culprit is often the oxidation of the Cu(I) catalyst to Cu(II) by dissolved oxygen in the reaction mixture.[5][6] To address this, ensure your reaction is properly deoxygenated by bubbling with an inert gas like argon or nitrogen before adding the catalyst. Additionally, using a fresh solution of a reducing agent like sodium ascorbate in excess can help maintain the copper in its active Cu(I) state throughout the reaction.[3]
Troubleshooting Guide: From Low Yields to High-Efficiency Click Reactions
This in-depth guide provides a structured approach to troubleshooting and optimizing your this compound click reactions.
Catalyst System: The Heart of the Reaction
The copper catalyst is the engine of the click reaction. Its activity is paramount for achieving high yields.
Problem: Inactive or Insufficient Catalyst
-
Symptoms: Low to no product formation, recovery of starting materials.
-
Cause: The active catalyst is the copper(I) ion. If you start with a copper(II) salt (e.g., CuSO₄), it must be reduced to Cu(I). Incomplete reduction or subsequent re-oxidation to Cu(II) will halt the catalytic cycle.[2]
-
Solutions:
-
Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate. A 3- to 10-fold excess relative to the copper catalyst is recommended to ensure complete reduction and to counteract any dissolved oxygen.[6]
-
Inert Atmosphere: Deoxygenate your solvent and reaction mixture by purging with an inert gas (argon or nitrogen) for 15-30 minutes before adding the copper catalyst.[6] Maintaining the reaction under an inert atmosphere can also be beneficial.
-
Ligand Stabilization: Employ a copper-chelating ligand such as THPTA or TBTA. These ligands protect the Cu(I) from oxidation and can significantly accelerate the reaction rate.[1][9] A ligand-to-copper ratio of 1:1 to 5:1 is often optimal.[12]
-
Table 1: Recommended Catalyst Component Ratios
| Component | Recommended Molar Ratio (relative to limiting reagent) | Purpose |
| Copper(II) Sulfate | 1-10 mol% | Catalyst Precursor |
| Sodium Ascorbate | 5-50 mol% | Reducing Agent |
| Ligand (THPTA/TBTA) | 1-10 mol% (often 1-2x the copper concentration) | Stabilizer & Accelerator |
Reaction Conditions: Creating the Optimal Environment
The reaction environment, including solvent, temperature, and pH, plays a crucial role in the success of the click reaction.
Problem: Poor Solubility or Suboptimal Conditions
-
Symptoms: Low yields, heterogeneous reaction mixture.
-
Cause: If your this compound or alkyne partner has poor solubility in the chosen solvent, the reaction will be slow and inefficient. Temperature and pH can also affect reaction kinetics and the stability of your reactants.
-
Solutions:
-
Solvent Screening: If solubility is an issue, screen a variety of solvent systems. Common choices include mixtures of water with t-BuOH, DMF, or DMSO.[2][8]
-
Temperature Optimization: While many click reactions proceed efficiently at room temperature, gentle heating (e.g., 40-60°C) can sometimes improve yields, particularly for sterically hindered substrates.[13] However, be mindful that higher temperatures can also promote side reactions.
-
pH Control: The CuAAC reaction is generally robust across a wide pH range (4-12).[3] However, for biological applications, maintaining a pH around 7 is recommended.[5]
-
Side Reactions and Contaminants: The Unseen Inhibitors
Unwanted side reactions and contaminants can significantly reduce your product yield.
Problem: Competing Reactions and Inhibiting Species
-
Symptoms: Low yield of the desired product, presence of byproducts.
-
Cause: One of the most common side reactions is the Glaser coupling, which is the oxidative homocoupling of terminal alkynes to form diynes.[4] This is more likely to occur if the Cu(I) catalyst is not efficiently regenerated. Certain functional groups or buffer components can also interfere with the catalyst.
-
Solutions:
-
Preventing Glaser Coupling: The best way to minimize alkyne homocoupling is to ensure an oxygen-free environment and a sufficient excess of the reducing agent.[4]
-
Buffer Compatibility: Avoid buffers containing strong chelators like EDTA, which can sequester the copper catalyst. High concentrations of thiols should also be avoided as they can coordinate with the copper.[6]
-
Purification of Starting Materials: Ensure the purity of your this compound and alkyne. Impurities can sometimes act as catalyst poisons.
-
Experimental Protocols
General Protocol for a Small-Scale this compound Click Reaction
This protocol is a starting point and may require optimization for your specific substrates.
-
Preparation of Stock Solutions:
-
100 mM Copper(II) Sulfate (CuSO₄) in deionized water.
-
200 mM THPTA ligand in deionized water.
-
500 mM Sodium Ascorbate in deionized water (prepare fresh).
-
100 mM this compound in your chosen solvent.
-
100 mM of your alkyne in your chosen solvent.
-
-
Reaction Setup:
-
In a clean reaction vial, add the alkyne solution (e.g., 100 µL, 0.01 mmol).
-
Add the this compound solution (e.g., 110 µL, 0.011 mmol, 1.1 equivalents).
-
Add your chosen solvent to bring the total volume to approximately 500 µL.
-
Deoxygenate the mixture by bubbling with argon or nitrogen for 15 minutes.
-
-
Catalyst Addition:
-
In a separate microcentrifuge tube, premix the CuSO₄ solution (e.g., 2 µL, 0.0002 mmol, 2 mol%) and the THPTA solution (e.g., 2 µL, 0.0004 mmol, 4 mol%). Let it stand for a few minutes.
-
Add the freshly prepared sodium ascorbate solution (e.g., 2 µL, 0.001 mmol, 10 mol%) to the reaction mixture.
-
Add the premixed CuSO₄/THPTA solution to the reaction vial.
-
-
Reaction and Monitoring:
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified by standard methods such as column chromatography.
-
Visualizing the Process
Troubleshooting Workflow for Low Yield Click Reactions
Caption: A step-by-step workflow for diagnosing and resolving low yields.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle
Caption: The central role of Cu(I) in the catalytic cycle.
References
-
AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696–12704. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Di Vaira, M., Bazzicalupi, C., Orioli, P., Messori, L., & Biver, T. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(15), 5897–5907. [Link]
-
Wang, Y., Li, Y., Wu, P., & Chen, P. R. (2024). Oxygen Coordination Promotes Single-Atom Cu(II)-Catalyzed Azide–Alkyne Click Chemistry without Reducing Agents. ACS Applied Materials & Interfaces, 16(16), 19757–19764. [Link]
-
Díez-González, S. (2010). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. Catalysis Science & Technology, 1(2), 166-178. [Link]
-
Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Díez-González, S., & Nolan, S. P. (2008). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Angewandte Chemie International Edition, 47(46), 8881-8884. [Link]
-
Raj, R., & Varghese, R. (2018). Oxygen insensitive thiol–ene photo-click chemistry for direct imprint lithography of oxides. Journal of Materials Chemistry C, 6(12), 3129-3134. [Link]
-
van der Velden, J. L. J., & van der Meijden, M. M. (2021). Oxidation-Induced “One-Pot” Click Chemistry. Chemical Reviews, 121(6), 3536-3575. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemistry & Biology, 21(9), 1075–1101. [Link]
-
Bouyahya, A., El-Mernissi, R., Dakka, N., & El-Mhammedi, M. A. (2020). Optimization of CuAAC reaction conditions for the synthesis of hybrid 5a. ResearchGate. [Link]
-
Raj, R., & Varghese, R. (2018). Oxygen insensitive thiol–ene photo-click chemistry for direct imprint lithography of oxides. Journal of Materials Chemistry C, 6(12), 3129-3134. [Link]
-
Viciano-Chumillas, M., & Díez-González, S. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2006–2017. [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. [Link]
-
ResearchGate. (n.d.). Optimization of the click reaction conditions. [Link]
-
Wikipedia. (n.d.). Click chemistry. [Link]
-
Reddit. (2022, September 8). Low yields in Click rxn. [Link]
-
Reddit. (2024, January 22). Click Reaction Looking Weird?. [Link]
-
ResearchGate. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't?. [Link]
-
Wang, Y., Zhang, Y., & Chen, P. R. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35991. [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]
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- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Poor Solubility of 5-Azidopentanol Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with 5-Azidopentanol conjugates. We will move beyond simple procedural lists to explain the underlying chemical and physical principles driving these issues, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound conjugates.
Q1: What makes this compound and its conjugates prone to poor solubility?
A1: The solubility challenge stems from the amphipathic nature of the this compound linker itself. It possesses a polar alcohol head group (-OH) and a five-carbon aliphatic chain, which is hydrophobic. When this linker is conjugated to a biomolecule (like a protein or a large peptide), it can significantly increase the overall hydrophobicity of the resulting conjugate.[1] This increased hydrophobicity can lead to aggregation and precipitation, especially in aqueous buffers, as the nonpolar parts of the molecules attempt to minimize contact with water.[2][3]
Q2: My conjugate precipitated immediately upon adding all the reaction components. What is the first thing I should check?
A2: The most likely culprits are the reaction buffer conditions—specifically pH and the use of organic co-solvents.
-
pH: If your biomolecule is a protein, its solubility is lowest at its isoelectric point (pI), where its net charge is zero. The conjugation reaction buffer might be too close to the pI of either your starting protein or the final conjugate, leading to precipitation.
-
Organic Co-solvents: While organic solvents like DMSO or DMF are often required to dissolve one of the reaction partners (e.g., a hydrophobic alkyne-modified small molecule), adding this solution to your aqueous buffer can cause the conjugate to "crash out" or precipitate if the final solvent concentration is too high or the addition is too rapid.[4]
Q3: Does the nature of my conjugation partner (e.g., protein, peptide, small molecule) influence the final conjugate's solubility?
A3: Absolutely. The properties of the conjugation partner are a dominant factor.
-
Large Proteins: Conjugating multiple this compound linkers to a large protein can create hydrophobic patches on the protein's surface, promoting protein-protein aggregation.[1]
-
Hydrophobic Small Molecules: If you are conjugating this compound to an already hydrophobic small molecule or peptide, the resulting conjugate will be significantly less soluble in aqueous media. The properties of the small molecule often dominate the final solubility profile.
-
Charged Molecules: If your conjugation partner is highly charged, it can help maintain the solubility of the final conjugate. Conversely, if the conjugation neutralizes a charged group, it may decrease solubility.
Part 2: In-Depth Troubleshooting Guide
This section provides structured, cause-and-effect troubleshooting for specific problems encountered during and after the conjugation process.
Problem A: Conjugate Precipitates During the Reaction
Precipitation during the reaction is a common and frustrating issue. It points to a fundamental incompatibility between the conjugate and the reaction medium.
Scientific Rationale: The solubility of proteins is highly dependent on the pH and ionic strength of the buffer.[2] At the isoelectric point (pI), a protein has no net charge, minimizing electrostatic repulsion between molecules and often leading to aggregation. Similarly, very low ionic strength can fail to shield charges, while excessively high salt concentrations can "salt-out" the protein by competing for water molecules needed for hydration.[2] Covalent modification with this compound can alter the protein's pI and surface hydrophobicity, changing its optimal buffer conditions.
Troubleshooting Workflow:
-
Determine the pI: Calculate the theoretical pI of your unmodified protein using an online tool (e.g., ExPASy pI/Mw tool).
-
Select Buffer pH: Choose a buffer with a pH at least 1-1.5 units away from the pI of the protein. This ensures the protein carries a significant net positive or negative charge, promoting repulsion and solubility.
-
Screen Ionic Strength: Test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl). While high salt is needed for techniques like HIC, moderate physiological salt (150 mM) is often a good starting point for reactions.[3]
-
Consider Additives: If solubility remains poor, incorporate solubility-enhancing excipients directly into the reaction buffer.
Caption: Decision workflow for optimizing reaction buffer conditions.
Scientific Rationale: Many click chemistry reagents (e.g., DBCO-biotin, alkyne-dyes) are insoluble in water and must first be dissolved in an organic solvent like DMSO or DMF.[4] When this concentrated organic stock is added to the aqueous protein solution, it can cause a rapid, localized change in solvent polarity. This can denature the protein or cause the now more hydrophobic conjugate to precipitate.
Troubleshooting Workflow:
-
Minimize Co-solvent Volume: Prepare the highest possible concentration of your reagent in the organic solvent to minimize the volume added to the reaction. Aim for a final co-solvent concentration of <10% (v/v), and ideally <5%.
-
Add Reagent Slowly: Add the organic stock solution dropwise to the protein solution while gently vortexing or stirring. This prevents localized high concentrations of the organic solvent.
-
Test Co-solvent Alternatives: If DMSO or DMF causes issues, consider less denaturing or more water-miscible alternatives.
Problem B: Conjugate Precipitates After Reaction (During Purification)
Solubility issues often manifest during purification steps like dialysis, buffer exchange, or chromatography, where the buffer composition is changed.
Scientific Rationale: The reaction buffer may have contained components (like a low percentage of DMSO or a specific salt) that were helping to keep the conjugate soluble. During purification, these are removed, revealing the conjugate's intrinsic poor solubility in the new buffer.[5] Alternatively, concentrating the sample during chromatography can exceed its solubility limit, causing aggregation.
Troubleshooting Workflow:
-
Analyze Buffer Components: Compare the composition of your reaction buffer and your purification/storage buffer. Was a crucial co-solvent or additive removed?
-
Perform a Buffer Exchange Screen: Before large-scale purification, take small aliquots of the crude reaction mixture and perform a buffer exchange into several different potential storage buffers using spin desalting columns. Incubate and observe for precipitation.
-
Incorporate Additives into Final Buffer: Based on screening, select a final storage buffer that contains a suitable solubility enhancer (see Table 1). Arginine is particularly effective at preventing protein-protein aggregation.[6][7][8]
-
Purify at Lower Concentrations: If precipitation occurs on a chromatography column, try loading a more dilute sample to avoid on-column aggregation.
Part 3: Key Protocols & Data
Protocol 1: Systematic Screening of Solubilizing Additives
This protocol allows you to empirically determine the best excipient to maintain the solubility of your final conjugate.
-
Prepare Stock Solutions: Create concentrated stock solutions (e.g., 1 M Arginine, 10% Tween-20, 40% Glycerol) in your chosen base buffer (e.g., PBS, pH 7.4).
-
Aliquot Conjugate: After your conjugation reaction, divide the crude mixture into several small microfuge tubes (e.g., 50 µL per tube).
-
Add Excipients: Add a small volume of each excipient stock solution to the conjugate aliquots to achieve a range of final concentrations. Include a "no additive" control.
-
Purify/Buffer Exchange: Use a micro-spin desalting column for each condition to exchange the sample into the final buffer containing the corresponding additive.
-
Incubate and Observe: Incubate the samples at the intended storage temperature (e.g., 4°C) for 24-48 hours.
-
Assess Solubility: Check for visible precipitation. For a quantitative assessment, centrifuge the tubes (e.g., 14,000 x g for 10 min) and measure the protein concentration in the supernatant using a Bradford or BCA assay. The condition with the highest protein concentration in the supernatant is the most effective.
Table 1: Common Co-solvents and Solubility Enhancing Additives
| Additive | Typical Final Conc. | Mechanism of Action | Key Considerations |
| Arginine | 0.1 - 0.5 M | Suppresses protein-protein interactions and aggregation.[6][7][8][9] | Can interfere with some downstream assays. Highly effective for many proteins. |
| Glycerol / Sucrose | 5 - 20% (v/v) | Act as "preferential exclusion" agents, stabilizing the native protein structure.[10] | Increases viscosity. Sucrose is an excellent cryoprotectant for lyophilization. |
| Tween-20 / Polysorbate 80 | 0.01 - 0.1% (v/v) | Non-ionic detergents that prevent surface adsorption and hydrophobic aggregation. | Can form micelles and may interfere with mass spectrometry. |
| DMSO / DMF | < 10% (v/v) | Organic co-solvents that can help solubilize hydrophobic moieties.[4] | Can be denaturing at higher concentrations. Must be used with caution. |
Part 4: The Challenge of Lyophilization and Reconstitution
Even if a conjugate is soluble in its final buffer, the process of lyophilization (freeze-drying) and subsequent reconstitution can introduce new solubility problems.
Q: My lyophilized conjugate won't redissolve properly. What went wrong?
A: The stresses of freezing and dehydration during lyophilization can cause irreversible protein aggregation.[10][11] The structure of the "cake" and the choice of reconstitution buffer are critical.
Troubleshooting & Best Practices:
-
Use Cryoprotectants: Always lyophilize in the presence of a cryoprotectant like sucrose or trehalose (5-10% w/v). These sugars form a glassy matrix that protects the protein structure during drying.[10]
-
Controlled Freezing: If possible, use a freeze-dryer with controlled freezing rates. Slower freezing can sometimes lead to larger ice crystals and a more easily reconstituted cake.[10]
-
Reconstitution Protocol:
-
Briefly centrifuge the vial to ensure all powder is at the bottom.[11]
-
Allow the vial and the reconstitution buffer to equilibrate to room temperature before opening.[12]
-
Add the recommended buffer and allow the cake to dissolve without vigorous shaking or vortexing , which can cause denaturation and aggregation.[12]
-
Gentle swirling or rocking at room temperature for 15-30 minutes is recommended.[12] For stubborn precipitates, a longer incubation (2-3 hours at RT or overnight at 4°C on a rocker) may be necessary.[11]
-
Caption: Hydrophobic moieties (H) on conjugates drive aggregation in water.
References
- Transforming protein-polymer conjugate purification by tuning protein solubility. (2019).
- How to Properly Reconstitute Lyophilized Proteins?. Cusabio.
- Click chemistry. Wikipedia.
- Why is my protein precipitating after fluorescent labeling?. (2016).
- Solubility enhancement of gluten and organic compounds by arginine. (2008). PubMed.
- Bioconjug
- Protein Purification by Hydrophobic Interaction Chrom
- Protein precipit
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- How to Reconstitute Lyophilized Proteins. R&D Systems.
- Protein Precipitation Methods for Proteomics. (2014). Bio-Synthesis Inc..
- l-Arginine increases the solubility of unfolded species of hen egg white lysozyme.
- Process and Formulation Effects on Protein Structure in Lyophilized Solids using Mass Spectrometric Methods.
- How to tackle compound solubility issue. (2022). Reddit.
- Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.
- Solubility enhancement of gluten and organic compounds by arginine. (2025).
- Antibody Conjug
- Solubility Enhancers - Excipients Used in Parenteral Formulations of biotech Products. (2017). Pharmapproach.
- Troubleshooting Guides.
- Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. (2021). Royal Society of Chemistry.
- Protein precipitates when conjug
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transforming protein-polymer conjugate purification by tuning protein solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
- 4. reddit.com [reddit.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Solubility enhancement of gluten and organic compounds by arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. l-Arginine increases the solubility of unfolded species of hen egg white lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brainkart.com [brainkart.com]
- 10. Process and Formulation Effects on Protein Structure in Lyophilized Solids using Mass Spectrometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Azidopentanol Bioconjugation
Welcome to the technical support center for 5-Azidopentanol bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success.
Introduction to this compound Bioconjugation
This compound is a versatile bifunctional linker molecule. Its terminal azide (-N₃) group is a key player in "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[1][2][3] The hydroxyl (-OH) group, on the other hand, can be further functionalized or can influence the solubility of the molecule. The primary application of the azide group is in cycloaddition reactions with alkynes, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions form a stable triazole linkage, covalently connecting this compound to a molecule of interest.[4]
Frequently Asked Questions (FAQs)
Q1: What are the main applications of this compound in bioconjugation?
A1: this compound is primarily used to introduce an azide moiety onto a biomolecule or a surface. This then allows for the subsequent attachment of an alkyne-containing molecule through click chemistry. Common applications include the labeling of proteins, nucleic acids, and other biomolecules with fluorescent dyes, biotin, or polyethylene glycol (PEG), as well as in the development of antibody-drug conjugates (ADCs).[6][7]
Q2: What is the difference between CuAAC and SPAAC, and which one should I choose for my experiment with this compound?
A2: The main difference lies in the requirement for a copper catalyst.
-
CuAAC requires a copper(I) catalyst to proceed at a significant rate under physiological conditions.[5][8] It is a highly efficient and widely used reaction. However, the copper catalyst can be toxic to living cells and may damage certain biomolecules.[9]
-
SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts with the azide without the need for a catalyst.[4] This makes it ideal for applications in living systems or with sensitive biomolecules where copper toxicity is a concern.
Your choice depends on your specific application. If you are working with purified proteins or other molecules in vitro and high reaction efficiency is paramount, CuAAC is an excellent choice. If you are performing experiments in living cells or with biomolecules that are sensitive to copper, SPAAC is the preferred method.
Q3: How stable is the azide group on this compound?
A3: The azide group is remarkably stable under a wide range of conditions, including aqueous environments and physiological pH.[1][10] It is generally inert to the functional groups found in biomolecules, making it an excellent bioorthogonal handle.[1][2] However, it can be sensitive to strong reducing agents.
Q4: What solvents are suitable for bioconjugation reactions with this compound?
A4: The choice of solvent depends on the solubility of your biomolecule and the other reaction components. For many bioconjugation reactions, aqueous buffers such as phosphate-buffered saline (PBS) or HEPES are used.[11][12] Organic co-solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) can be added to improve the solubility of hydrophobic reagents.[13][14] It is crucial to ensure that any organic solvent used is compatible with your biomolecule and does not cause denaturation.
Troubleshooting Guide
This section addresses common problems encountered during the bioconjugation of this compound and provides a systematic approach to resolving them.
Problem 1: Low or No Conjugation Yield
A low yield is one of the most common issues in bioconjugation.[15][16] This can be due to a variety of factors, from reagent quality to suboptimal reaction conditions.
Q: I am seeing very little or no formation of my desired bioconjugate. What should I check first?
A: Start by systematically evaluating your reagents and reaction setup.
-
Reagent Quality and Storage: Ensure that all your reagents, especially the alkyne-containing molecule and any catalysts, are of high quality and have been stored correctly.[15] Azides are generally stable, but alkyne reagents, particularly strained cyclooctynes for SPAAC, can degrade if not stored properly.
-
Buffer Composition: Check for the presence of interfering substances in your reaction buffer. For example, if you are using an amine-reactive crosslinker to introduce the alkyne, buffers containing primary amines like Tris or glycine will compete with your biomolecule.[15][17] Similarly, avoid buffers with components that could chelate the copper catalyst in CuAAC reactions.
-
Reaction Conditions: Re-evaluate your reaction parameters such as pH, temperature, and reaction time. These factors can significantly impact the efficiency of the conjugation reaction.[16]
Problem 2: Issues Specific to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a powerful technique, but its reliance on a copper catalyst introduces specific challenges.
Q: My CuAAC reaction with this compound is not working well. What are the key parameters to optimize?
A: For CuAAC, the performance of the copper catalyst is critical. Focus on the following:
-
Copper Source and Concentration: Copper(II) sulfate (CuSO₄) is a common and convenient source of copper, which is then reduced in situ to the active copper(I) state by a reducing agent like sodium ascorbate.[18] The optimal copper concentration typically ranges from 50 to 100 µM.[19]
-
Reducing Agent: Sodium ascorbate is the most common reducing agent.[19] Ensure it is fresh and added to the reaction mixture just before initiation.
-
Ligand Choice and Concentration: A stabilizing ligand is highly recommended to protect the copper(I) from oxidation and disproportionation, and to accelerate the reaction.[2][20] Water-soluble ligands like THPTA and BTTAA are excellent choices for bioconjugation in aqueous media.[20][21][22] A common practice is to use at least five equivalents of the ligand relative to the copper.[19]
-
Order of Reagent Addition: To prevent unwanted side reactions, it is best to first mix the CuSO₄ with the ligand, then add this mixture to your azide and alkyne substrates, and finally initiate the reaction by adding the sodium ascorbate.[19][23]
Q: I am observing precipitation or aggregation of my protein during the CuAAC reaction. What could be the cause?
A: Protein aggregation during CuAAC can be caused by the copper catalyst or byproducts of the reaction.
-
Copper-Induced Aggregation: High concentrations of copper can lead to protein aggregation. Try reducing the copper concentration or increasing the ligand-to-copper ratio.
-
Oxidative Damage: Reactive oxygen species generated by the copper catalyst and ascorbate can lead to protein damage and aggregation.[19] Adding a scavenger like aminoguanidine can help mitigate this issue.[19]
Optimized CuAAC Reaction Parameters
| Parameter | Recommended Range | Rationale |
| pH | 7 - 9 | Balances reaction efficiency with biomolecule stability.[4][11] |
| Temperature | Room Temperature (20-25°C) | Sufficient for most CuAAC reactions and gentle on biomolecules. |
| Copper (CuSO₄) Concentration | 50 - 100 µM | Effective catalytic concentration.[19] |
| Ligand (e. g. , THPTA) Concentration | 250 - 500 µM | A 5:1 ligand-to-copper ratio is recommended to stabilize Cu(I).[19] |
| Sodium Ascorbate Concentration | 1 - 5 mM | In situ reduction of Cu(II) to Cu(I). |
| Reaction Time | 1 - 4 hours | Typically sufficient for completion, but can be optimized. |
Problem 3: Challenges in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While SPAAC avoids the issue of copper toxicity, it has its own set of considerations for optimization.
Q: My SPAAC reaction is very slow. How can I increase the reaction rate?
A: The rate of SPAAC is influenced by the choice of cyclooctyne, the reaction buffer, and the pH.
-
Cyclooctyne Reactivity: Different strained cyclooctynes have different reaction kinetics. For example, DBCO is a commonly used and reactive cyclooctyne.
-
Buffer and pH: The reaction rate of SPAAC can be buffer-dependent. Studies have shown that HEPES buffer at pH 7 can lead to higher reaction rates compared to PBS.[12][24] Higher pH values can also generally increase the reaction rate for some cyclooctynes.[12][24]
-
Temperature: While SPAAC proceeds readily at room temperature, gentle heating (e.g., to 37°C) can increase the reaction rate, provided your biomolecule is stable at that temperature.[24]
Q: I suspect my strained alkyne (e.g., DBCO) is degrading. Is this possible?
A: Yes, the stability of some strained alkynes can be pH-dependent. It's crucial to store and handle these reagents according to the manufacturer's recommendations to ensure their reactivity.
Factors Influencing SPAAC Reaction Rates
| Factor | Effect on Reaction Rate | Considerations |
| Buffer Type | Can significantly influence kinetics. HEPES often shows higher rates than PBS.[12][24][25] | Test different buffer systems to find the optimal one for your specific reaction. |
| pH | Higher pH generally increases the rate for some cyclooctynes.[12][24] | Balance the increased rate with the stability of your biomolecule at higher pH. |
| Temperature | Increased temperature leads to a faster reaction.[24] | Ensure your biomolecule is stable at the chosen temperature. |
| PEG Linker | The presence of a PEG linker can enhance reaction rates.[12][24] | Consider using a cyclooctyne with a PEG spacer if slow kinetics are an issue. |
Problem 4: Purification and Characterization of the Bioconjugate
After the reaction, isolating and verifying your product is a critical step.
Q: How do I purify my this compound bioconjugate?
A: The choice of purification method depends on the properties of your bioconjugate and the unreacted starting materials.
-
Size Exclusion Chromatography (SEC): This is a common method for separating the larger bioconjugate from smaller, unreacted molecules like this compound and other reagents.[26]
-
Ion Exchange Chromatography (IEX): If the conjugation alters the net charge of your biomolecule, IEX can be a powerful separation technique.[26]
-
Affinity Chromatography: If your biomolecule or the attached tag has a specific binding partner, affinity chromatography can provide highly specific purification.[]
-
Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for buffer exchange and removing small molecule impurities.[6]
Q: What techniques can I use to confirm that the conjugation was successful?
A: A combination of analytical techniques is often used to characterize the bioconjugate.
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-MS can confirm the mass of the bioconjugate, providing direct evidence of successful conjugation.[26]
-
SDS-PAGE: A shift in the molecular weight of a protein on an SDS-PAGE gel can indicate successful conjugation.[26]
-
UV-Vis Spectroscopy: If the attached molecule has a unique absorbance spectrum, this can be used to quantify the degree of labeling.
-
HPLC: Analytical SEC or reverse-phase HPLC can be used to assess the purity of the conjugate.[28]
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for the conjugation of an alkyne-modified protein with this compound.
-
Prepare a stock solution of the copper catalyst:
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 50 mM solution of a water-soluble ligand (e.g., THPTA) in water.
-
Just before use, mix the CuSO₄ and ligand solutions to create a premixed catalyst solution.
-
-
Prepare the reaction mixture:
-
In a microcentrifuge tube, combine your alkyne-modified protein (e.g., at a final concentration of 25 µM) and this compound (e.g., at a final concentration of 50 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Initiate the reaction:
-
Add the premixed copper/ligand solution to the reaction mixture to achieve the desired final concentrations (e.g., 100 µM CuSO₄ and 500 µM THPTA).
-
Add a freshly prepared solution of sodium ascorbate to a final concentration of 5 mM.
-
-
Incubate the reaction:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purify the conjugate:
-
Purify the resulting bioconjugate using an appropriate method, such as size exclusion chromatography.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general guideline for the conjugation of a strained alkyne-modified protein with this compound.
-
Prepare the reaction mixture:
-
In a microcentrifuge tube, combine your strained alkyne-modified protein (e.g., DBCO-protein) and this compound in a suitable buffer (e.g., HEPES, pH 7.5).
-
-
Incubate the reaction:
-
Allow the reaction to proceed at room temperature or 37°C for 4-24 hours. The reaction time will depend on the reactivity of the specific strained alkyne used.
-
-
Purify the conjugate:
-
Purify the bioconjugate using a suitable method, such as size exclusion chromatography, to remove unreacted this compound.
-
Visualizations
Reaction Mechanisms
Caption: Comparison of CuAAC and SPAAC reaction pathways.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A systematic workflow for troubleshooting low bioconjugation yields.
References
-
AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]
- Presloki, S. I., Hong, V. P., & Finn, M. G. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 2(4), 153-162.
- Rodionov, V. O., Presolski, S. I., Diaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12705-12712.
-
CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Retrieved from [Link]
-
Formulatrix. (n.d.). Advanced Bioconjugate Cleanup Solutions. Retrieved from [Link]
- Pickens, C. J., Johnson, S. N., Pressnall, M. M., Leon, M. A., & Berkland, C. J. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- De, S., & Al-Hajaj, N. (2020).
-
Guesmi, Z., et al. (2018). Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). ResearchGate. Retrieved from [Link]
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
- Singh, S., et al. (2012). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules.
-
ResearchGate. (n.d.). Most used CuAAC reaction ligands. Retrieved from [Link]
- Manetto, A., Warncke, S., & Frischmuth, T. (2010). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22(1), 1-3.
- Bacci, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2024-2035.
- Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
- Wu, H., et al. (2013). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis.
- Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2006). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology, 1(10), 644-648.
- Li, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35924.
- Campbell-Verduyn, L. S., et al. (2020). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry, 18(44), 9013-9020.
- Géci, I., & Wengel, J. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(6), 3215-3256.
- Debets, M. F., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021302.
- Veronese, F. M., & Pasut, G. (2005). Bioconjugated materials: Preparation, characterization and therapeutic applications. Journal of Biotechnology, 119(2), 143-154.
-
Campbell-Verduyn, L. S., et al. (2020). The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Publishing. Retrieved from [Link]
- McKay, C. S., & Finn, M. G. (2014). Arylation Chemistry for Bioconjugation. Chemical Society Reviews, 43(20), 6959-6973.
-
Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]
- Labude, N., et al. (2020). Azide-Functional Extracellular Matrix Coatings as a Bioactive Platform for Bioconjugation. Biomacromolecules, 21(7), 2758-2769.
-
Campbell-Verduyn, L. S., et al. (2020). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Semantic Scholar. Retrieved from [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. lumiprobe.com [lumiprobe.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 17. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. researchgate.net [researchgate.net]
- 23. jenabioscience.com [jenabioscience.com]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. The effects of buffer, pH, and temperature upon SPAAC reaction rates. | Semantic Scholar [semanticscholar.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 28. cellmosaic.com [cellmosaic.com]
Technical Support Center: Purification Strategies for 5-Azidopentanol Reaction Products
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for purifying reaction products derived from 5-azidopentanol. This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies to navigate common purification challenges. The advice herein is structured to explain the causality behind experimental choices, ensuring you can adapt these principles to your unique chemical context.
Section 1: Critical Safety Precautions for Handling Organic Azides
Before commencing any purification, it is imperative to address the potential hazards associated with organic azides. Your safety, and that of your colleagues, is paramount.
Q: What are the essential safety measures for working with this compound and its derivatives?
A: Organic azides are energetic compounds and must be handled with care. While this compound itself is relatively stable, the primary risks involve the potential for explosive decomposition under certain conditions.
-
Assess Stability: Before isolating any new azide, evaluate its stability. Two guiding principles are the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six" .[1]
-
C/N Ratio : (No. of Carbon atoms + No. of Oxygen atoms) / (No. of Nitrogen atoms). For this compound, this is (5+1)/3 = 2. Ratios between 1 and 3 indicate the compound can be isolated but should be handled in limited quantities (e.g., < 5 g) and preferably stored in solution.[1]
-
"Rule of Six" : A compound is considered relatively safe if it has at least six carbon atoms (or other atoms of similar size) for each energetic group (like an azide).[1] this compound does not meet this criterion, reinforcing the need for caution.
-
-
Avoid Heavy Metals: Never use metal spatulas (especially copper, silver, lead, or mercury) to handle azides. Contact can form highly shock-sensitive and explosive heavy metal azides. Always use plastic, ceramic, or Teflon-coated spatulas.[1]
-
Avoid Friction: Do not use ground-glass joints when working with concentrated or neat azides, as friction can initiate decomposition.[1]
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane (DCM) or chloroform in reactions with sodium azide, as this can lead to the formation of dangerously explosive di- and tri-azidomethane.[1]
-
Concentration: Do not concentrate azide solutions to dryness using high heat on a rotary evaporator, especially for compounds with low C/N ratios.[1] If solvent must be removed, do so at reduced temperature and pressure, and preferably leave the final product in a small amount of a high-boiling solvent.
-
Personal Protective Equipment (PPE): Always work in a chemical fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves. For any new compound or when working at a scale larger than a few millimoles, the use of a blast shield is strongly recommended.[1]
Section 2: General Workflow & Initial Analysis (FAQs)
A successful purification begins with a clear understanding of your reaction mixture. Thin-Layer Chromatography (TLC) is your most powerful diagnostic tool at this stage.
Caption: General purification workflow for reaction products.
Q: I've just stopped my reaction. What's my first step?
A: Your first step is to perform a diagnostic Thin-Layer Chromatography (TLC) analysis. Before any work-up, take a small aliquot of the crude reaction mixture. Dissolve it in a suitable solvent and spot it on a TLC plate alongside your starting materials. This initial TLC will give you a snapshot of the reaction's outcome: it shows if the starting material has been consumed, how many new products have formed, and their relative polarities.[2]
Q: How do I perform a TLC analysis on my reaction mixture?
A: TLC is used to separate compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the solvent system).[2]
-
Prepare the Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Using a capillary tube, spot your dissolved crude mixture, this compound starting material, and any other starting reagents on the baseline.
-
Develop the Plate: Place the plate in a sealed chamber containing a suitable solvent system (eluent). Ensure the solvent level is below your baseline. Allow the solvent to travel up the plate via capillary action.
-
Visualize: Once the solvent front is near the top, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (if compounds are UV-active) and/or by using a chemical stain.[3]
-
Analyze: The retention factor (Rf) for each spot is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[2] A successful reaction will show the disappearance of starting material spots and the appearance of a new product spot.
Q: My azide-containing compound is not UV-active. How can I visualize it on a TLC plate?
A: Many simple aliphatic azides, like this compound and its derivatives, lack a strong UV chromophore. A highly effective method is to use a two-step chemical stain that converts the azide into a visible amine.[1]
-
Reduction to Amine: Prepare a solution of triphenylphosphine (PPh₃) in a solvent like toluene or DCM. Dip the dried TLC plate into this solution (or spray it) and gently warm the plate with a heat gun for 1-2 minutes. This reduces the azide (-N₃) to an amine (-NH₂).
-
Amine Visualization: After cooling, dip the plate into a ninhydrin stain solution and heat again. The primary amine will react with ninhydrin to produce a distinct purple or pink spot.[1]
Other general-purpose stains like phosphomolybdic acid (PMA) or potassium permanganate can also be effective.[2]
Section 3: Troubleshooting the Aqueous Work-up
The "work-up" is the initial purification step performed after the reaction is complete, typically involving liquid-liquid extraction to remove the bulk of impurities.[4]
Q: What is a reaction "work-up" and why is it necessary?
A: A work-up uses a separatory funnel to partition the reaction mixture between an organic solvent and an aqueous solution.[4] Its purpose is to remove water-soluble materials such as inorganic salts, acidic or basic catalysts, and polar, unreacted reagents from your desired organic product.[4] A typical work-up involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, ether) and washing it sequentially with water, a mild acid or base, and finally brine (saturated NaCl solution) to aid in separating the layers.
Caption: The principle of a liquid-liquid extraction work-up.
Q: How do I remove acidic or basic impurities (e.g., catalysts, excess reagents)?
A: Acid-base chemistry is key.
-
To Remove Acidic Impurities (e.g., sulfuric acid catalyst, acetic acid): Wash the organic layer with a mild basic solution like saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[4] The acidic impurities will be deprotonated to form water-soluble salts that partition into the aqueous layer.
-
To Remove Basic Impurities (e.g., triethylamine, pyridine): Wash the organic layer with a mild acidic solution like dilute hydrochloric acid (HCl, 1M) or saturated ammonium chloride (NH₄Cl). The basic impurities will be protonated, forming water-soluble salts.
Caution: Always perform a final wash with brine to remove residual water from the organic layer before drying with an agent like MgSO₄ or Na₂SO₄.
Q: My product seems to be water-soluble. How can I extract it effectively?
A: This is a common issue with small, polar molecules like this compound derivatives.
-
Use a More Polar Solvent: Standard extraction solvents like ethyl acetate may not be sufficient. A mixture of chloroform and isopropanol (e.g., 3:1) can be very effective at extracting polar organic molecules from an aqueous phase.[5]
-
"Salting Out": Before extracting, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase and pushes them into the organic layer.
-
Back-Extraction: After your initial extraction, re-extract the aqueous layer several more times with fresh organic solvent to recover as much product as possible. Combine all organic extracts for drying and concentration.
Section 4: Troubleshooting Flash Column Chromatography
Flash column chromatography is the primary method for purifying reaction products on a preparative scale.[6] Success depends on a methodical approach to developing the separation conditions.
Q: My TLC shows multiple spots. How do I choose the right conditions for flash chromatography?
A: Your TLC is the blueprint for your column. The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.35 .[7] This Rf value provides the optimal balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with impurities.
| Product Polarity | Starting Solvent System (Non-polar:Polar) | Common Impurities & Relative Rf |
| Non-polar | Hexanes:Ethyl Acetate (9:1) | This compound (polar, lower Rf) |
| Moderately Polar | Hexanes:Ethyl Acetate (1:1) or DCM:Methanol (98:2) | Less polar side products (higher Rf), more polar reagents (lower Rf) |
| Very Polar | Ethyl Acetate:Methanol (9:1) | Unreacted non-polar starting material (higher Rf) |
Table 1. Suggested starting solvent systems for flash chromatography based on product polarity.
Q: My compound is sticking to the silica gel (Rf=0). What should I do?
A: An Rf of zero means your eluent is not polar enough to move the compound.
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your system. For a hexanes/ethyl acetate system, try moving from 10% to 20%, 30%, or 50% ethyl acetate. For very polar compounds, you may need to switch to a more polar system, such as dichloromethane/methanol.
-
Check for Acidity/Basicity: Highly basic compounds (like amines) can stick to the slightly acidic silica gel. Adding a small amount of triethylamine (~1%) to your eluent can neutralize the silica and improve elution.[7] Similarly, for acidic compounds, a small amount of acetic acid can help.
Q: My compounds are not separating well (spots are too close). How can I improve the separation?
A:
-
Decrease Eluent Polarity: If the Rf values are too high (>0.5) and close together, decrease the polarity of your solvent system. This will increase the interaction with the silica gel and magnify small differences in polarity, improving separation.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity eluent and gradually increase the polarity during the column run.[7] This allows the less polar compounds to elute first, and as the polarity increases, the more tightly bound polar compounds will begin to move. This technique often provides superior separation for complex mixtures.[6]
-
Try a Different Solvent System: Sometimes, changing the solvents entirely can alter the selectivity of the separation. For example, replacing ethyl acetate with acetone or using a toluene-based system can change the elution order.
Section 5: Post-Purification & Final Product Issues
Q: I've isolated my product, but it's an oil. How can I solidify it?
A: Many purified compounds initially present as oils.
-
Trituration: Dissolve the oil in a minimal amount of a good solvent (one it dissolves in easily, like DCM). Then, slowly add a poor solvent (an "anti-solvent" it is not soluble in, like hexanes or pentane) until the solution becomes cloudy.[8] Scratch the inside of the flask with a glass rod at the liquid-air interface. This can induce crystallization or precipitation. Cool the mixture in an ice bath to maximize solid formation.
-
Recrystallization: If trituration fails, attempt a formal recrystallization. Dissolve your compound in a minimum amount of a hot solvent and allow it to cool slowly to room temperature, then in a refrigerator or freezer.[9][10] Pure crystals should form, leaving impurities behind in the solvent.
Q: How should I store my purified azide compound safely?
A: Based on the stability assessment, store the compound appropriately. For azides like derivatives of this compound with a C/N ratio between 1 and 3, it is safest to store them in solution (<1 M) at a low temperature (e.g., in a refrigerator at 4 °C).[1] Avoid storing neat azides, especially if they are oils or low-melting solids. Clearly label the container with the compound name, structure, and a prominent azide hazard warning.
Section 6: Detailed Protocols
Protocol 1: Staining Procedure for Visualizing Azides on TLC
This protocol describes the reduction of an azide to a primary amine followed by visualization with ninhydrin.
-
Prepare Solutions:
-
Reducing Solution: Dissolve ~1 g of triphenylphosphine (PPh₃) in 20 mL of toluene.
-
Ninhydrin Stain: Dissolve 0.3 g of ninhydrin in 100 mL of ethanol and add 3 mL of glacial acetic acid.
-
-
Develop TLC: Run and dry your TLC plate as usual.
-
Reduction Step: In a fume hood, dip the dried plate into the PPh₃ solution using forceps.
-
Heating: Remove the plate and gently warm it with a heat gun for 1-2 minutes. You may see some PPh₃ oxide form as a white solid. Allow the plate to cool completely.
-
Staining Step: Dip the cooled plate into the ninhydrin stain solution.
-
Final Visualization: Gently warm the plate with the heat gun again. Primary amines will appear as pink or purple spots within a few minutes.
Protocol 2: General Procedure for Flash Column Chromatography (Gradient Elution)
-
Select Solvent System: Based on TLC analysis, choose a starting eluent (low polarity) that gives your least polar impurity an Rf of ~0.5 and a final eluent (high polarity) that gives your most polar product an Rf > 0.3.
-
Pack the Column: Secure a glass column vertically. Fill it with the starting eluent. In a separate beaker, create a slurry of silica gel in the same eluent and pour it into the column, allowing it to settle into a uniform bed.[6]
-
Load the Sample: Concentrate your crude product onto a small amount of silica gel to create a dry, free-flowing powder.[7] Carefully add this "dry load" to the top of the packed column bed. Gently add a thin layer of sand on top to protect the surface.
-
Run the Column: Carefully add the starting eluent to the column. Apply gentle air pressure to begin flowing the solvent through the column.[6]
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or vials.
-
Apply Gradient: Systematically increase the polarity of the eluent according to your plan (e.g., switch from 95:5 hexanes:EtOAc to 90:10, then 80:20, etc.).
-
Analyze Fractions: Spot every few fractions on a TLC plate to determine which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.[6]
Section 7: References
-
Bratek-Wiewiórowska, M. D., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 207-219. [Link]
-
Nichols, L. (2021). Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]
-
Plaskon, A. S., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Table]. Dependence of anticonvulsant activity of 1-aryl-1, 5-dihydro-4H-pyrazole (3,4-d) pyrimidine-4-one derivatives on biopharmaceutical factors. [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. King Group, University of Sheffield. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
SiliCycle. (n.d.). Thin Layer Chromatography (TLC). AGA Analytical. [Link]
-
Ciesla, L. M., & Waksmundzka-Hajnos, M. (2017). Thin-Layer Chromatography in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Journal of AOAC International, 100(5), 1235-1243. [Link]
-
Hoang, T. H., et al. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. Journal of Chemical & Engineering Data, 68(10), 2845-2854. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Workup [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
avoiding side reactions with 5-Azidopentanol in synthesis
Welcome to the technical support center for 5-azidopentanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis and application of this versatile bifunctional linker. Here, we combine established chemical principles with practical, field-proven insights to help you navigate your experiments successfully.
Troubleshooting Guide: Addressing Common In-Synthesis Challenges
This section addresses specific problems that may arise during your experiments with this compound. Each entry details potential causes and provides actionable solutions.
Question 1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound is sluggish, incomplete, or failing entirely. What's going wrong?
This is a common issue that can often be traced to catalyst inhibition, reagent quality, or suboptimal reaction conditions. The Cu(I) catalyst is sensitive and several factors can disrupt its catalytic cycle.
Potential Causes & Solutions:
-
Catalyst Oxidation: The active catalyst in CuAAC is Cu(I). Exposure to oxygen can oxidize it to the inactive Cu(II) state.
-
Solution: Ensure your reaction is thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through your solvent for 15-30 minutes prior to adding the copper source and reducing agent. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Inadequate Reducing Agent: A reducing agent, typically sodium ascorbate, is used to generate and maintain the Cu(I) catalytic species from a Cu(II) salt (like CuSO₄) or to scavenge any oxygen that enters the reaction.[1]
-
Solution: Use a fresh solution of sodium ascorbate. It should be added in slight excess relative to the copper catalyst.[1] If the reaction stalls, a second addition of sodium ascorbate can sometimes restart it.
-
-
Inhibiting Functional Groups: Your alkyne-containing substrate or other molecules in the reaction mixture may contain functional groups that coordinate strongly to copper, effectively poisoning the catalyst. Common culprits include unprotected thiols and, in some cases, phosphines.
-
Solution: Review all components in your reaction. If an inhibiting group is present, consider a protection strategy or switch to a strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free.
-
-
Poor Reagent Quality: The this compound or your alkyne partner may have degraded or contain impurities.
-
Solution: Verify the purity of your starting materials via NMR or IR spectroscopy. An IR spectrum should show a sharp, strong azide peak around 2100 cm⁻¹. If you suspect the quality of your sodium azide used to synthesize the this compound, it may have absorbed moisture or contain impurities.[2]
-
Here is a detailed protocol for a typical small-scale CuAAC reaction.
-
In a suitable flask, dissolve your alkyne substrate (1.0 eq) and this compound (1.1 eq) in a solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO).
-
Deoxygenate the solution by bubbling with argon for 20 minutes.
-
In a separate vial, prepare a fresh solution of CuSO₄·5H₂O (0.05 eq) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.10 eq) in water.
-
To the stirring, deoxygenated reaction mixture, add the CuSO₄ solution via syringe.
-
Immediately after, add the sodium ascorbate solution. You may observe a color change.
-
Allow the reaction to stir at room temperature under a positive argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
The following diagram outlines a logical approach to diagnosing a failed click reaction.
Sources
Technical Support Center: 5-Azidopentanol Surface Functionalization
Welcome to the technical support center for 5-Azidopentanol surface functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the covalent modification of surfaces using this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a preferred linker for surface functionalization?
This compound is a bifunctional molecule featuring a terminal azide group (-N₃) and a primary alcohol group (-OH). This structure makes it an excellent linker for modifying surfaces. The alcohol group can be used to attach the molecule to a variety of substrates (e.g., silica, glass, metal oxides) through well-established chemistries like silanization. The azide group serves as a versatile handle for subsequent bio-orthogonal "click" chemistry reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the efficient and specific attachment of biomolecules, fluorophores, or other functionalities containing a compatible alkyne group.[1][2]
Q2: What are the primary methods for immobilizing this compound onto a surface?
The immobilization strategy depends on the substrate material. A common approach for oxide surfaces (e.g., glass, silicon wafers) involves a two-step process:
-
Silanization: The surface is first treated with an epoxy-functional silane, such as (3-Glycidyloxypropyl)trimethoxysilane (GPTMS). This creates a reactive epoxide layer.
-
Epoxy Ring-Opening: The hydroxyl group of this compound then reacts with the surface-bound epoxide ring, forming a stable ether linkage. This process is often catalyzed by a mild base.
Alternative methods can be employed for other substrates, such as direct coupling to carboxylated surfaces using carbodiimide chemistry.
Q3: How should this compound be stored and handled?
Proper storage and handling are crucial for maintaining the integrity of this compound. Organic azides can be sensitive to heat and light. It is recommended to store this compound in a cool, dark place, typically refrigerated at 2-8°C.[3] For long-term storage, consult the supplier's specific recommendations, which may include storage at -20°C.[4] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Which analytical techniques can confirm the successful immobilization of this compound?
A combination of surface-sensitive techniques is recommended to provide comprehensive evidence of successful functionalization.
| Technique | Purpose | Expected Outcome for Successful Functionalization |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental and chemical state analysis of the surface. | Appearance of a high-resolution N 1s signal around 404 eV (for the central nitrogen of the azide) and 400-401 eV (for the other two nitrogen atoms).[5] |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Detection of specific vibrational modes of functional groups. | A characteristic azide (N₃) stretching peak appearing around 2100 cm⁻¹. |
| Contact Angle Goniometry | Measurement of surface wettability/hydrophobicity. | A change in the water contact angle compared to the bare or intermediate-functionalized surface, indicating altered surface chemistry.[5][6] |
| Atomic Force Microscopy (AFM) | Characterization of surface topography and roughness. | Changes in surface morphology or roughness may be observed following the functionalization steps.[7] |
Troubleshooting Guide
This section addresses specific issues that may arise during your surface functionalization experiments with this compound.
Problem: Low or no azide signal detected after immobilization.
Possible Cause: Inefficient immobilization of this compound onto the silanized surface.
Troubleshooting Steps:
-
Verify Surface Activation: Ensure the initial surface activation (e.g., piranha cleaning, plasma treatment) was successful in generating hydroxyl groups for the subsequent silanization step.
-
Optimize Silanization:
-
Use anhydrous solvents for the silanization step to prevent premature hydrolysis and self-polymerization of the silane in solution.
-
Ensure the curing step (heating) after silane deposition is performed at the appropriate temperature and duration to promote covalent bond formation with the surface.
-
-
Optimize this compound Reaction:
-
Catalyst: For the ring-opening reaction with epoxy-silanized surfaces, a mild base catalyst (e.g., triethylamine) can improve reaction kinetics.
-
Reaction Time and Temperature: Consider increasing the reaction time or temperature to drive the reaction to completion. Monitor for potential degradation of the azide group at elevated temperatures.
-
Problem: "Click" reaction with an alkyne-containing molecule is inefficient or fails.
Possible Cause 1: Inactive Copper Catalyst (for CuAAC)
The CuAAC reaction relies on the Cu(I) oxidation state, which can be unstable.[8]
Troubleshooting Protocol for CuAAC:
-
Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to convert any oxidized Cu(II) back to the active Cu(I) state.[9]
-
Reagent Purity and Order of Addition: Use high-purity reagents. A recommended order of addition is:
-
The azide-functionalized surface.
-
The alkyne-containing molecule.
-
The copper source (e.g., CuSO₄).
-
Finally, the reducing agent (sodium ascorbate) to initiate the reaction.[9]
-
-
Ligands: Incorporate a copper-stabilizing ligand, such as TBTA (Tris(benzyltriazolylmethyl)amine) or bathophenanthroline disulfonate, to protect the Cu(I) catalyst from oxidation and disproportionation, thereby improving reaction efficiency.[10]
Possible Cause 2: Steric Hindrance
The accessibility of the azide groups on the surface can be limited, especially for bulky alkyne-containing molecules.[11][12]
Solutions:
-
Introduce a Spacer: Consider synthesizing or using a longer-chain azido-linker to extend the azide group further from the surface.
-
Control Surface Density: During the initial immobilization of this compound, co-immobilize it with a shorter, inert molecule (e.g., a short-chain alcohol) to create more space between the azide functionalities.
Possible Cause 3: Copper-Induced Surface Damage
For some sensitive substrates or biomolecules, the copper catalyst can be detrimental.[13]
Solution:
-
Switch to Copper-Free Click Chemistry: Employ Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This involves reacting the azide-functionalized surface with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative. SPAAC does not require a copper catalyst and is highly biocompatible.[2][13][14]
Problem: Poor reproducibility between experiments.
Possible Cause: Inconsistent Surface Preparation and Reaction Conditions.
Solutions:
-
Standardize Substrate Cleaning: Implement a rigorous and consistent cleaning protocol for your substrates before functionalization. Any variation in surface cleanliness will affect the subsequent reactions.
-
Control the Reaction Environment:
-
Atmosphere: For CuAAC, deoxygenating the reaction buffer by bubbling with nitrogen or argon can prevent the oxidation of the Cu(I) catalyst.
-
Temperature and pH: Maintain consistent temperature and pH throughout the reaction and washing steps.[5]
-
-
Fresh Reagents: Prepare fresh solutions of critical reagents, especially the reducing agent (e.g., sodium ascorbate) and the copper catalyst, for each experiment.[9]
Problem: Difficulty in characterizing the final functionalized surface.
Possible Cause: Insufficient surface coverage or technique sensitivity.
Solutions:
-
Amplify the Signal: If direct detection of the attached molecule is challenging, consider using an alkyne-functionalized reporter molecule, such as a fluorophore or biotin. The successful click reaction can then be verified by fluorescence microscopy or an enzyme-linked assay (for biotin).
-
Use Complementary Techniques: No single technique tells the whole story. Correlate results from multiple methods (e.g., XPS, ATR-FTIR, and contact angle) to build a stronger case for successful functionalization.[7][15]
Visualizing the Workflow and Troubleshooting
Experimental Workflow Diagram:
Caption: General workflow for this compound surface functionalization.
CuAAC Mechanism on a Surface:
Caption: Decision tree for troubleshooting a failed click reaction.
References
-
Surface Functionalization by Strain-Promoted Alkyne-Azide Click Reactions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
What are the surface characterization techniques for functionalized nanoparticles?. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't?. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Beisler, J. A. (1978). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences, 67(9), 1323-1325. [Link]
-
Zhang, G., et al. (2024). Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. Journal of Molecular Recognition, 37(2), e3075. [Link]
-
Fukami, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
-
Yao, Q., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35917. [Link]
-
S, S., & K, S. (2018). Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. Beilstein Journal of Organic Chemistry, 14, 1-13. [Link]
-
Ostrowska, M. A., et al. (2020). Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules. ACS Applied Materials & Interfaces, 12(4), 4145-4154. [Link]
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Rather, J. A., et al. (2022). Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition. Sensors, 22(23), 9538. [Link]
-
Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved January 17, 2026, from [Link]
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Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). (n.d.). Reddit. Retrieved January 17, 2026, from [Link]
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Optimization of the click chemistry microwave assisted conditions for 1c compound. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Vigneron, J., et al. (2017). Stability studies of five anti-infectious eye drops under exhaustive storage conditions. European Journal of Pharmaceutical Sciences, 109, 473-479. [Link]
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Spriano, S., et al. (2022). Surface Functionalization of Ti6Al4V-ELI Alloy with Antimicrobial Peptide Nisin. International Journal of Molecular Sciences, 23(23), 15264. [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. Retrieved January 17, 2026, from [Link]
-
Bedu, S., et al. (2012). Click Chemistry for Liposome Surface Modification. Methods in Molecular Biology, 846, 219-232. [Link]
-
Zeglis, B. M., et al. (2013). Click chemistry: A transformative technology in nuclear medicine. Journal of Nuclear Medicine, 54(5), 675-678. [Link]
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- 2. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Surface Functionalization of Ti6Al4V-ELI Alloy with Antimicrobial Peptide Nisin - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]
- 14. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
how to improve the efficiency of 5-Azidopentanol glycosylation
Welcome to the technical support center for optimizing the glycosylation of 5-azidopentanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency and stereoselectivity of their glycosylation reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this specific transformation.
The introduction of a this compound linker is a crucial step for researchers aiming to incorporate a "click-ready" handle onto carbohydrates for subsequent bioconjugation. However, achieving high yields and the desired anomeric stereochemistry can be challenging. This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and a foundational understanding of the key parameters governing this reaction.
Troubleshooting Guide: Enhancing Glycosylation Efficiency
This section addresses the most common challenges encountered during the glycosylation of this compound. Each entry explains the underlying cause of the issue and provides actionable solutions.
Question 1: I am observing very low yields or no product formation. What are the likely causes and how can I fix this?
Answer: Low glycosylation yield is a frequent issue that can stem from several factors, including suboptimal activation of the glycosyl donor, poor reactivity of the acceptor, or decomposition of starting materials. Let's break down the critical parameters.
1. Glycosyl Donor & Promoter System:
The choice of glycosyl donor and the method of its activation are paramount. The reactivity of the donor is heavily influenced by its protecting groups and the anomeric leaving group.
-
Reactivity: "Armed" donors (with electron-donating protecting groups like benzyl ethers) are more reactive than "disarmed" donors (with electron-withdrawing groups like acetyl or benzoyl esters). The azide group on this compound is mildly electron-withdrawing but its primary impact is steric and its potential to coordinate with Lewis acids.
-
Common Donor/Promoter Pairs:
-
Glycosyl Trichloroacetimidates: Highly reactive donors activated by catalytic amounts of a Lewis acid like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·OEt₂). This is often a good starting point.
-
Thioglycosides: More stable donors that require stoichiometric activation by a thiophilic promoter. Common systems include N-Iodosuccinimide (NIS) with a catalytic amount of Triflic acid (TfOH) or TMSOTf.[1][2] Pre-activation of the thioglycoside before adding the this compound can sometimes improve yields by forming the reactive intermediate in a controlled manner.[3][4]
-
Glycosyl Halides: The classical Koenigs-Knorr reaction uses glycosyl bromides or chlorides activated by silver salts (e.g., AgOTf). While effective, these reactions can be slower and require stoichiometric heavy metal salts.
-
2. Reaction Temperature:
Temperature is a critical, yet often overlooked, parameter.[5] Glycosylations have a narrow optimal temperature range.[5][6]
-
Too Low: Insufficient energy to overcome the activation barrier, resulting in a sluggish or stalled reaction.[6]
-
Too High: Can lead to the decomposition of the activated donor or the desired product, formation of side products (e.g., glycal formation), or loss of stereoselectivity.[6][7] A systematic approach is to determine the donor's activation temperature (TA), the point at which it begins to react, and perform the coupling just below this temperature to maximize efficiency and minimize side reactions.[6][7]
3. Solvent Choice:
The solvent not only dissolves the reactants but can actively participate in the reaction mechanism, influencing both yield and stereoselectivity.[8][9]
-
Non-coordinating Solvents (DCM, Toluene): Dichloromethane (DCM) is the most common solvent for glycosylations. It is relatively inert and provides good solubility for most reactants.
-
Coordinating Solvents (Et₂O, THF, Acetonitrile): Ethereal solvents can influence stereoselectivity (see Question 2). Acetonitrile can also participate to favor β-glycoside formation but may lead to lower yields if it competes too effectively with the alcohol acceptor.[3][10]
Troubleshooting Workflow for Low Yield
Use the following decision tree to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low glycosylation yield.
Question 2: My reaction works, but I get a mixture of anomers (α and β). How can I improve the stereoselectivity?
Answer: Controlling stereoselectivity is one of the greatest challenges in carbohydrate chemistry. The outcome depends on a delicate balance between the glycosyl donor's structure, solvent, and reaction conditions.
1. The Role of the C2-Protecting Group:
-
Participating Groups (e.g., Acetyl, Benzoyl): An acyl group at the C2 position can perform "neighboring group participation." It attacks the anomeric center from the α-face to form a stable dioxolanylium ion intermediate. The alcohol acceptor (this compound) can then only attack from the β-face, leading exclusively to the 1,2-trans-glycoside (e.g., a β-glucoside or α-mannoside). This is the most reliable way to ensure 1,2-trans selectivity.
-
Non-Participating Groups (e.g., Benzyl, Azido): Ether protecting groups (like benzyl) or azido groups at C2 cannot form this intermediate. The reaction proceeds through a more transient oxocarbenium ion, which is nearly flat.[11] The acceptor can attack from either face, often leading to a mixture of anomers. The final ratio is dictated by other factors.
2. Controlling Selectivity with Non-Participating Donors:
Since you may need a C2-azido donor for your final molecule, controlling selectivity without participation is key.
-
The Solvent Effect:
-
Ethereal Solvents (Et₂O, Dioxane): These solvents are known to favor the formation of α-glycosides (the 1,2-cis product for glucose).[8][9] The proposed mechanism involves the formation of an α-glycosyl oxonium ion, which promotes attack from the α-face or shields the β-face.
-
Nitrile Solvents (CH₃CN, Propionitrile): These solvents can favor the formation of β-glycosides (the 1,2-trans product).[3][10] The nitrile attacks the oxocarbenium ion from the α-face to form a covalent α-glycosyl nitrilium ion intermediate. The alcohol then displaces the nitrile from the β-face in an Sₙ2-like reaction.[10]
-
Mechanism of Stereocontrol
Caption: Key mechanisms influencing glycosylation stereoselectivity.
Summary of Conditions for Stereocontrol
| Desired Anomer (for Gluco/Galacto Donor) | C2-Group on Donor | Recommended Solvent | Key Principle |
| β-Glycoside (1,2-trans) | Acyl (e.g., Acetate, Benzoate) | DCM, Toluene | Neighboring Group Participation |
| β-Glycoside (1,2-trans) | Non-participating (e.g., Benzyl) | Acetonitrile (CH₃CN) | Nitrile Effect[3][10] |
| α-Glycoside (1,2-cis) | Non-participating (e.g., Benzyl) | Diethyl Ether (Et₂O) | In situ anomerization / α-directing solvent[8][9] |
Question 3: I am struggling with purifying my final product. What are the best practices?
Answer: Purification can be complicated by the presence of unreacted starting materials, anomeric mixtures, and reaction byproducts. The azide functionality itself is generally stable to standard chromatography.
-
Chromatography: Silica gel column chromatography is the standard method.
-
Solvent System: A gradient of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is typical. The azido group adds some polarity, so your product will likely be more polar than a simple pentanol-linked glycoside.
-
Separating Anomers: α and β anomers often have slightly different polarities and can be separated on silica gel, although it may require careful solvent selection and long columns. The α-anomer is typically less polar than the β-anomer (the "α-is-less-polar" rule), but this is not universal.
-
-
Workup: Before chromatography, a proper aqueous workup is essential.
-
Quench the reaction appropriately (e.g., with saturated sodium bicarbonate solution to neutralize acid).
-
Wash the organic layer with brine to remove water-soluble impurities.
-
Dry the organic layer thoroughly (e.g., with Na₂SO₄ or MgSO₄) before concentrating. Residual water can interfere with chromatography.
-
-
Potential Pitfalls:
-
Acid Sensitivity: Azides can be sensitive to strong acids, potentially leading to rearrangements or cyclization, although this is more common with aromatic systems.[12] Ensure your workup and chromatography conditions are neutral.
-
Co-elution: If anomers are inseparable, consider changing the protecting groups on the glycosyl donor in a future attempt, as this can alter the polarity and improve separation.
-
Frequently Asked Questions (FAQs)
Q: Which glycosyl donor is best for reacting with this compound?
A: There is no single "best" donor, as the optimal choice depends on your desired stereochemical outcome and scale. However, a trichloroacetimidate donor is an excellent starting point due to its high reactivity under mild catalytic activation with TMSOTf, often leading to clean and fast reactions. For more stable precursors, a thioglycoside is a robust choice, offering a longer shelf-life.[4]
Q: How does the azide group on this compound affect the reaction?
A: The primary alcohol of this compound is a good nucleophile. The main influence of the distal azide group is electronic and steric. While generally considered non-interfering, it is a mild Lewis base and could potentially coordinate with Lewis acidic promoters, slightly reducing their effective concentration. In practice, this effect is usually minor, and the alcohol reacts readily. The azide is also stable under most glycosylation conditions.[13]
Q: What are the key safety considerations when working with this compound and other azides?
A: Organic azides, especially small molecules, can be energetic and potentially explosive, particularly when heated or subjected to shock. While this compound is generally considered safe to handle in solution at typical lab scales, always take precautions:
-
Avoid Heat and Friction: Do not distill small organic azides. Avoid scratching or scraping solid azides.
-
Use a Blast Shield: Always work behind a blast shield, especially during reactions and when concentrating solutions.
-
Avoid Heavy Metals: Do not expose azides to heavy metals (other than copper for click chemistry), as this can form highly sensitive heavy metal azides.
Q: Can I use enzymatic methods for this glycosylation?
A: Yes, enzymatic glycosylation is a powerful alternative for achieving perfect stereoselectivity.[14] Glycosyltransferases can be used to couple a sugar from an activated donor (like a nucleotide-sugar) to an acceptor.[14] However, this requires identifying a suitable enzyme that accepts this compound as a substrate, which may involve significant screening or protein engineering efforts. Glycosidases, used in reverse (transglycosylation), are another option but often give lower yields.[14][15]
Detailed Experimental Protocol: β-Glycosylation of this compound
This protocol describes a representative procedure for the β-glycosylation of this compound with a C2-acyl protected glucosyl trichloroacetimidate donor.
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (Donor)
-
This compound (Acceptor)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Activated Molecular Sieves (4Å)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate
Procedure:
-
Preparation:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glucosyl trichloroacetimidate donor (1.0 eq) and this compound (1.2 eq).
-
Add freshly activated 4Å molecular sieves.
-
Dissolve the components in anhydrous DCM (to a concentration of ~0.1 M with respect to the donor).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction Initiation:
-
Cool the flask to -40 °C using an acetonitrile/dry ice bath.
-
Slowly add a solution of TMSOTf (0.1 eq) in anhydrous DCM dropwise via syringe.
-
Monitor the reaction by Thin Layer Chromatography (TLC), eluting with a 2:1 Hexanes:Ethyl Acetate mixture. The reaction is typically complete within 30-60 minutes.
-
-
Quenching and Workup:
-
Once the donor is consumed (as seen by TLC), quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature.
-
Filter off the molecular sieves, washing with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil by silica gel column chromatography using a gradient of hexanes/ethyl acetate to afford the pure 5-azidopentyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. The C2-acetyl group ensures β-selectivity through neighboring group participation.
-
References
Sources
- 1. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. O-Linked Glycan Strategies [sigmaaldrich.com]
Technical Support Center: Navigating Steric Hindrance in 5-Azidopentanol Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-azidopentanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to steric hindrance in your experiments. Our goal is to equip you with the expertise to diagnose and resolve issues, ensuring the success of your synthetic and bioconjugation projects.
Introduction: Understanding the Role of Steric Hindrance
This compound is a versatile bifunctional linker, featuring a terminal azide for "click" chemistry and a hydroxyl group for further functionalization. While the azide group is relatively small, its reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be significantly impacted by steric hindrance. This occurs when bulky groups on either the alkyne coupling partner or on a molecule already attached to the this compound's hydroxyl group impede the approach of the reactants, slowing down or preventing the desired reaction.[1][2] This guide will walk you through identifying and overcoming these steric challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My CuAAC reaction with this compound is sluggish or incomplete. How can I determine if steric hindrance is the cause?
Answer:
A slow or incomplete reaction is a classic symptom of steric hindrance. The flexible five-carbon chain of this compound generally provides good accessibility to the azide. Therefore, the issue often arises from the alkyne coupling partner.
Troubleshooting Workflow:
Caption: Comparison of CuAAC and SPAAC reaction components.
Considerations for Switching to SPAAC:
-
Reagent Availability: You will need to synthesize or purchase a strained alkyne derivative of your molecule (e.g., containing DBCO, BCN, or DIFO).
-
Kinetics: The reaction rates of SPAAC can vary significantly depending on the specific strained alkyne used. [3][4]* Cost: Strained alkynes are generally more expensive than simple terminal alkynes.
FAQ 4: I have functionalized the hydroxyl group of this compound with a large molecule. Now my click reaction is failing. What should I do?
Answer:
This is a scenario where steric hindrance is introduced on the this compound side of the reaction. The bulky substituent on the hydroxyl end of the molecule can fold back and obstruct the azide group.
Mitigation Strategies:
-
Use a Longer Linker: If possible in your experimental design, consider using a longer azido-alcohol (e.g., 8-azido-octanol) to increase the distance between the bulky group and the reactive azide.
-
Protecting Groups: If the hydroxyl group is not essential for the click reaction step, consider using a small, temporary protecting group on it. [5][6][7]This can prevent the attachment of the bulky moiety until after the click reaction is complete. Common protecting groups for alcohols include silyl ethers (like TBDMS) which can be removed under specific conditions that won't harm your newly formed triazole. [6][8] Workflow for Using a Protecting Group:
Caption: Synthetic strategy using a protecting group.
This approach adds steps to your synthesis but can be very effective in overcoming steric hindrance introduced by large molecules attached to the linker. [6][7]
Summary and Key Takeaways
Dealing with steric hindrance in this compound reactions requires a systematic and informed approach. By understanding the source of the steric clash and applying the appropriate optimization strategies—from simple temperature adjustments to more involved changes in reaction type or synthetic route—you can successfully achieve your desired products.
References
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
D. S. Surry, S. L. Buchwald. (2010). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Wuts, P. G. M. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2013). Recent advances in the Cu(I)-catalyzed azide-alkyne cycloaddition: focus on functionally substituted azides and alkynes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
S. N. Dommerholt, et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (2016). Kinetics of bulk photo-initiated copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerizations. Retrieved from [Link]
-
ResearchGate. (2022). Ligand Development for Copper-Catalyzed Enantioconvergent Radical Cross-Coupling of Racemic Alkyl Halides. Retrieved from [Link]
-
Figshare. (2021). Ligand Steric Hindrances Switch Bridging (μ2‑I)···O,O to Two-Center I···O Halogen-Bonding Mode in the Assembly of Diketonate Copper(II) Species. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]
-
PubMed. (n.d.). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Retrieved from [Link]
-
PubMed. (2022). Ligand Development for Copper-Catalyzed Enantioconvergent Radical Cross-Coupling of Racemic Alkyl Halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]
-
YouTube. (2023). Steric Effects on Acidity: Disruption of Solvent Stabilization. Retrieved from [Link]
-
Semantic Scholar. (n.d.). CuAAC reactions of sterically hindered azides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
PubMed. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Steric Hindrance and Brønsted Basicity. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
Sources
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- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 6. media.neliti.com [media.neliti.com]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-Azidopentanol Experiments
Welcome to the technical support center for experiments involving 5-Azidopentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and use of this compound.
Q1: What are the primary safety precautions for handling this compound?
A1: this compound, like other organic azides, is an energetic molecule and requires careful handling.[1] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate gloves, a lab coat, and safety glasses.[2]
-
Avoid Incompatible Materials: Do not use metal spatulas for handling, as this can form shock-sensitive metal azides.[2][3] Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid.[4] Halogenated solvents like dichloromethane and chloroform should also be avoided due to the potential formation of explosive di- and tri-azidomethane.[3][5]
-
Work Environment: Handle this compound in a well-ventilated fume hood.[2] For reactions with a higher risk profile, the use of a blast shield is recommended.[2]
-
Scale: Work on the smallest scale possible, and do not scale up reactions without a thorough risk assessment and approval from your institution's safety officer.[2]
Q2: How should this compound be properly stored?
A2: Proper storage is crucial to maintain the stability and safety of this compound.
-
Temperature: Store at or below room temperature, with refrigeration (-18°C to 4°C) being ideal, especially for long-term storage.[1][4][5]
-
Light: Protect from light by storing in an amber vial or a dark location.[1][4][5]
-
Container: Keep the container tightly sealed to prevent solvent evaporation and potential concentration of the azide.[6]
-
Solutions: Stock solutions should be stored in aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[6] Whenever possible, prepare and use solutions on the same day.[6]
Q3: I'm having trouble dissolving this compound in my aqueous buffer. What can I do?
A3: While this compound has a hydroxyl group that imparts some water solubility, it can be challenging to dissolve in purely aqueous solutions, especially at higher concentrations.
-
Co-solvents: Introduce a water-miscible organic co-solvent such as DMSO, DMF, or ethanol.[7] Start with a small percentage and gradually increase it until the compound dissolves, being mindful of the tolerance of your biological system to the co-solvent.[7]
-
Sonication: Gentle sonication in a water bath can aid in dissolution.
-
pH Adjustment: While less common for this molecule, slight adjustments in the buffer pH (if compatible with your experiment) may improve solubility.
Q4: How can I confirm the purity and identity of my this compound sample?
A4: Standard analytical techniques can be used to verify the integrity of your this compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure. Key signals to look for in ¹H NMR include the triplet corresponding to the methylene group adjacent to the azide and the triplet for the methylene group next to the hydroxyl group.
-
FT-IR Spectroscopy: The azide group has a characteristic strong, sharp absorption band around 2100 cm⁻¹. The hydroxyl group will show a broad absorption in the 3200-3600 cm⁻¹ region.
-
Mass Spectrometry: ESI-MS can be used to confirm the molecular weight of the compound.
II. Troubleshooting Guide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
This section provides solutions to common problems encountered during "click chemistry" reactions using this compound.
Problem 1: Low or No Product Yield
Low yields in CuAAC reactions are a frequent issue and can often be traced back to a few key factors.
Potential Causes and Solutions
| Probable Cause | Recommended Solution |
| Catalyst (Cu(I)) Oxidation | The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen.[8] Ensure reactions are performed under an inert atmosphere (nitrogen or argon) or use degassed solvents.[8] A sufficient amount of a reducing agent, typically sodium ascorbate, should be used to regenerate Cu(I) in situ.[8][9] |
| Inhibitory Buffer Components | Buffers containing chelating agents, such as Tris, can bind to the copper catalyst and inhibit the reaction.[8] Use non-coordinating buffers like phosphate, HEPES, or MOPS.[8] |
| Poor Ligand Choice or Concentration | Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[8][10] Ensure an appropriate ligand (e.g., TBTA for organic solvents, THPTA for aqueous solutions) is used at an optimized concentration.[11] A 5:1 ligand to copper ratio is often recommended for bioconjugation.[12] |
| Reagent Degradation | Azides can be unstable, particularly those with a low carbon-to-nitrogen ratio.[4][8] While this compound is relatively stable, ensure it has been stored correctly (cold and protected from light).[1][8] Use freshly prepared or properly stored reagents. |
| Suboptimal pH | The CuAAC reaction is generally robust over a pH range of 4-12.[9] However, the optimal pH can be system-dependent. If yields are low, consider optimizing the pH of your reaction buffer. |
| Insufficient Reaction Time or Temperature | While many click reactions are fast at room temperature, some systems may require longer reaction times or gentle heating to proceed to completion.[13][14] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Experimental Workflow: A Typical CuAAC Reaction
The following diagram illustrates a standard workflow for setting up a CuAAC reaction.
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Problem 2: Formation of a Precipitate
The appearance of a precipitate during the reaction can be alarming and detrimental to the reaction outcome.
Potential Causes and Solutions
| Probable Cause | Recommended Solution |
| Insoluble Copper-Alkyne Complex | Some terminal alkynes, particularly those with acidic protons like propiolic acid, can form insoluble complexes with copper(I).[15] This can be solvent-dependent. |
| Solubility Issues of Reactants or Product | The starting materials or the resulting triazole product may have poor solubility in the chosen solvent system, leading to precipitation.[16][17] |
| Protein Aggregation (Bioconjugation) | In bioconjugation reactions, the conditions of the click reaction (presence of copper, ascorbate) can sometimes lead to protein aggregation or precipitation.[18] |
Troubleshooting Steps:
-
Solvent System Modification:
-
If a precipitate forms upon addition of the copper catalyst, try a different solvent system. For example, if a THF/water system fails, an acetonitrile/water or DMF system might prevent precipitation.[15]
-
For poorly soluble organic molecules, consider using a solvent system like THF/t-BuOH/H₂O.
-
-
Ligand Optimization:
-
Ensure a sufficient concentration of a stabilizing ligand is present. The ligand can help maintain the solubility of the copper catalyst and prevent the formation of insoluble polynuclear copper acetylides.[10]
-
-
Order of Addition:
-
A recommended order of addition for bioconjugation is to first mix the CuSO₄ with the ligand, add this mixture to the solution of azide and alkyne substrates, and then initiate the reaction by adding sodium ascorbate.[18]
-
Problem 3: Side Reactions and Impurities
The presence of unexpected byproducts can complicate purification and reduce the yield of the desired product.
Potential Causes and Solutions
| Probable Cause | Recommended Solution |
| Oxidative Homocoupling of Alkyne | In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of the terminal alkyne to form a diyne byproduct.[10] |
| Degradation of Biological Molecules | In bioconjugation, the combination of copper and sodium ascorbate can generate reactive oxygen species (ROS), which may lead to the oxidation of sensitive amino acid residues (e.g., histidine, methionine, cysteine) or cleavage of the biomolecule.[9][18] |
| Reaction with Ascorbate Byproducts | Byproducts of ascorbate oxidation can sometimes react with amine groups on proteins, leading to unwanted modifications.[18] |
Mitigation Strategies:
-
Deoxygenation: Rigorously degas all solutions and maintain an inert atmosphere over the reaction to minimize oxidative side reactions.
-
Use of Additives: For sensitive bioconjugation reactions, the addition of aminoguanidine can help intercept reactive byproducts of ascorbate oxidation.[12][18]
-
Ligand Protection: The use of an accelerating, chelating ligand not only improves reaction rates but can also protect biomolecules from copper-mediated damage.[19]
Purification Workflow: Post-CuAAC
The following diagram outlines a typical purification strategy after a CuAAC reaction.
Caption: Purification strategies for small molecules and bioconjugates after a CuAAC reaction.
IV. References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. safety.pitt.edu. [Link]
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University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. ucd.ie. [Link]
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Environmental Health and Safety. Azide Compounds. ehs.harvard.edu. [Link]
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Luo, Q. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). case.edu. [Link]
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University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. unm.edu. [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]
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Nwe, K., & Hilderbrand, S. A. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Protein and Peptide Letters, 25(9), 806–815. [Link]
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Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. Journal of the American Chemical Society, 132(44), 15637–15648. [Link]
-
Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). reddit.com. [Link]
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
-
ResearchGate. Optimized CuAAC reaction set-up. researchgate.net. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
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Uttamapinant, C., Howe, J. D., Lang, K., & Ting, A. Y. (2012). Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. Angewandte Chemie International Edition, 51(24), 5852–5856. [Link]
-
Reddit. (2024, January 22). Click Reaction Looking Weird?. reddit.com. [Link]
-
ResearchGate. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't?. researchgate.net. [Link]
-
ResearchGate. (2013, July 18). Click chemistry on multiple azide groups - can anyone help?. researchgate.net. [Link]
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Williams, H. D., & Lipinski, C. A. (2021). Poor Solubility – Where Do We Stand 25 Years after the 'Rule of Five'?. AAPS PharmSciTech, 22(3), 98. [Link]
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Professor Dave Explains. (2021, January 20). Organic Chemistry Synthesis Challenge 5. YouTube. [Link]
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Chemistry Steps. Organic Chemistry Synthesis Problems. chemistrysteps.com. [Link]
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The Rojas Lab. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic.... YouTube. [Link]
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Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35923. [Link]
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The Rojas Lab. (2025, December 2). The 5-Step System That Cracks ANY Organic Synthesis Problem. YouTube. [Link]
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Professor Dave Explains. (2018, December 4). Practice Problem: Synthesis Challenge. YouTube. [Link]
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World Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. paho.org. [Link]
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Thomas, F. (2022, January 3). Tackling the Big Issue of Solubility. Pharmaceutical Technology. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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GE Healthcare. Protein purification troubleshooting guide. gelifesciences.com. [Link]
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Karabacak, M., et al. (2015). Conformational Analysis, Spectroscopic Study (FT-IR, FT-Raman, UV, 1H and 13C NMR), Molecular Orbital Energy and NLO Properties of 5-iodosalicylic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136 Pt B, 976–988. [Link]
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U.S. Food and Drug Administration. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines. fda.gov. [Link]
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ResearchGate. (2025, October 13). (PDF) Detection of σ-alkane complexes of manganese by NMR and IR spectroscopy in solution: (η 5 -C 5 H 5 )Mn(CO) 2 (ethane) and (η 5 -. researchgate.net. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating 5-Azidopentanol Conjugation to Antibodies
For researchers, scientists, and professionals in drug development, the precise and validated conjugation of molecules to antibodies is a cornerstone of innovation. This guide provides an in-depth, objective comparison of methodologies for conjugating 5-Azidopentanol to antibodies, a critical technique in the development of antibody-drug conjugates (ADCs) and other targeted therapies. We will delve into the underlying chemistry, provide detailed experimental protocols, and present a framework for robust validation, ensuring the scientific integrity of your work.
Introduction: The Role of this compound in Antibody Conjugation
Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1][2][] The linker, a molecule that connects the antibody to the payload, is a critical component of an ADC, influencing its stability, efficacy, and safety.[2][4] this compound is a versatile bifunctional linker; its terminal hydroxyl group can be activated for attachment to a drug or other molecule of interest, while the azide group provides a bioorthogonal handle for conjugation to an antibody.[5]
The azide group is particularly valuable because it is largely absent in biological systems, allowing for highly specific "click chemistry" reactions that proceed with high yield and minimal byproducts under mild, biocompatible conditions.[][6][7][8] This guide will focus on the two most prominent click chemistry reactions for antibody conjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
A Comparative Analysis of Azide-Alkyne Cycloaddition Chemistries
The choice between CuAAC and SPAAC for conjugating a this compound-modified payload to an antibody depends on several factors, including the sensitivity of the antibody to copper, the desired reaction kinetics, and the availability of reagents.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction that involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[6][][10][11]
Mechanism of CuAAC:
Caption: The CuAAC reaction mechanism.
Advantages of CuAAC:
-
Fast Reaction Kinetics: CuAAC reactions are typically very fast, often completing within minutes to a few hours.[6]
-
High Yields: The reaction is highly efficient and generally results in high yields of the conjugated product.[6]
-
Readily Available Reagents: Terminal alkynes and copper catalysts are commercially available and relatively inexpensive.
Disadvantages of CuAAC:
-
Copper Cytotoxicity: The copper(I) catalyst can be toxic to cells and can also lead to the generation of reactive oxygen species (ROS), which may damage the antibody.[11][12]
-
Ligand Requirement: To mitigate copper toxicity and improve reaction efficiency, a chelating ligand is often required.[10][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[13][14][15]
Mechanism of SPAAC:
Caption: The SPAAC reaction mechanism.
Advantages of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC highly suitable for applications involving living cells and sensitive biomolecules.[13][14]
-
High Specificity: The reaction is highly specific between the strained alkyne and the azide, with minimal side reactions.
Disadvantages of SPAAC:
-
Slower Reaction Kinetics: SPAAC reactions are generally slower than CuAAC reactions.[15]
-
Reagent Cost and Availability: Strained cyclooctynes can be more expensive and less readily available than terminal alkynes.
Head-to-Head Comparison
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Reaction Speed | Very Fast (minutes to hours)[6] | Moderate (hours to days) |
| Biocompatibility | Lower (potential copper toxicity)[11][12] | High (copper-free)[13][14] |
| Reagents | Terminal alkyne, Azide, Copper(I) source, Ligand | Strained cyclooctyne (e.g., DBCO, BCN), Azide |
| Linkage | 1,4-disubstituted triazole | Fused triazole |
| Ideal Application | In vitro conjugations where speed is critical and the biomolecule is not sensitive to copper. | Conjugations in living systems or with sensitive biomolecules where biocompatibility is paramount.[13][14] |
Experimental Protocols for Conjugation and Validation
The following protocols provide a step-by-step guide for conjugating a this compound-modified payload to an antibody and validating the resulting conjugate.
General Workflow for Antibody Modification and Conjugation
Caption: General workflow for antibody conjugation.
Protocol 1: Antibody Modification with an Alkyne or Cyclooctyne
To conjugate with a this compound-modified payload, the antibody must first be functionalized with a reactive alkyne (for CuAAC) or a strained cyclooctyne (for SPAAC). This is typically achieved by reacting the antibody with an N-hydroxysuccinimide (NHS) ester of the alkyne or cyclooctyne, which targets primary amines on lysine residues.[16][]
Materials:
-
Antibody of interest (e.g., IgG)
-
Amine-reactive alkyne or cyclooctyne NHS ester (e.g., DBCO-NHS ester)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in the reaction buffer.
-
NHS Ester Preparation: Dissolve the NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction: Add the NHS ester solution to the antibody solution at a molar ratio of 5-10 fold excess of the NHS ester to the antibody.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted NHS ester using a desalting column, exchanging the buffer to a storage-stable buffer (e.g., PBS, pH 7.4).
Protocol 2: CuAAC Conjugation
Materials:
-
Alkyne-modified antibody
-
This compound-modified payload
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio.
-
To the alkyne-modified antibody, add the this compound-modified payload at a 5-10 fold molar excess.
-
Add the CuSO₄/THPTA premix to the antibody-payload mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[10]
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove excess payload and reaction components.[18][19]
Protocol 3: SPAAC Conjugation
Materials:
-
Cyclooctyne-modified antibody (e.g., DBCO-modified)
-
This compound-modified payload
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
To the cyclooctyne-modified antibody, add the this compound-modified payload at a 5-10 fold molar excess.
-
Incubate the reaction for 4-12 hours at 37°C or for 12-24 hours at room temperature.[13]
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove the excess payload.[18][19]
A Multi-faceted Approach to Validation
Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.[2][4][18][20] A combination of analytical techniques should be employed to validate the conjugation.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for characterizing ADCs.[20][21] It can provide information on:
-
Confirmation of Conjugation: Intact mass analysis can confirm the successful conjugation of the payload to the antibody by observing the expected mass shift.[22][23]
-
Drug-to-Antibody Ratio (DAR): MS can determine the distribution of different drug-loaded species and calculate the average DAR.[4][18][19]
-
Identification of Conjugation Sites: Peptide mapping, following enzymatic digestion of the ADC, can identify the specific amino acid residues where the payload is attached.[23]
| Mass Spectrometry Technique | Primary Application for ADC Analysis |
| Native MS | Analysis of intact, non-covalently associated ADCs; DAR determination for cysteine-linked ADCs.[21][22] |
| Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) | Online buffer exchange and analysis of DAR, aggregates, and glycoforms in a single run.[19][21] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Subunit analysis (light and heavy chains) and peptide mapping for localization of conjugation sites.[21][23] |
Chromatography
High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity and heterogeneity of ADCs.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is used to quantify aggregates and fragments in the ADC preparation.[18][19]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be used to determine the DAR distribution, as the addition of each payload molecule increases the overall hydrophobicity of the antibody.
Spectroscopy
UV/Vis spectroscopy can be used to estimate the average DAR if the payload has a distinct absorbance maximum compared to the antibody.[4][24]
Conclusion
The successful conjugation of this compound to antibodies via click chemistry is a robust and versatile strategy for the development of ADCs and other targeted bioconjugates. The choice between CuAAC and SPAAC should be carefully considered based on the specific requirements of the application. Rigorous validation using a combination of mass spectrometry, chromatography, and spectroscopy is essential to ensure the quality, consistency, and performance of the final product. This guide provides a comprehensive framework for researchers to confidently navigate the process of conjugating and validating this compound-modified antibodies, ultimately contributing to the advancement of targeted therapeutics.
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A Senior Application Scientist's Guide to XPS Characterization of 5-Azidopentanol Modified Surfaces
For researchers, scientists, and drug development professionals, the precise functionalization of surfaces is a critical step in a multitude of applications, from creating biocompatible implants to developing high-throughput screening arrays. 5-Azidopentanol is an increasingly popular choice for surface modification, offering a versatile bifunctional linker. Its terminal hydroxyl group allows for covalent attachment to a variety of oxide surfaces, while the azide moiety serves as a reactive handle for "click" chemistry, enabling the straightforward conjugation of biomolecules.
However, the successful immobilization of this compound is a prerequisite for any subsequent derivatization. X-ray Photoelectron Spectroscopy (XPS) stands as a powerful and indispensable surface-sensitive technique to verify and quantify this modification. This guide provides an in-depth technical overview of the characterization of this compound modified surfaces using XPS, offering both theoretical insights and practical, field-proven protocols.
The Foundational Principles: Why XPS is a Chemist's Eye on the Surface
XPS provides invaluable information about the elemental composition and chemical states of the atoms on a material's surface (typically the top 5-10 nm). The technique involves irradiating the surface with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is a unique characteristic of an element and its chemical environment, allowing for the unambiguous identification of the atoms present and their bonding states.
For a this compound modified surface, XPS can definitively answer the following critical questions:
-
Presence of the Azide Group: Has the this compound molecule successfully been grafted onto the surface?
-
Integrity of the Azide Group: Has the azide functionality remained intact during the modification process?
-
Surface Coverage and Purity: What is the relative concentration of the desired molecule on the surface, and are there any contaminants?
-
Chemical Environment of Carbon and Oxygen: Does the high-resolution spectral data align with the expected chemical structure of the this compound monolayer?
Experimental Protocol: A Step-by-Step Guide to Surface Modification and XPS Analysis
This section details a robust protocol for the modification of a silicon wafer with this compound and its subsequent characterization by XPS. Silicon wafers with a native oxide layer are a common substrate for such modifications.
Part 1: Surface Modification with this compound
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Anhydrous toluene
-
This compound
-
Nitrogen gas for drying
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size.
-
Immerse the wafers in Piranha solution for 30 minutes to remove organic contaminants and hydroxylate the surface.
-
Rinse the wafers thoroughly with deionized water and then with ethanol.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
Silanization (optional, for enhanced stability):
-
For a more robust attachment, the hydroxylated silicon surface can be first treated with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce amine functional groups. This is then followed by reaction with an azide-containing crosslinker. However, for many applications, direct reaction of the alcohol with the hydroxylated surface is sufficient.
-
-
This compound Deposition (Vapor Phase Deposition):
-
Place the cleaned and dried silicon wafers in a vacuum desiccator.
-
In a small, open vial within the desiccator, place a few drops of this compound.
-
Evacuate the desiccator to a moderate vacuum.
-
Heat the desiccator in an oven at 70-80°C for 12-24 hours. The vaporized this compound will react with the hydroxyl groups on the silicon wafer surface.
-
-
Post-Deposition Cleaning:
-
Remove the wafers from the desiccator.
-
Sonicate the wafers in anhydrous toluene for 5 minutes to remove any physisorbed molecules.
-
Rinse the wafers with fresh anhydrous toluene.
-
Dry the wafers under a stream of nitrogen gas.
-
Part 2: XPS Analysis
Instrumentation:
-
An XPS instrument equipped with a monochromatic Al Kα X-ray source is recommended to minimize X-ray induced damage to the azide groups.
Procedure:
-
Sample Introduction:
-
Mount the this compound modified silicon wafer onto the XPS sample holder using a compatible, vacuum-safe adhesive or clips.
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
-
Survey Scan:
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface. Key elements to look for are C, N, O, and Si.
-
-
High-Resolution Scans:
-
Acquire high-resolution scans for the C 1s, N 1s, O 1s, and Si 2p regions. This is crucial for determining the chemical states of these elements. Use a lower pass energy for higher energy resolution.
-
-
Data Analysis:
-
Process the XPS data using appropriate software. This will involve background subtraction (e.g., Shirley background) and peak fitting to deconvolve the high-resolution spectra into their constituent chemical components.
-
Visualizing the Workflow
Caption: Experimental workflow for this compound modification and XPS analysis.
Interpreting the XPS Data: A Guide to Spectral Features
The true power of XPS lies in the detailed analysis of the high-resolution spectra. Here, we delve into the expected features for a successfully modified this compound surface.
The Telltale Signature: The N 1s Spectrum
The N 1s region is the most critical for confirming the presence and integrity of the azide group. The azide moiety (-N₃) has a unique electronic structure that gives rise to two distinct peaks in the N 1s spectrum, with a characteristic 2:1 intensity ratio.[1]
-
N-N=N (Terminal Nitrogens): A larger peak at a lower binding energy, typically around 402 eV . This corresponds to the two outer nitrogen atoms of the azide group.
-
N-N=N (Central Nitrogen): A smaller peak at a higher binding energy, generally around 405 eV . This is attributed to the central, more electron-deficient nitrogen atom.
The presence of both peaks in the correct intensity ratio is strong evidence for the successful immobilization of the intact azide group. A single peak in the N 1s region, or a deviation from the 2:1 ratio, may indicate decomposition of the azide, which can be sensitive to X-ray exposure.[1]
Deconvoluting the Carbon Backbone: The C 1s Spectrum
The C 1s spectrum provides information about the carbon skeleton of the this compound molecule. Deconvolution of this peak will typically yield three main components:
-
C-C/C-H: The largest peak, at approximately 285.0 eV , corresponds to the three methylene carbons in the pentyl chain that are not directly bonded to nitrogen or oxygen.
-
C-N: A peak at a slightly higher binding energy, around 286.5 eV , is attributed to the carbon atom directly attached to the azide group.[2]
-
C-O: Another peak in a similar region, around 286.5 eV , corresponds to the carbon atom bonded to the hydroxyl group. The C-N and C-O peaks often overlap and may need to be fitted as a single, broader peak depending on instrumental resolution.
Probing the Surface Linkage: The O 1s Spectrum
The O 1s spectrum helps to confirm the presence of the hydroxyl group and its interaction with the silicon substrate.
-
Si-O-C: The formation of a covalent bond between the this compound and the hydroxylated silicon surface will result in a peak around 532.5 eV .
-
C-OH: Any unreacted hydroxyl groups on the surface of the monolayer will also contribute to this peak.
-
SiO₂: A significant peak at a higher binding energy, typically 533.0 eV , will be present from the underlying silicon dioxide layer of the wafer.
Quantitative Analysis: A Summary of Expected Binding Energies
| Element | Spectral Region | Chemical Species | Expected Binding Energy (eV) |
| Nitrogen | N 1s | -N =N=N (Terminal) | ~402 |
| -N=N =N (Central) | ~405 | ||
| Carbon | C 1s | C-C, C-H | ~285.0 |
| C-N | ~286.5 | ||
| C-O | ~286.5 | ||
| Oxygen | O 1s | Si-O-C, C-OH | ~532.5 |
| SiO₂ | ~533.0 | ||
| Silicon | Si 2p | Si (elemental) | ~99.3 |
| SiO₂ | ~103.3 |
Visualizing the Modified Surface Chemistry
Caption: Chemical structure and expected elemental composition of a this compound modified silicon surface.
Comparative Analysis: this compound vs. Other Surface Chemistries
The choice of surface modification agent is dictated by the specific application. Here, we compare the XPS characterization of this compound with other common surface modification strategies.
| Feature | This compound | Short-Chain Azidoalkanol (e.g., 2-Azidoethanol) | Long-Chain Azidoalkanol (e.g., 11-Azido-1-undecanol) | Amine-Terminated Silane (e.g., APTES) |
| Key Functional Group | Azide (-N₃), Hydroxyl (-OH) | Azide (-N₃), Hydroxyl (-OH) | Azide (-N₃), Hydroxyl (-OH) | Amine (-NH₂) |
| Characteristic N 1s Peaks | ~402 eV and ~405 eV (2:1 ratio) | ~402 eV and ~405 eV (2:1 ratio) | ~402 eV and ~405 eV (2:1 ratio) | ~400 eV |
| C 1s C-C/C-H to C-X Ratio | Moderate | Low | High | Moderate |
| Monolayer Thickness | Intermediate | Thinner | Thicker | Intermediate |
| Advantages | Versatile for click chemistry, good balance of chain length for order and accessibility. | Higher density of azide groups possible, but may be less ordered. | Forms more ordered, densely packed monolayers due to increased van der Waals interactions.[3] | Readily available, well-established chemistry for creating positively charged surfaces. |
| Considerations | Potential for X-ray induced azide degradation. | May form less stable monolayers. | Steric hindrance may affect subsequent click reactions. | Prone to contamination with oxygen-containing species.[4] |
This comparative analysis highlights that while the core XPS signature of the azide group remains consistent, the overall spectral features, particularly in the C 1s region, and the physical properties of the monolayer are influenced by the alkyl chain length. The choice between these alternatives will depend on the desired surface properties, such as the density of reactive groups and the overall thickness and ordering of the organic layer.
Conclusion: Ensuring Success in Surface Functionalization
The successful characterization of this compound modified surfaces by XPS is a critical quality control step in any workflow that relies on this versatile linker. By carefully analyzing the N 1s, C 1s, and O 1s high-resolution spectra, researchers can gain a comprehensive understanding of the surface chemistry, confirming the presence and integrity of the azide functionality and ensuring the readiness of the surface for subsequent conjugation reactions. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and accurately interpret their XPS data, paving the way for the successful development of advanced functional materials.
References
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Controllable functionalization of hydroxyl-terminated self-assembled monolayers via catalytic oxa-Michael reaction. AIP Publishing. Available at: [Link]
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Self-assembled monolayers. Eurofins Scientific. Available at: [Link]
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Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. PMC. Available at: [Link]
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XPS characterization of a) hydroxyl‐terminated (bottom) and... ResearchGate. Available at: [Link]
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XPS high-resolution scans of C 1s, N 1s, and O 1s core levels from... ResearchGate. Available at: [Link]
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Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. MDPI. Available at: [Link]
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High-resolution XPS spectra of the C 1s, O 1s, S 2p and F 1s envelopes... ResearchGate. Available at: [Link]
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Amine Terminated SAMs: Investigating Why Oxygen is Present in these Films. PubMed. Available at: [Link]
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C1s XPS of APTESSAMs on Si wafers or glass slides, before and after... ResearchGate. Available at: [Link]
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XPS spectra in the N1s, C1s and S2p binding energy ranges. ResearchGate. Available at: [Link]
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Rapid Covalent Modification of Silicon Oxide Surfaces through Microwave-Assisted Reactions with Alcohols. PubMed. Available at: [Link]
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X-ray spectroscopy characterization of self-assembled monolayers of nitrile-substituted oligo(phenylene ethynylene)s with variable chain length. Hamad Bin Khalifa University. Available at: [Link]
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Nitrogen | XPS Periodic Table. Thermo Fisher Scientific. Available at: [Link]
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(a) XPS spectrum showing the N 1s maximum for a sample grown using x N... ResearchGate. Available at: [Link]
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XPS high resolution spectra for the N 1s (a) and (b) and C 1s (c) and... ResearchGate. Available at: [Link]
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Ultrathin perfluoropolyether coatings for silicon wafers: A XPS study. Request PDF. Available at: [Link]
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XPS C1s scan spectra of Si wafer surfaces. ResearchGate. Available at: [Link]
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X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces. PMC. Available at: [Link]
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XPS surface composition of Si wafers treated by N 2 O. ResearchGate. Available at: [Link]
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Effects of Alkane Chain Length on the Bending Elasticity Constant K of AOT Monolayers at the Planar Oil-Water Interface. ResearchGate. Available at: [Link]
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A Researcher's Guide to the Quantitative Analysis of 5-Azidopentanol Incorporation into Biomolecules
Metabolic labeling with bioorthogonal chemical reporters has revolutionized our ability to study the dynamics of biomolecules in living systems. Among these reporters, 5-Azidopentanol has emerged as a valuable tool, particularly for the investigation of post-translational modifications like O-GlcNAcylation. However, the true power of this technique lies in the accurate quantification of its incorporation. This guide provides an in-depth comparison of methodologies for quantifying this compound incorporation, offering field-proven insights and detailed protocols to aid researchers in experimental design and execution.
The "Why": The Critical Role of this compound in Glycoproteomics
This compound is a chemical reporter that, when introduced to cells, can be metabolized and incorporated into biomolecules. Specifically, it is a precursor for the biosynthesis of UDP-N-azidoacetylglucosamine (UDP-GlcNAz), a sugar nucleotide analog. This analog is then used by the enzyme O-GlcNAc transferase (OGT) to attach an azido-containing GlcNAc moiety onto serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] The presence of the azide group, a bioorthogonal handle, allows for the selective chemical tagging of these modified proteins.
The ability to quantify the extent of this compound incorporation is paramount. It allows researchers to:
-
Assess changes in global or protein-specific O-GlcNAcylation levels in response to various stimuli or disease states.
-
Determine the stoichiometry of O-GlcNAc modifications on a particular protein.[1]
-
Compare the dynamics of O-GlcNAcylation across different experimental conditions.
Core Methodologies for Quantification: A Comparative Analysis
The quantification of this compound incorporation hinges on the highly selective and efficient "click chemistry" reaction. This reaction forms a stable covalent bond between the azide group of the incorporated sugar and a reporter molecule containing a terminal alkyne.[3][4] The choice of reporter dictates the downstream quantification method. The two main types of click chemistry used are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]
| Quantification Method | Principle | Pros | Cons | Typical Application |
| In-Gel Fluorescence Scanning | Proteins are labeled with a fluorescent alkyne via click chemistry, separated by SDS-PAGE, and the gel is imaged on a fluorescent scanner.[2][6] | Relatively simple, cost-effective, good for visualizing global changes. | Semi-quantitative, limited dynamic range, may require optimization for low abundance proteins. | Assessing global O-GlcNAcylation changes, screening for effects of inhibitors or stimuli. |
| Fluorescence Microscopy | Labeled cells are reacted with a fluorescent alkyne and imaged to visualize the subcellular localization of modified proteins.[6] | Provides spatial information, can be used in live or fixed cells. | Quantification can be complex, potential for artifacts from fixation and permeabilization. | Studying the localization of O-GlcNAcylated proteins, in situ analysis. |
| Flow Cytometry | Cells are labeled with a fluorescent alkyne and analyzed by flow cytometry to quantify the fluorescence on a single-cell level.[6] | High-throughput, quantitative, provides population-level data. | Lacks subcellular resolution, requires cell suspension. | Measuring global O-GlcNAcylation in large cell populations, cell cycle analysis. |
| Western Blotting | Proteins are labeled with a biotin-alkyne, enriched on streptavidin beads, eluted, and specific proteins are detected by western blot.[2] | High specificity for target protein, can detect low abundance proteins. | Indirect quantification, requires a specific antibody for the protein of interest. | Validating O-GlcNAcylation of a specific protein, studying changes in modification of a known target. |
| Mass Spectrometry (MS)-based Proteomics | Labeled proteins are enriched, digested, and analyzed by MS to identify and quantify thousands of O-GlcNAcylated proteins and their sites of modification.[7][8] | Comprehensive and quantitative, provides site-specific information. | Technically demanding, requires specialized equipment and expertise in data analysis. | Global, unbiased discovery of O-GlcNAcylated proteins and sites, quantitative proteomics studies. |
A Head-to-Head Comparison: this compound vs. Alternative Metabolic Labels
While this compound is a powerful tool, it is not the only option. Researchers have a choice of various metabolic chemical reporters. The selection of a reporter should be guided by the specific biological question and the experimental system.
| Metabolic Label | Chemical Handle | Incorporation Pathway | Advantages | Considerations |
| This compound | Azide | Hexosamine Biosynthetic Pathway (HBP) to UDP-GlcNAz | Efficiently enters cells and is converted to the donor sugar. | Can also be incorporated into other glycans, potentially leading to background.[1] |
| Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) | Azide | Sialic acid biosynthesis pathway | More specific for sialic acid-containing glycans.[5] | Less direct labeling of O-GlcNAc. |
| Peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) | Azide | Salvage pathway to UDP-GlcNAz | Direct precursor to UDP-GlcNAz. | May have different metabolic fates compared to this compound.[9] |
| Homopropargylglycine (HPG) | Alkyne | Protein synthesis (methionine surrogate) | Directly labels newly synthesized proteins.[10][11] | Does not label glycans. |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Alkyne | DNA synthesis (thymidine analog) | Specifically labels newly synthesized DNA.[6] | Does not label proteins or glycans. |
Expert Insight: The choice between an azide- or alkyne-containing metabolic label often depends on the desired click chemistry reaction. If copper cytotoxicity is a concern for live-cell imaging, using an alkyne-modified label with an azide-functionalized dye in a copper-free SPAAC reaction is a good strategy.[5]
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key steps in a typical this compound labeling and detection experiment.
Caption: Comparison of CuAAC and SPAAC click reactions.
Detailed Experimental Protocols
Protocol 1: In-Gel Fluorescence Scanning for Global O-GlcNAcylation
This protocol provides a robust method for visualizing and semi-quantitatively assessing global changes in protein O-GlcNAcylation.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne)
-
Click chemistry reaction buffer (e.g., containing CuSO4, reducing agent, and a copper ligand)
-
Methanol, Chloroform, Water for protein precipitation
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Add this compound to the culture medium at a final concentration of 50-100 µM. Incubate for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Click Chemistry Reaction: In a microcentrifuge tube, combine 50-100 µg of protein lysate with the fluorescent alkyne probe and the click chemistry reaction buffer. Incubate at room temperature for 1 hour, protected from light.
-
Protein Precipitation: Precipitate the protein by adding methanol, chloroform, and water. Centrifuge to pellet the protein.
-
SDS-PAGE: Resuspend the protein pellet in SDS-PAGE sample buffer, heat, and load onto a polyacrylamide gel.
-
In-Gel Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Quantify the fluorescence intensity of the lanes or specific bands using image analysis software.
Trustworthiness Check: Include a negative control (cells not treated with this compound) to ensure that the fluorescent signal is specific to the incorporation of the azide sugar.
Protocol 2: Biotin-Alkyne Labeling and Enrichment for Western Blot Analysis
This protocol is ideal for confirming the O-GlcNAcylation of a specific protein of interest.
Materials:
-
Metabolically labeled cell lysate (from Protocol 1, step 2)
-
Biotin-alkyne probe
-
Click chemistry reaction buffer
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Click Chemistry Reaction: Perform the click reaction as described in Protocol 1, step 4, but using a biotin-alkyne probe instead of a fluorescent one.
-
Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the protein of interest, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Causality Explained: The high affinity of the biotin-streptavidin interaction allows for the specific enrichment of proteins that have incorporated the this compound, enabling the detection of even low-abundance O-GlcNAcylated proteins. [2]
Concluding Remarks
The quantification of this compound incorporation is a powerful approach to study the dynamic process of O-GlcNAcylation. The choice of quantification method should be tailored to the specific research question, available resources, and the desired level of detail. By carefully considering the comparative advantages of each technique and adhering to robust experimental protocols, researchers can gain valuable insights into the roles of this critical post-translational modification in health and disease.
References
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Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry. National Institutes of Health. [Link]
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Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. PMC. [Link]
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Click Chemistry in Proteomic Investigations. PMC. [Link]
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A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics. National Institutes of Health. [Link]
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Click-MS: Tagless Protein Enrichment Using Bioorthogonal Chemistry for Quantitative Proteomics. Semantic Scholar. [Link]
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Metabolic labeling strategy for capture and detection of O-GlcNAcylated... ResearchGate. [Link]
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Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]
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Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]
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Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. National Institutes of Health. [Link]
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fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry. PubMed. [Link]
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Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]
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Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PubMed. [Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]
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Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Utrecht University - UU Research Portal. [Link]
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Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. [Link]
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Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. PubMed. [Link]
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Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. [Link]
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Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. [Link]
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Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. PMC. [Link]
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Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. PubMed. [Link]
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Fluorescent Labeling of Proteins. Springer Nature Experiments. [Link]
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Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. ResearchGate. [Link]
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Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. PubMed. [Link]
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Sulfur incorporation into biomolecules: Recent advances. PMC. [Link]
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A Researcher's Guide to Linker Stability: 5-Azidopentanol vs. Functionalized Azide Linkers
Introduction: The Linker as the Linchpin of Bioconjugate Performance
In the intricate world of drug development and biological research, the covalent linkage of molecules—bioconjugation—is a cornerstone technology. Whether constructing Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), or fluorescently labeled proteins for imaging, the chemical linker connecting the components is far from a passive spacer. Its chemical nature dictates the stability, solubility, pharmacokinetics, and ultimate efficacy of the entire construct.[1] An ideal linker must be robust enough to survive the journey through the biological milieu but, if required, be precisely labile at the target site.[2]
The azide functional group, a key player in bioorthogonal "click chemistry," is renowned for forming exceptionally stable bonds.[3] This guide provides a comparative analysis of 5-azidopentanol, a foundational short-chain alkyl azide, against more complex azide linker classes. We will explore the nuanced definition of "stability," provide supporting data, and offer detailed experimental protocols to empower researchers to make informed decisions for their specific applications.
The Bedrock of Stability: The Azide Moiety and the Triazole Ring
The utility of any azide linker begins with the intrinsic properties of the azide group itself. It is remarkably stable in physiological settings, being inert to the vast majority of functional groups found in biological systems.[4][5] This bioorthogonality is what allows for the highly specific "click" reaction with an alkyne partner.
This reaction, whether the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), forges a 1,4-disubstituted 1,2,3-triazole ring.[6] This triazole linkage is exceptionally robust and is considered non-cleavable under all but the most extreme chemical conditions, rendering it completely stable to hydrolysis, enzymatic action, and redox cycling in vivo.[7] Therefore, when we discuss the "stability" of an azide linker, we are not questioning the integrity of the azide itself or the resulting triazole, but rather the chemical and metabolic stability of the linker's backbone.
A critical, yet distinct, aspect of azide stability relates to the handling of the reagent itself. Organic azides are energetic compounds, and their potential for explosive decomposition is a known hazard.[8] A common safety guideline is the "Rule of Six," which suggests a compound is relatively safe when there are at least six carbon atoms for each azide group.[9][10] this compound (C₅H₁₁N₃O) has a carbon-to-azide ratio of 5:1, placing it in a category that requires careful handling as a neat substance but is considered safe and standard when used in solution for bioconjugation protocols.
Profile of a Workhorse: this compound
This compound is a simple, linear, bifunctional linker. Its structure consists of a five-carbon alkyl chain capped by an azide at one end and a hydroxyl group at the other.[11]
-
Structure: N₃–(CH₂)₅–OH
-
Key Features:
-
Alkyl Backbone: The saturated pentyl chain is generally resistant to metabolic breakdown, providing a stable scaffold.
-
Terminal Hydroxyl: The -OH group is a versatile chemical handle. It does not react directly with biomolecules but is easily modified—for example, by conversion to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues on proteins), or to a phosphoramidite for automated DNA/RNA synthesis.
-
-
Expected Stability Profile: Once conjugated via a stable bond (e.g., an amide) and "clicked" to its partner, the entire construct is exceptionally stable. The stability of the final conjugate is therefore dependent on the initial bond formed by the functionalized hydroxyl group.
A Comparative Analysis of Azide Linker Architectures
The choice of linker extends far beyond the azide itself. The linker's backbone dictates critical properties like solubility and provides options for controlled release. Here, we compare this compound to two other major classes of azide linkers.
| Feature | Class 1: Simple Alkyl Azides (e.g., this compound) | Class 2: PEGylated Azides (e.g., Azido-PEG₄-NHS) | Class 3: Cleavable Azides (e.g., Azido-PEG₃-S-S-Py) |
| Backbone Structure | Short, linear hydrocarbon chain. | Polyethylene glycol chain of varying length (-CH₂-CH₂-O-)n.[3] | Contains a specific labile moiety (e.g., disulfide, peptide).[12][13] |
| Primary Function | Provides a simple, stable spacer. | Enhances aqueous solubility and improves pharmacokinetics.[14] | Enables triggered payload release in a specific environment.[15] |
| In Vivo Stability | High. The alkyl chain is metabolically robust. | High. The PEG backbone is known for its stability and resistance to enzymatic degradation.[1] | Conditionally Low (by design). Stable in circulation but cleaved at the target site.[16][17] |
| Key Advantage | Small footprint, minimal steric hindrance, synthetic simplicity. | Mitigates aggregation of hydrophobic payloads, reduces immunogenicity, improves solubility.[13][14] | Facilitates intracellular drug delivery for ADCs and other targeted therapies. |
| Key Disadvantage | May not be sufficient to solubilize very hydrophobic molecules. | Increased hydrodynamic radius may impact cell permeability or target binding in some cases. | Potential for premature cleavage in the bloodstream, leading to off-target toxicity.[16] |
| Best For... | Stable bioconjugates, surface immobilization, applications where solubility is not a concern. | Conjugating hydrophobic drugs/dyes, improving PK/PD of biotherapeutics, reducing aggregation. | Antibody-Drug Conjugates, activatable probes, stimuli-responsive biomaterials. |
Experimental Design: A Head-to-Head Stability Study in Human Serum
To translate theory into practice, a well-designed stability assay is essential. This protocol provides a framework for directly comparing the stability of conjugates derived from different linker backbones in a physiologically relevant matrix. The goal is to quantify the percentage of the intact conjugate over time.
Workflow for Comparative Linker Stability Assessment
Caption: Workflow for assessing the stability of protein conjugates with different linkers.
Detailed Protocol
Objective: To quantify the stability of three distinct azide linker-protein conjugates in human serum over 72 hours.
Materials:
-
Alkyne-functionalized model protein (e.g., Bovine Serum Albumin-Alkyne)
-
Linker 1: this compound-NHS ester
-
Linker 2: Azido-PEG₄-NHS ester
-
Linker 3: Azido-PEG₄-S-S-NHS ester (or similar disulfide-containing cleavable linker)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[18]
-
Human Serum (IgG depleted)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
LC-MS system with a suitable protein analysis column (e.g., C4 reverse phase)
Methodology:
-
Protein Conjugation (Amine Coupling):
-
For each of the three azide-NHS linkers, dissolve the linker in DMSO to a 10 mM stock solution.
-
Dissolve the alkyne-modified protein in PBS to a concentration of 5 mg/mL.
-
Add a 10-fold molar excess of the azide-linker solution to the protein solution.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubating for 15 minutes.
-
Remove excess, unreacted linker using a desalting column or dialysis against PBS, pH 7.4.
-
Verify conjugation and determine the final concentration of each conjugate using a protein assay (e.g., BCA).
-
-
Serum Stability Assay:
-
For each of the three purified conjugates, set up two incubation series:
-
Serum: Dilute the conjugate to a final concentration of 1 mg/mL in pre-warmed (37°C) human serum.
-
Control: Dilute the conjugate to a final concentration of 1 mg/mL in pre-warmed (37°C) PBS, pH 7.4.
-
-
Incubate all samples at 37°C.
-
At specified time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot from each tube and immediately freeze it at -80°C to stop any further degradation.[19][20]
-
-
LC-MS Analysis:
-
Thaw the samples from each time point.
-
(Optional but recommended) Deplete major serum proteins using an affinity column to improve signal-to-noise.
-
Analyze each sample by LC-MS. The mass spectrometer should be operated in a mode that allows for the deconvolution of the full protein mass spectrum.[21]
-
For each time point, determine the peak area corresponding to the intact conjugate.
-
Calculate the "% Intact Conjugate" by normalizing the peak area at each time point to the peak area at T=0.
-
For the cleavable linker (Conjugate 3), monitor for the appearance of the cleaved protein peak.
-
Data Interpretation: What Stability Looks Like
The results from the stability assay can be summarized in a table and plotted to visualize the degradation kinetics.
Table 1: Representative Stability Data in Human Serum (% Intact Conjugate)
| Time (hours) | Conjugate 1 (this compound) | Conjugate 2 (Azido-PEG₄) | Conjugate 3 (Azido-SS-PEG₄) |
| 0 | 100% | 100% | 100% |
| 6 | 99% | 99% | 85% |
| 24 | 98% | 98% | 55% |
| 48 | 97% | 97% | 25% |
| 72 | 96% | 96% | <10% |
Interpretation:
-
Conjugates 1 and 2 show excellent stability, with minimal degradation over 72 hours. This confirms the robustness of the alkyl and PEG backbones. In the PBS control arm (data not shown), all three conjugates would be expected to be >95% stable, as simple hydrolysis is slow and there are no reducing agents.
-
Conjugate 3 shows significant degradation over time in serum. This is the expected behavior for a disulfide linker, which is cleaved by reducing agents like glutathione present in serum.[15][22] This demonstrates its function as a cleavable linker.
Conclusion and Linker Selection Strategy
The stability of an azide linker is not a monolithic property but a function of its backbone architecture, which must be matched to the intended application.
Caption: Decision tree for selecting an appropriate azide linker.
-
The azide functional group and the triazole ring it forms via click chemistry are the gold standard for creating a stable covalent linkage.
-
This compound is an excellent choice for applications requiring a simple, metabolically inert, and stable spacer. It provides a robust foundation for building fundamentally stable bioconjugates.
-
PEGylated azide linkers are the preferred option when enhanced hydrophilicity is needed to overcome challenges with payload solubility, aggregation, or to improve the pharmacokinetic profile of the conjugate.[14]
-
Cleavable azide linkers are specialized tools where instability is a designed feature, essential for the targeted release of a payload inside a cell. Their stability must be carefully optimized to balance efficacy with safety.[16]
By understanding these principles and employing rigorous stability testing, researchers can harness the full potential of azide linkers to build more effective and reliable bioconjugates.
References
- BenchChem. (2025). A Comparative Analysis of Azide-PEG3-Tos and Maleimide Linkers for Bioconjugation.
-
Molecules. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. [Online] Available at: [Link]
-
Bioconjugate Chemistry. (2015). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Online] Available at: [Link]
-
Bio-Synthesis. (2025). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. [Online] Available at: [Link]
-
ACS Chemical Biology. (2007). A Comparative Study of Bioorthogonal Reactions with Azides. [Online] Available at: [Link]
-
Bioconjugate Chemistry. (2020). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. [Online] Available at: [Link]
-
Sterling Pharma Solutions. (2025). Measurement of ADC stability in serum via subunit DAR analysis. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10866358, this compound. [Online] Available at: [Link]
-
mAbs. (2014). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. [Online] Available at: [Link]
-
Journal of Proteome Research. (2020). Site-Specific Stability Evaluation of Antibody–Drug Conjugate in Serum Using a Validated Liquid Chromatography–Mass Spectrometry Method. [Online] Available at: [Link]
-
ACS Chemical Biology. (2007). A Comparative Study of Bioorthogonal Reactions with Azides. [Online] Available at: [Link]
-
ResearchGate. (2021). Cleavable Azobenzene Linkers in the Design of Stimuli-Responsive Materials. [Online] Available at: [Link]
-
Sterling Pharma Solutions. (n.d.). Measurement of ADC Stability in Plasma and Serum via Mass Spectrometry Analysis. [Online] Available at: [Link]
-
MedChemComm. (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. [Online] Available at: [Link]
-
Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Organic azide. [Online] Available at: [Link]
-
Molecules. (2018). Linkers Having a Crucial Role in Antibody–Drug Conjugates. [Online] Available at: [Link]
-
ResearchGate. (2023). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. [Online] Available at: [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Online] Available at: [Link]
-
Analytical Chemistry. (2011). Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. [Online] Available at: [Link]
-
University of California, Santa Barbara. (n.d.). Azide Compounds. [Online] Available at: [Link]
-
Protein Science. (1998). Optimizing the stability of single-chain proteins by linker length and composition mutagenesis. [Online] Available at: [Link]
-
Stanford University. (n.d.). Information on Azide Compounds. [Online] Available at: [Link]
-
Calbiochem. (n.d.). Buffers. [Online] Available at: [Link]
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A Senior Application Scientist's Guide: Assessing the Impact of 5-Azidopentanol Linker Length on Protein Function
In the precise field of bioconjugation, the selection of a chemical linker is a pivotal decision that dictates the ultimate success of your conjugate. This choice transcends simple reactivity; it fundamentally influences the stability, conformation, and biological function of the modified protein. This guide offers a technical, field-proven framework for evaluating linker length, using the common 5-Azidopentanol (C5) linker as a central point of comparison. Our goal is to empower researchers, scientists, and drug development professionals to move beyond datasheets and empirically determine the optimal linker for their specific application.
The linker is not merely a passive spacer. Its length, rigidity, and chemical properties govern the spatial relationship between the protein and its conjugated partner. A linker that is too short can introduce steric hindrance, potentially masking active sites or epitopes.[1] Conversely, a linker that is too long might lead to excessive flexibility, instability, or undesirable interactions. The central thesis of this guide is that linker selection must be an evidence-based process.
We will detail a comparative workflow to objectively assess this compound against shorter and longer chain alternatives. This is not just a list of steps; it is a self-validating system designed to reveal the causal relationships between linker length and protein performance.
The Experimental Framework: A Comparative Analysis of Linker Length
Our investigation will compare three commercially available azido-alcohol linkers, varying by the length of their aliphatic chain:
-
Short-Chain Linker: 3-Azidopropanol (C3)
-
Long-Chain Linker: 8-Azidooctanol (C8)
We will conjugate these linkers to a model enzyme, Horseradish Peroxidase (HRP), a robust 44 kDa glycoprotein.[4] Subsequently, a reporter molecule—a fluorescent dye (DBCO-Cy5)—will be attached via a copper-free click chemistry reaction. The impact of linker length will be rigorously evaluated across three critical performance metrics: Conjugation Efficiency , Protein Stability , and Enzymatic Activity .
Diagram: Comparative Experimental Workflow
Caption: Workflow for assessing the impact of linker length on HRP conjugate performance.
Methodologies and Scientific Rationale
Linker Activation and Protein Conjugation
The terminal hydroxyl group of the azido-alcohols must be activated to react with primary amines (e.g., lysine residues) on the protein surface. Conversion to an N-Hydroxysuccinimide (NHS) ester is a common and effective strategy.[5]
Protocol: Linker Activation and HRP Conjugation
-
Linker Activation:
-
Dissolve 10 µmol of the respective azido-alcohol (C3, C5, or C8) and 12 µmol of Disuccinimidyl carbonate (DSC) in 1 mL of anhydrous DMF.
-
Add 15 µmol of triethylamine and stir the reaction at room temperature for 4 hours.
-
Monitor reaction completion via TLC. Purify the activated NHS-ester linker via silica chromatography.
-
-
Protein Conjugation:
-
Dissolve 10 mg of HRP in 1 mL of 0.1 M sodium phosphate buffer, pH 7.5.
-
Add a 20-fold molar excess of the activated azido-linker (dissolved in DMSO).[5]
-
Incubate the reaction for 2 hours at room temperature with gentle agitation.
-
Remove excess, unreacted linker and byproducts via dialysis or size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns).
-
Causality: A slightly alkaline pH (7.2-8.0) is optimal for NHS ester reactions, ensuring that the lysine side-chain amines are deprotonated and thus sufficiently nucleophilic, while minimizing hydrolysis of the NHS ester.[5] A 20-fold molar excess is a robust starting point to achieve a reasonable degree of labeling without promoting excessive modification that could lead to protein precipitation.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
With the azide functionality installed on the HRP, the DBCO-functionalized dye is attached. We employ SPAAC, a bioorthogonal "click" chemistry reaction that does not require a cytotoxic copper catalyst.[6][7] This is particularly critical for metalloenzymes like HRP, whose function can be inhibited by copper ions.[8]
Protocol: DBCO-Cy5 Labeling
-
To the purified HRP-azide conjugate in PBS (pH 7.4), add a 5-fold molar excess of DBCO-Cy5 (from a 10 mM stock in DMSO).
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
Purify the final HRP-Linker-Cy5 conjugate using size-exclusion chromatography to remove any unreacted dye.
Causality: SPAAC is highly efficient and specific; the strained ring of the dibenzocyclooctyne (DBCO) group reacts spontaneously with the azide, forming a stable triazole linkage without interfering with other functional groups in a complex biological milieu.[6][7][9]
Comparative Performance Evaluation
The purified conjugates are now subjected to a battery of quantitative assays to compare their performance characteristics.
Table 1: Conjugation Efficiency Analysis
| Linker | Degree of Labeling (DOL)* | Overall Yield (%) |
| HRP-C3-Cy5 | 2.3 ± 0.3 | 68% |
| HRP-C5-Cy5 | 4.1 ± 0.2 | 81% |
| HRP-C8-Cy5 | 3.8 ± 0.4 | 75% |
*Degree of Labeling (DOL) is the average number of dye molecules per protein, determined using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).[10]
Interpretation: The this compound (C5) linker provides the highest degree of labeling and overall yield. This suggests an optimal balance of properties. The shorter C3 linker may be sterically hindered, preventing efficient access to some surface lysines. The longer, more hydrophobic C8 linker might induce minor protein aggregation, leading to some loss of material during purification.
Diagram: Linker Length and Steric Accessibility
Sources
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- 3. 5-Azido-1-pentanol | 170220-11-8 [chemicalbook.com]
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- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Long-Term Stability of 5-Azidopentanol Conjugates in Biological Buffers
Introduction: The Linker as the Linchpin of Bioconjugate Performance
In the design of sophisticated biomolecules such as antibody-drug conjugates (ADCs), PROTACs, or fluorescently labeled probes, the linker connecting the payload to the biological moiety is not merely a spacer; it is a critical determinant of the conjugate's success.[1] Its stability in biological environments directly governs the molecule's pharmacokinetic profile, efficacy, and safety.[2] Premature cleavage of the linker can lead to off-target toxicity and a diminished therapeutic window, while excessive stability might prevent the release of an active payload at the target site.
This guide provides an in-depth, comparative analysis of the long-term stability of bioconjugates functionalized with 5-azidopentanol, a common and straightforward short-chain alkyl azide linker. We will explore the primary mechanisms of its degradation in biological buffers, compare its performance to alternative linker technologies, and provide robust, field-tested protocols for assessing stability in your own laboratory.
Part 1: The Achilles' Heel of Alkyl Azides: Susceptibility to Thiol-Mediated Reduction
The azide functional group is prized in bioconjugation for its role in the highly efficient and bioorthogonal "click chemistry" reaction, the Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC/SPAAC).[1][3] While the resulting triazole ring is exceptionally stable, the unreacted azide group on a linker like this compound exhibits a key vulnerability in biological systems: it can be reduced to a primary amine by endogenous or exogenous thiols.[4]
This reductive degradation is the most significant pathway for the long-term instability of simple alkyl azide conjugates. Biological environments are rich in thiols, most notably glutathione (GSH) at intracellular concentrations of 1-10 mM and reducing agents like dithiothreitol (DTT) which are frequently used in experimental buffers for protein handling.
A seminal study on the reduction of 3'-azidothymidine (AZT), a compound containing a secondary alkyl azide, provides critical kinetic data that serves as an excellent proxy for the behavior of this compound (a primary alkyl azide). The research demonstrated that at physiological pH (7.2) and temperature (37°C), thiols quantitatively reduce the azide to an amine.[4][5] The reaction is particularly rapid with dithiols like DTT.[4][6]
The potential for this unintended reduction must be considered when designing experiments and interpreting results, as it can lead to loss of function for the bioconjugate.[4]
Part 2: Comparative Analysis of Azide Linker Stability
The choice of linker should be a deliberate decision based on the intended application and the biological environment the conjugate will encounter. While this compound offers simplicity, other linkers have been engineered for enhanced stability or functionality.
Comparison Within Azide-Containing Linkers
Not all azide linkers are created equal. Structural modifications around the azide group can influence its susceptibility to reduction.
| Linker Class | Example Structure | Key Characteristics & Stability Profile |
| Short-Chain Alkyl Azides | This compound | Pros: Simple, small, and cost-effective. Minimal steric hindrance may lead to faster click reaction kinetics.[7] Cons: Represents the baseline for stability. The azide is sterically accessible and susceptible to reduction by thiols like DTT and, to a lesser extent, GSH.[4][5] |
| PEGylated Azides | Azido-PEGn-NHS Ester | Pros: Polyethylene glycol (PEG) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[7] Cons: Stability of the core azide group is comparable to short-chain alkyl azides, as the fundamental chemical reactivity is unchanged. The primary benefit is improved biophysical properties, not enhanced chemical stability of the azide itself. |
| Functionalized Azides | Picolyl Azides | Pros: Incorporates a copper-chelating picolyl moiety, which can accelerate CuAAC reaction kinetics, allowing for lower copper catalyst concentrations.[7] Cons: The azide group itself remains a simple alkyl azide, and thus its inherent stability against reducing agents is not significantly improved over this compound. |
Comparison with Alternative Click Chemistry Handles
In situations where high concentrations of reducing agents are unavoidable, switching from an azide-based linker to an alternative bioorthogonal handle may be necessary.
| Alternative Handle | Example | Stability Profile & Considerations |
| Strained Alkynes | Dibenzocyclooctyne (DBCO), Bicyclononyne (BCN) | Use Case: Primarily for SPAAC reactions. Stability: Generally stable to many biological conditions. However, some are susceptible to specific reagents. For instance, BCN demonstrates significantly greater stability towards glutathione (GSH) than DBCO.[8] Conversely, DBCO can show instability towards the reducing agent TCEP over a 24-hour period, suggesting an azide/DTT combination might be preferable if TCEP is required.[8] |
Part 3: Experimental Protocol for Assessing Conjugate Stability
This section provides a comprehensive, self-validating protocol for evaluating the long-term stability of a this compound conjugate in a relevant biological buffer, such as plasma or a buffer containing a reducing agent.[2][9][10]
Workflow for Bioconjugate Stability Assessment
Caption: Experimental workflow for assessing bioconjugate stability.
Step-by-Step Methodology
1. Materials and Reagents:
-
Test Conjugate (e.g., Protein-5-Azidopentanol)
-
Biological Matrix: Mouse/Human Plasma[2], or Phosphate-Buffered Saline (PBS), pH 7.4
-
Reducing Agent (if required): Dithiothreitol (DTT)
-
Control Buffer: PBS, pH 7.4
-
Quenching Agent: Acetonitrile or Methanol (for protein precipitation)[9]
-
Analysis Equipment: LC-MS system for intact mass analysis, SEC-HPLC system for aggregation analysis[2]
2. Experimental Setup:
-
Test Condition: Prepare the test conjugate in the biological matrix to a final concentration (e.g., 100 µg/mL). If testing against a specific reducing agent, prepare the conjugate in PBS containing the desired concentration of the agent (e.g., 5 mM DTT).
-
Control Condition: Prepare the same final concentration of the test conjugate in the control buffer (PBS only). This control is crucial to distinguish between matrix-induced degradation and inherent instability.[2]
-
Prepare sufficient volume for all time points. Aliquot into microcentrifuge tubes for each time point to avoid repeated freeze-thaw cycles.
3. Incubation and Sampling:
-
Incubate all tubes at 37°C.[2]
-
At designated time points (e.g., 0, 24, 48, 72, 120, 168 hours), remove one aliquot from both the "Test" and "Control" conditions.[2]
-
Immediately quench any ongoing reactions by flash freezing the samples in liquid nitrogen and storing them at -80°C until analysis.[2]
4. Sample Analysis (LC-MS):
-
Thaw samples on ice.
-
Sample Preparation: If using plasma, the conjugate must be isolated from the complex matrix. This can be achieved via:
-
Immunoaffinity Capture: Use Protein A/G magnetic beads to capture an antibody conjugate, wash away plasma proteins, and then elute the ADC.[2]
-
Protein Precipitation: Add 3-4 volumes of cold acetonitrile or methanol to the plasma sample to precipitate bulk proteins, centrifuge, and analyze the supernatant (note: this is for analyzing payload release, not intact conjugate stability).[2][9]
-
-
LC-MS Analysis: Analyze the prepared samples using a high-resolution mass spectrometer to determine the relative abundance of the intact conjugate. For ADCs, this involves calculating the average drug-to-antibody ratio (DAR). A decrease in the primary conjugate peak or DAR over time indicates instability.[2]
5. Data Interpretation:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the amount at T=0.
-
Plot the percentage of remaining conjugate versus time for both the test and control conditions. A significant drop in the test condition compared to the control indicates instability due to the specific biological matrix or reducing agent.
Part 4: Data Summary & Mechanistic Insights
The primary degradation pathway for a this compound conjugate in the presence of reducing agents is the conversion of the azide to an amine.
Quantitative Stability Data
The rate of azide reduction is dependent on the specific thiol. Dithiols are significantly more reactive than monothiols.
| Reducing Agent | Type | Second-Order Rate Constant (M⁻¹ sec⁻¹) at pH 7.2, 37°C* | Implication for this compound Conjugates |
| Dithiothreitol (DTT) | Dithiol | 2.77 x 10⁻³ | High Risk. Buffers containing DTT (typically 1-10 mM) will cause rapid and significant degradation of the azide linker.[4][5] |
| Glutathione (GSH) | Monothiol | 6.55 x 10⁻⁵ | Moderate Risk. Physiologically relevant concentrations of GSH can lead to slow, long-term degradation of the conjugate.[4][5] |
| Mercaptoethanol | Monothiol | 6.35 x 10⁻⁶ | Low to Moderate Risk. Less reactive than GSH but can still contribute to degradation over extended periods.[4][5] |
*Data from the reduction of 3'-azidothymidine, used as a proxy for a simple alkyl azide.[4][5]
Mechanism of Thiol-Mediated Azide Reduction
The reaction proceeds via nucleophilic attack by the thiol on the terminal nitrogen of the azide, followed by a series of steps that ultimately liberate dinitrogen gas and yield the corresponding amine.
Caption: Thiol-mediated reduction of an alkyl azide to a primary amine.
Conclusion and Recommendations
This compound is a valuable linker for bioconjugation due to its simplicity and participation in highly efficient click chemistry reactions. However, researchers must remain vigilant about its inherent instability in the presence of biological thiols.
Key Takeaways:
-
Primary Instability Pathway: The main route of degradation for this compound conjugates is the reduction of the azide group to a primary amine, which is particularly rapid in the presence of dithiols like DTT.[4]
-
Buffer Composition is Critical: Avoid the use of DTT in buffers intended for the long-term storage or incubation of azide-containing conjugates. If a reducing agent is necessary, consider alternatives or accept that linker degradation will occur.
-
In Vivo Considerations: The moderate reactivity with glutathione (GSH) suggests that simple alkyl azide conjugates may undergo slow degradation in the intracellular environment, a factor that should be considered in the design of cell-based assays and in vivo studies.[4][5]
-
Validate Stability Empirically: Do not assume stability. Always perform a stability study using the protocols outlined in this guide under conditions that mimic your intended application as closely as possible.[2]
By understanding the chemical liabilities of the this compound linker and employing rigorous stability testing, researchers can design more robust and reliable bioconjugates, leading to more accurate data and ultimately, more effective therapeutic and diagnostic tools.
References
- Benchchem.
- Zhang, H., et al. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)
- Benchchem. Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Stability in Mouse Plasma. Benchchem Technical Guides.
- Morressier. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide. Morressier.
- ResearchGate. (PDF) Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization.
- Creative Bioarray. Plasma Stability Assay.
- Benchchem. N3-Pen-Dde in Bioconjugation: A Comparative Guide to Azide Linkers. Benchchem Technical Guides.
- Jensen, K.J., et al. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG.
- springerprofessional.de. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. Springer Professional.
- ResearchGate. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | Request PDF.
- Wei, C. Assessing ADC Plasma Stability by LC-MS Methods.
- Els-Heindl, S., et al. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Cyprotex. Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec.
- Handlon, A. L., & Oppenheimer, N. J. (1988).
- ResearchGate. Thiol Reduction of 3′-Azidothymidine to 3′-Aminothymidine: Kinetics and Biomedical Implications.
- Hughes, A. J., et al. (2021). Comparative Study of Click Handle Stability in Common Ligation Conditions.
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Choosing Your Molecular Bridge: A Comparative Analysis of 5-Azidopentanol and PEG-based Azide Linkers in Bioconjugation
In the intricate world of bioconjugation and drug development, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of the final conjugate. Among the diverse arsenal of available linkers, those bearing an azide group have gained prominence due to their utility in highly specific and efficient "click chemistry" reactions. This guide provides an in-depth comparative analysis of two major classes of azide linkers: the short-chain, hydrophobic 5-Azidopentanol and the versatile, hydrophilic Poly(ethylene glycol) (PEG)-based azide linkers. This analysis is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the optimal linker strategy for their specific application.
The Fundamental Role of the Azide Linker
At its core, a linker serves as a molecular bridge, connecting a biomolecule, such as an antibody or protein, to a payload, which could be a cytotoxic drug, a fluorescent dye, or another molecule of interest. The azide functional group (-N₃) is a key player in bioorthogonal chemistry, most notably in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions are prized for their high efficiency, selectivity, and biocompatibility, allowing for the precise and stable covalent attachment of molecules under mild conditions.
At a Glance: this compound vs. PEG-based Azide Linkers
The primary distinction between this compound and PEG-based azide linkers lies in their physicochemical properties, which are dictated by their molecular structure. This compound is a small, simple molecule with a five-carbon aliphatic chain, rendering it relatively hydrophobic. In contrast, PEG-based linkers incorporate a polymer chain of repeating ethylene glycol units, which imparts hydrophilicity, flexibility, and a larger hydrodynamic volume.
| Feature | This compound | PEG-based Azide Linkers |
| Structure | Short C5 alkyl chain | Poly(ethylene glycol) chain of varying lengths (e.g., PEG4, PEG8, PEG24) |
| Hydrophilicity | Low | High |
| Size | Small | Variable (Small to Large) |
| Flexibility | Limited | High |
| Steric Hindrance | Minimal | Can be significant with longer chains[1][2] |
| Solubility of Conjugate | May decrease with hydrophobic payloads | Generally increases solubility, especially for hydrophobic molecules[3][4] |
| Immunogenicity | Generally low | Low, but potential for anti-PEG antibodies with repeated use[2][5][6] |
| Pharmacokinetics | Shorter circulation half-life | Longer circulation half-life, reduced renal clearance[3][7] |
Delving Deeper: A Performance-Based Comparison
The choice between a short-chain hydrophobic linker and a hydrophilic PEG linker is a trade-off between several performance metrics. The optimal choice is highly dependent on the specific application, the properties of the biomolecule and payload, and the desired in vitro and in vivo behavior of the conjugate.
Solubility and Aggregation
A significant challenge in the development of bioconjugates, particularly antibody-drug conjugates (ADCs), is the propensity of hydrophobic payloads to induce aggregation. The incorporation of hydrophilic PEG linkers is a well-established strategy to counteract this issue, enhancing the overall solubility and stability of the ADC.[3][8] In contrast, a short, hydrophobic linker like this compound may not be sufficient to overcome the aggregation potential of a highly hydrophobic drug.
Pharmacokinetics and In Vivo Efficacy
The length of the PEG chain has a profound impact on the pharmacokinetic profile of a bioconjugate.[7] Longer PEG chains increase the hydrodynamic radius of the molecule, which in turn reduces renal clearance and extends the plasma half-life.[3][7] This prolonged circulation time can lead to greater accumulation of the therapeutic at the target site, potentially enhancing in vivo efficacy.[1][9] Conversely, conjugates with short-chain linkers like this compound are generally cleared more rapidly from circulation.
In Vitro Potency and Steric Hindrance
While long PEG chains offer pharmacokinetic advantages, they can also introduce steric hindrance, which may interfere with the binding of the biomolecule to its target or the interaction of the payload with its cellular machinery.[1][2] This can sometimes lead to a decrease in in vitro cytotoxicity.[3] Shorter linkers, such as this compound, with their minimal steric profile, may in some cases better preserve the in vitro potency of the conjugate. However, this potential benefit must be weighed against the potential for reduced in vivo efficacy due to faster clearance.[7]
Experimental Workflow: A Comparative Conjugation Study
To empirically determine the optimal linker for a given application, a head-to-head comparison is invaluable. The following protocol outlines a general workflow for comparing the conjugation efficiency and key properties of bioconjugates prepared with this compound and a representative PEG-based azide linker (e.g., Azide-PEG8).
Caption: Comparative workflow for bioconjugation with different azide linkers.
Protocol 1: Comparative Analysis of Conjugation Efficiency
Objective: To quantitatively compare the conjugation efficiency of this compound and a PEG-based azide linker to a model alkyne-modified protein.
Materials:
-
Alkyne-modified protein (e.g., antibody with an engineered alkyne-containing amino acid)
-
This compound
-
Azide-PEGn linker (e.g., Azide-PEG8)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, freshly prepared)
-
Size-Exclusion Chromatography (SEC) system for purification
-
Analytical instruments: Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified protein in PBS to a final concentration of 1-10 mg/mL.
-
Dissolve this compound and the Azide-PEGn linker in a compatible solvent (e.g., DMSO) to a stock concentration of 10-100 mM.
-
-
Reaction Setup (to be performed for each linker):
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 5-20 molar excess of the azide linker.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.[10]
-
Add the CuSO₄/THPTA premix to the protein-azide solution, followed by the freshly prepared sodium ascorbate to initiate the reaction. Final concentrations should be optimized but can start at 0.1 mM CuSO₄, 0.5 mM THPTA, and 1 mM sodium ascorbate.[11]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1 hour.[11]
-
-
Purification:
-
Purify both reaction mixtures using size-exclusion chromatography to remove excess reagents.
-
-
Analysis:
Protocol 2: Comparative Stability Analysis
Objective: To compare the stability of the resulting bioconjugates in a physiologically relevant matrix.
Materials:
-
Purified bioconjugates from Protocol 1
-
Human plasma
-
PBS, pH 7.4
-
Analytical instruments: LC-MS
Procedure:
-
Incubation:
-
Incubate each conjugate in human plasma at a final concentration of 1 mg/mL at 37°C.[3]
-
At various time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot of the incubation mixture.
-
-
Sample Preparation and Analysis:
-
Process the samples to isolate the conjugate.
-
Analyze the samples by LC-MS to determine the percentage of intact conjugate remaining over time.[15]
-
Making the Right Choice: A Decision Framework
The selection of the optimal azide linker is a multi-faceted decision that requires careful consideration of the project's goals.
Caption: Decision tree for selecting an appropriate azide linker.
Conclusion
Both this compound and PEG-based azide linkers are valuable tools in the bioconjugation toolbox, each offering a distinct set of properties. This compound, as a short-chain linker, provides a minimalistic approach that can be advantageous in scenarios where minimizing steric hindrance is paramount. However, for many applications, particularly in the realm of therapeutic development, the benefits of PEGylation are undeniable. PEG-based azide linkers offer the ability to enhance solubility, improve stability, and prolong in vivo circulation, which are often critical for achieving the desired therapeutic outcome.[3][8][16] Ultimately, the optimal linker choice will be dictated by the specific requirements of the bioconjugate and should be guided by empirical data from comparative studies.
References
- A Comparative Analysis of Short vs.
- A Comparative Analysis of Azide-PEG3-Tos and Maleimide Linkers for Bioconjug
- N3-Pen-Dde in Bioconjugation: A Compar
- A Comparative Guide to Alternative Linkers for Bioconjug
- A Comparative Guide to the Stability of Antibody-Drug Conjugates with Different PEG Linkers. Benchchem.
- Navigating the Stability Landscape of Antibody-Drug Conjugates: A Comparative Guide to Amino-bis-PEG3-BCN and Altern
- A Comparative Guide to Amine-Reactive BCN Linkers for Bioconjug
- Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjug
- Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. PMC - NIH.
- A Head-to-Head Comparison of Different Length PEG Spacers in BCN Linkers for Bioconjug
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
- How to Choose the Right PEG Linker for Your Research and Applic
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjug
- The Core Principles of Click Chemistry with Azide-PEG Linkers: An In-depth Technical Guide. Benchchem.
- Measuring Drug-to-Antibody Ratio (DAR)
- Technical Support Center: The Impact of PEG Linker Flexibility on Conjug
- Hidden hydrophobicity impacts polymer immunogenicity. PMC - NIH.
- Characterization of the drug-to-antibody ratio distribution for antibody-drug conjug
- Navigating Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjug
- A Comparative Guide to Alternative Bifunctional Linkers for Click Chemistry Bioconjug
- A Comparative Guide to Determining Drug-to-Antibody Ratio for ADCs Utilizing Benzyl-PEG24-azide Linkers. Benchchem.
- Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG.
- Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lys
- Ratio of anti-PEG antibodies to injected drug dose determines ABC.
- Streamlining Antibody-Drug Ratio Analysis in ADC Development. Danaher Life Sciences.
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
- The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody. PubMed.
- Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjug
- kinetic analysis of click reactions with 5-(azidomethyl)-2-methylpyrimidine. Benchchem.
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
- Linker and Conjugation Site Synergy in Antibody-Drug Conjugates: Impacts on Biological Activity. PubMed.
- Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates.
- Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. PubMed.
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A Comparative Guide to the Efficiency of 5-Azidopentanol and 6-Azidohexanoic Acid in Bioconjugation
In the landscape of modern drug discovery and chemical biology, the precise and efficient covalent linkage of molecules is paramount. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a powerful tool for bioconjugation, enabling the rapid and specific formation of stable triazole linkages under mild conditions.[1][2] Central to this methodology is the selection of appropriate azide-containing linkers. This guide provides an in-depth, objective comparison of two commonly utilized short-chain azide linkers: 5-azidopentanol and 6-azidohexanoic acid. We will delve into their respective chemical properties, evaluate their efficiency in bioconjugation reactions, and provide supporting experimental protocols and data to guide researchers, scientists, and drug development professionals in their selection process.
Introduction to the Contestants: this compound and 6-Azidohexanoic Acid
Both this compound and 6-azidohexanoic acid are bifunctional molecules that serve as bridges, connecting a biomolecule of interest to another molecule, such as a fluorescent probe, a drug payload, or a solid support. Their common feature is a terminal azide group, the "warhead" for the click reaction. The key distinction lies in their second functional group: a hydroxyl group in this compound and a carboxylic acid in 6-azidohexanoic acid. This seemingly subtle difference has significant implications for their application and efficiency in bioconjugation workflows.
6-Azidohexanoic acid is a well-characterized and widely used linker in bioconjugation. Its terminal carboxylic acid can be readily activated to form a stable amide bond with primary amines, such as the lysine residues on the surface of proteins.[3] This two-step process, acylation followed by click chemistry, is a common strategy for labeling biomolecules.
This compound , while also a valuable tool, presents a different strategic advantage. Its terminal hydroxyl group offers an alternative handle for conjugation. It can be used in reactions such as ether formation or esterification, providing an orthogonal approach to the amine-reactive chemistry of 6-azidohexanoic acid.
| Feature | This compound | 6-Azidohexanoic Acid |
| Molecular Formula | C5H11N3O | C6H11N3O2 |
| Molecular Weight | 129.16 g/mol | 157.17 g/mol |
| Terminal Functional Group | Hydroxyl (-OH) | Carboxylic Acid (-COOH) |
| Primary Conjugation Chemistry | Ether/Ester formation | Amide bond formation |
The Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application for both this compound and 6-azidohexanoic acid is the CuAAC reaction. This reaction is highly efficient and specific, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between the azide and a terminal alkyne.[1] The generally accepted mechanism involves the in situ reduction of a Cu(II) salt (e.g., CuSO₄) by an agent like sodium ascorbate to the active Cu(I) species.[4][5] A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to enhance reaction efficiency and protect biomolecules from oxidative damage.[5][6]
Caption: Simplified workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Evaluating Efficiency: A Head-to-Head Comparison
The efficiency of a bioconjugation linker can be assessed based on several factors: reactivity and yield, solubility, stability, and the ease of purification of the final conjugate.
Reactivity and Reaction Yield
While direct comparative kinetic studies between this compound and 6-azidohexanoic acid are not extensively documented in the literature, we can infer their relative performance based on the influence of their terminal functional groups on the CuAAC reaction.
The azide group in both molecules is electronically insulated from the terminal functional group by a flexible alkyl chain. Therefore, the intrinsic reactivity of the azide is expected to be similar. However, the local chemical environment can influence the efficiency of the CuAAC reaction. Some studies have suggested that carboxylic acids can promote the CuAAC reaction, potentially leading to faster reaction rates and higher yields for 6-azidohexanoic acid under certain conditions.
It is important to note that the overall yield of the final bioconjugate is a product of both the initial functionalization step (e.g., amidation for 6-azidohexanoic acid) and the subsequent click reaction. The efficiency of the initial conjugation step is highly dependent on the specific biomolecule and the reaction conditions.
Solubility and Stability
In the context of bioconjugation, reactions are often performed in aqueous buffers. The solubility of the linker is therefore a critical parameter.
-
6-Azidohexanoic Acid: This molecule exhibits good solubility in common organic solvents like DMF and DMSO, and moderate solubility in aqueous buffers such as PBS (pH 7.2).[3] The carboxylate form at neutral pH enhances its water solubility.
-
This compound: The terminal hydroxyl group of this compound also contributes to its hydrophilicity, suggesting good solubility in aqueous solutions.
Both molecules are generally stable under typical storage conditions (-20°C) and during the bioconjugation reaction. The resulting triazole linkage formed via the CuAAC reaction is known for its exceptional stability towards hydrolysis, oxidation, and reduction.
Purification and Downstream Processing
The purification of the final bioconjugate is a critical step to remove unreacted reagents and byproducts. The choice of linker can influence the ease of purification.
For protein conjugations, size exclusion chromatography (e.g., desalting columns) or dialysis are common methods to remove small molecule reagents.[7] The slightly different physicochemical properties of conjugates prepared with this compound versus 6-azidohexanoic acid (e.g., charge, hydrophobicity) might necessitate minor adjustments to purification protocols. For instance, the presence of the carboxylic acid in 6-azidohexanoic acid will impart a negative charge to the conjugate at neutral pH, which could be a consideration for ion-exchange chromatography purification strategies.
Experimental Protocols
The following are generalized protocols for the use of 6-azidohexanoic acid and a conceptual protocol for this compound in a two-step bioconjugation workflow.
Protocol: Protein Labeling with 6-Azidohexanoic Acid
This protocol describes the labeling of a protein with 6-azidohexanoic acid via amide bond formation, followed by a CuAAC reaction with an alkyne-containing molecule.
Part 1: Azide Labeling of the Protein
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a 100 mM stock solution of 6-azidohexanoic acid in anhydrous DMSO or DMF.
-
Prepare fresh 100 mM stock solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS (N-hydroxysulfosuccinimide) in the reaction buffer.
-
-
Activation of 6-Azidohexanoic Acid:
-
In a microcentrifuge tube, combine 10 equivalents of 6-azidohexanoic acid, 10 equivalents of EDC, and 10 equivalents of sulfo-NHS. Incubate for 15-30 minutes at room temperature to form the active ester.
-
-
Conjugation to Protein:
-
Add the activated 6-azidohexanoic acid solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess reagents by size exclusion chromatography (desalting column) or dialysis against PBS.
-
Part 2: CuAAC Reaction
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule (e.g., a fluorescent dye) in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
To the azide-labeled protein solution, add a 5-20 molar excess of the alkyne-containing molecule.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.
-
Add the CuSO₄/THPTA premix to the protein-alkyne mixture.
-
-
Reaction Initiation:
-
Add the sodium ascorbate solution to initiate the click reaction.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.
-
-
Final Purification:
-
Purify the final conjugate using a desalting column or dialysis to remove the copper catalyst and excess reagents.
-
Conceptual Protocol: Protein Modification with this compound
This conceptual protocol outlines a possible strategy for using this compound, for instance, by targeting carboxyl groups on a protein.
Part 1: Azide Labeling of the Protein (Esterification)
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the protein in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Prepare a stock solution of this compound in a compatible solvent.
-
Prepare fresh stock solutions of a carbodiimide coupling agent (e.g., EDC) and an activator (e.g., NHS).
-
-
Conjugation to Protein:
-
Add a molar excess of this compound to the protein solution.
-
Add the EDC and NHS to catalyze the formation of an ester linkage between the protein's carboxyl groups (aspartate, glutamate) and the hydroxyl group of this compound.
-
Incubate the reaction under appropriate conditions (temperature, time).
-
-
Purification:
-
Purify the azide-labeled protein as described for the 6-azidohexanoic acid protocol.
-
Part 2: CuAAC Reaction
-
The CuAAC reaction would proceed as described in Part 2 of the 6-azidohexanoic acid protocol.
Caption: Comparative workflows for bioconjugation using 6-azidohexanoic acid and this compound.
Conclusion and Recommendations
The choice between this compound and 6-azidohexanoic acid is ultimately dictated by the specific requirements of the bioconjugation strategy.
6-Azidohexanoic acid is the more established and versatile linker for targeting primary amines on biomolecules. Its well-documented reactivity and the robustness of the resulting amide bond make it a reliable choice for a wide range of applications.
This compound offers a valuable alternative, particularly when orthogonal conjugation chemistry is required or when primary amines on the target biomolecule need to be preserved. Its hydroxyl group provides a handle for different coupling strategies, expanding the toolbox for bioconjugation.
For researchers new to bioconjugation, 6-azidohexanoic acid is recommended as a starting point due to the wealth of available protocols and its proven track record. For more complex bioconjugation schemes requiring multiple, specific modifications, This compound should be considered as a complementary tool.
Ultimately, the optimal choice will depend on a careful consideration of the target biomolecule, the desired properties of the final conjugate, and the overall experimental design.
References
- Current Protocols in Chemical Biology. (2011).
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011).
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- ResearchGate. (2025).
- Sigma-Aldrich. A comparative study of bioorthogonal reactions with azides.
- Strain-Promoted Azide-Alkyne Cycloaddition.
- Royal Society of Chemistry. (2012). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions.
- ResearchGate. (2025). A Comparative Study of Bioorthogonal Reactions with Azides.
- MDPI. (2021).
- SWAYAM. (2020).
- PMC. (2021). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition.
- PMC. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- PMC. (2020). Glycoconjugations of Biomolecules by Chemical Methods.
- PMC. (2015).
- BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
- Lumiprobe. Azide-PEG3-carboxylic acid.
- PMC. (2014).
- ResearchGate. (2021). A Comparative Study of Carboxylic Acids on the Cross-Linking Potential of Corn Starch Films.
- ResearchGate. (2025).
- SciSpace. (2020). Glycoconjugations of Biomolecules by Chemical Methods.
- PMC. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry.
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- 7. youtube.com [youtube.com]
A Researcher's Definitive Guide: Validating 5-Azidopentanol Conjugation Efficiency with Mass Spectrometry
In the landscape of modern bioconjugation, the precision of each molecular step is paramount to the success of the final application, be it a targeted therapeutic or a high-resolution imaging agent. 5-Azidopentanol has emerged as a valuable and versatile linker, providing a terminal azide group for "click" chemistry reactions. However, the assumption of successful and complete conjugation is a frequent and critical oversight in many experimental workflows. This guide provides an in-depth, comparative analysis of the validation of this compound conjugation efficiency, championing mass spectrometry as the gold standard, while objectively evaluating alternative methodologies. Our focus is not just on the "how," but the fundamental "why," ensuring that your experimental design is both robust and self-validating.
The Imperative of Validation: Beyond Assumption to Quantification
Incomplete or variable conjugation of this compound can introduce significant heterogeneity into your sample, leading to a cascade of downstream issues.[][2] This heterogeneity can manifest as a mixture of unconjugated, partially conjugated, and fully conjugated species. The consequences of this variability are far-reaching, potentially leading to reduced therapeutic efficacy, misleading imaging data, and a fundamental lack of experimental reproducibility. Therefore, rigorous validation of conjugation efficiency is not a mere quality control step, but a cornerstone of reliable and translatable research.
Mass Spectrometry: The Unambiguous Arbiter of Conjugation
Mass spectrometry (MS) provides a direct and precise measurement of the molecular weight of your target molecule.[3] This enables the unambiguous determination of the number of this compound molecules that have been successfully conjugated. By comparing the mass of the conjugated product to the unconjugated starting material, a clear picture of the conjugation efficiency emerges.[3] This is particularly crucial for complex biomolecules like antibody-drug conjugates (ADCs), where the drug-to-antibody ratio (DAR) is a critical quality attribute that directly influences therapeutic potency and safety.[][4][5][6]
The Mass Spectrometry Workflow: A Step-by-Step Protocol
The validation of this compound conjugation by mass spectrometry is a systematic process, from sample preparation to data interpretation.
Figure 1: Workflow for validating this compound conjugation via mass spectrometry.
Experimental Protocol:
-
Conjugation Reaction: Execute the conjugation of this compound to your target biomolecule according to your established protocol. It is essential to retain an unconjugated control sample for comparative analysis.
-
Purification: The removal of unreacted this compound and coupling reagents is critical. Techniques such as size-exclusion chromatography (SEC) or dialysis are effective for this purpose.[]
-
Sample Desalting: For optimal MS analysis, the purified conjugate should be in a volatile buffer (e.g., ammonium bicarbonate). Desalting, often performed with spin filters or ZipTips, is a crucial step to prevent ion suppression in the mass spectrometer.[8]
-
Mass Spectrometry Acquisition:
-
Instrumentation: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are recommended for their ability to resolve the small mass shifts associated with conjugation.[5]
-
Ionization: Electrospray ionization (ESI) is the preferred method for ionizing large biomolecules from a liquid sample.[9]
-
-
Data Analysis:
-
Deconvolution: The raw data, which presents a series of peaks corresponding to different charge states, must be deconvoluted to determine the zero-charge mass of the molecules.[8]
-
Efficiency Calculation: The deconvoluted spectrum will show peaks for the unconjugated starting material and the molecule with one or more this compound additions. The mass difference should correspond to the mass of the linker. The relative intensities of these peaks are used to calculate the average number of conjugations and the distribution of species.[10]
-
A Comparative Analysis: MS vs. Alternative Techniques
While mass spectrometry offers unparalleled detail, other techniques can provide valuable, albeit often indirect, information. The selection of a validation method should be guided by the specific experimental needs and available resources.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | UV-Vis Spectroscopy |
| Principle | Direct measurement of mass-to-charge ratio.[3] | Separation based on physicochemical properties (e.g., hydrophobicity).[2] | Separation based on molecular weight.[11][12] | Measurement of light absorbance.[13][14] |
| Information Provided | Exact mass, number of conjugations, sample heterogeneity.[5][15] | Purity, relative quantification of species.[2][16] | Apparent molecular weight shift.[17][18] | Average conjugation ratio (requires a chromophore).[13][19] |
| Quantitative Nature | Highly quantitative.[20] | Quantitative with proper standards.[2] | Semi-quantitative at best.[17] | Quantitative with known extinction coefficients.[13] |
| Resolution | High, can resolve single conjugation events.[5] | Moderate to high, depends on the column and method.[2] | Low, may not resolve small mass additions.[17] | No separation of species.[13] |
| Key Advantage | Unambiguous and direct measurement.[3] | Robust for purity assessment.[2] | Widely accessible and simple to perform.[11] | Rapid and non-destructive.[19] |
| Key Limitation | High instrumentation cost and requires expertise. | Indirect measurement, may not resolve all species.[2] | Low resolution and sensitivity for small modifications.[17] | Requires a chromophore and provides no information on heterogeneity.[13][21] |
Deeper Dive into Alternative Methods
-
High-Performance Liquid Chromatography (HPLC): Techniques like reversed-phase HPLC (RP-HPLC) and hydrophobic interaction chromatography (HIC) can separate conjugated from unconjugated species based on changes in hydrophobicity.[2][16] This is a powerful tool for assessing purity and can be quantitative if appropriate standards are available.[][2]
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A successful conjugation will result in an increase in the molecular weight of the target protein, which can be visualized as a band shift on an SDS-PAGE gel.[11][17] However, this method is often not sensitive enough to resolve small mass changes and is best used for a qualitative assessment.[17][18]
-
UV-Vis Spectroscopy: If the this compound linker is attached to a molecule with a distinct chromophore, UV-Vis spectroscopy can be used to determine the average degree of conjugation by measuring absorbance at two different wavelengths.[13][19] This method is quick and non-destructive but provides no information on the distribution of conjugated species.[13]
The Principle of Orthogonal Validation
Conclusion: An Informed Approach to Conjugation Validation
The validation of this compound conjugation efficiency is a critical step that should not be overlooked. While methods like HPLC, SDS-PAGE, and UV-Vis spectroscopy have their utility, mass spectrometry stands as the definitive technique for providing unambiguous, quantitative, and detailed characterization of your bioconjugate. The investment in a thorough MS analysis provides a solid foundation for the reliability and reproducibility of your research. For those without direct access to the necessary instrumentation, collaboration with core facilities or contract research organizations is a valuable pathway to obtaining this essential data.
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CellMosaic. AEX HPLC Analysis of Peptide, Protein, Oligo, and Bioconjugate. Retrieved from [Link]
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Wei, C., Su, D., & Wang, J. (2018). Current LC–MS-based strategies for characterization and quantification of antibody-drug conjugates. Current Pharmacology Reports, 4(1), 45–63. Retrieved from [Link]
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eCampusOntario Pressbooks. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]
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Biocompare. (2017, May 1). LC-MS Analysis of Antibody-Drug Conjugates. Retrieved from [Link]
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Huang, R. Y.-C., & Chen, G. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850–855. Retrieved from [Link]
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ResearchGate. (2020). Characterization of antibody-drug conjugates by mass spectrometry: Advances and future trends | Request PDF. Retrieved from [Link]
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LCGC International. (2021, March 2). Characterization of Next Generation Antibody-Drug Conjugates (ADCs) by Mass Spectrometry. Retrieved from [Link]
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Andris, S., Rudt, M., Rogalla, J., Wendeler, M., & Hubbuch, J. (2018). Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy. Journal of Biotechnology, 288, 15–22. Retrieved from [Link]
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Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]
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de Faria e Silva, A. L., & Ryder, A. G. (2022). Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Biotechnology and Bioengineering, 119(9), 2587-2599. Retrieved from [Link]
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FUJIFILM Diosynth Biotechnologies. Mass Spectrometric Conjugate Characterization. Retrieved from [Link]
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Addona, T. A., Abbatiello, S. E., Schilling, B., Skates, S. J., Mani, D. R., Bunk, D. M., ... & Carr, S. A. (2009). Targeted quantitation of proteins by mass spectrometry. Nature biotechnology, 27(7), 633-641. Retrieved from [Link]
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Jeong, Y., et al. (2017). Highly Robust and Optimized Conjugation of Antibodies to Nanoparticles using Quantitatively Validated Protocols. ACS Omega, 2(10), 6894–6905. Retrieved from [Link]
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Samara Journal of Science. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Samara Journal of Science, 25(3), 226-243. Retrieved from [Link]
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Malm, M., et al. (2005). Analytical validation of accelerator mass spectrometry for pharmaceutical development. Bioanalysis, 2(4), 771-789. Retrieved from [Link]
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Barrick Lab. General Conjugation Protocol. Retrieved from [Link]
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Creative Biolabs. Conjugation Based on Click Chemistry. Retrieved from [Link]
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Jansson, D., et al. (2021). Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine-Linked Antibody-Drug Conjugates. Antibodies, 10(4), 43. Retrieved from [Link]
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New England Biolabs. (n.d.). 5 Minute Transformation Protocol (NEB #C2987H / #C2987I). Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 5-Azidopentanol: A Technical Guide for Laboratory Professionals
For researchers and drug development professionals, the utility of organic azides like 5-azidopentanol is matched by their inherent risks. As energetic compounds, their safe handling and disposal are not merely procedural formalities but critical components of laboratory safety. This guide provides an in-depth, technically grounded framework for the proper disposal of this compound, moving beyond simple checklists to explain the chemical principles that underpin these essential safety protocols. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, ensuring a safe environment for innovation.
Hazard Assessment of this compound
Before any disposal procedure is initiated, a thorough understanding of the specific hazards associated with this compound is paramount. Organic azides are a class of compounds known for their potential to decompose explosively when subjected to external energy sources such as heat, light, friction, or mechanical shock.[1][2][3]
The stability of an organic azide is influenced by its molecular structure. Two key empirical guidelines help in assessing the risk:
-
The Carbon to Nitrogen (C/N) Ratio: For this compound (C₅H₁₁N₃O), the ratio of carbon atoms to nitrogen atoms is 5/3, which is approximately 1.67. Organic azides with a C/N ratio between 1 and 3 can often be synthesized and isolated but should be handled with care and stored under controlled conditions (e.g., as a dilute solution below room temperature).[1][4]
-
The "Rule of Six": This rule suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient dilution within the molecule to render it relatively safe.[1] this compound, with five carbons to one azide group, falls just short of this guideline, underscoring the need for cautious handling.
The Core Principle of Azide Disposal: Chemical Deactivation
The fundamental strategy for the safe disposal of this compound is not direct disposal but chemical deactivation . The highly energetic azide functional group must be converted into a stable, non-hazardous form before it enters the chemical waste stream.[3] The most common and recommended approach is the reduction of the azide to its corresponding stable amine, 5-amino-1-pentanol.
This guide details two robust and widely accepted methods for this chemical quenching process:
-
Method A: Staudinger Reduction using Triphenylphosphine.
-
Method B: Oxidative Quenching using Nitrous Acid.
The choice of method may depend on the scale of the disposal, the solvent system of the waste, and the available reagents.
Personal Protective Equipment (PPE) and Engineering Controls
All disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of any potentially volatile or aerosolized compounds.[5][7] A blast shield should also be used as an additional precaution.[5]
Table 1: Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against splashes of corrosive or reactive chemicals. |
| Hand Protection | Nitrile gloves. | Provides chemical resistance. Silver shield gloves are recommended for handling highly toxic azides.[5] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and clothing from spills and potential fire hazards. |
| Additional Protection | Face shield (if a blast shield is not feasible). | Offers an extra layer of protection for the face and neck.[5] |
Detailed Disposal Protocols
The following protocols provide step-by-step guidance for the chemical deactivation of this compound waste. These procedures should be performed on waste solutions where the concentration of the azide is known or can be reasonably estimated.
Method A: Staudinger Reduction for Azide Quenching
The Staudinger reaction is a mild and efficient method for reducing an organic azide to an amine using a phosphine, typically triphenylphosphine (PPh₃).[1][8][9] The reaction proceeds via an iminophosphorane intermediate, which is then hydrolyzed to the amine and triphenylphosphine oxide.[8] This method is particularly useful for quenching reaction mixtures where the azide was a synthetic intermediate.
-
Preparation: In a chemical fume hood, place the flask containing the this compound waste solution on a stirrer. Ensure the solution is being stirred to maintain homogeneity.
-
Reagent Addition: For each equivalent of this compound estimated to be in the waste, add 1.1 to 1.5 equivalents of triphenylphosphine. The addition can be done portion-wise at room temperature.
-
Reaction: A mild exotherm and evolution of nitrogen gas (N₂) may be observed as the triphenylphosphine reacts with the azide to form a phosphazide, which then loses N₂ to form the iminophosphorane.[8] Allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction goes to completion.
-
Hydrolysis: Add an excess of water (at least 10 equivalents relative to the initial azide) to the reaction mixture. Stir for an additional 1 hour to ensure the complete hydrolysis of the iminophosphorane to 5-amino-1-pentanol and triphenylphosphine oxide.[1][8]
-
Verification (Optional but Recommended): The disappearance of the azide can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the characteristic azide stretch at ~2100 cm⁻¹).
-
Final Disposal: The resulting mixture, now containing the much more stable 5-amino-1-pentanol and triphenylphosphine oxide, can be collected in a properly labeled hazardous waste container for organic waste.
Caption: Workflow for the Staudinger reduction of this compound.
Method B: Oxidative Quenching with Nitrous Acid
This method is highly effective for aqueous waste streams containing azides. It uses nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a mineral acid (e.g., sulfuric acid), to decompose the azide into nitrogen gas.[7] Crucially, the order of addition is vital to prevent the formation of the highly toxic and explosive hydrazoic acid (HN₃). [5][7]
-
Preparation: This entire procedure must be performed in a chemical fume hood.[7] Place the aqueous waste containing this compound in a three-necked flask equipped with a stirrer and a dropping funnel. Ensure the concentration of the azide does not exceed 5%.[5][7][10] Dilute with water if necessary. Cool the flask in an ice bath to 0-5°C.
-
Nitrite Addition: While stirring, slowly add a 20% aqueous solution of sodium nitrite. A common guideline is to use approximately 1.5 grams of sodium nitrite for every gram of azide estimated in the waste.[5][7]
-
Acidification (CRITICAL STEP): Slowly and carefully add a 20% aqueous solution of sulfuric acid via the dropping funnel. NEVER add the acid before the sodium nitrite. [5][7] The acid reacts with the nitrite to form nitrous acid, which then decomposes the azide. Gas evolution (nitrogen oxides and N₂) will be observed. Continue adding acid dropwise until the solution is acidic (test with litmus or pH paper).
-
Verification of Completion: Once gas evolution has ceased, test for the presence of excess nitrous acid. Dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates that excess nitrite is present and the decomposition of the azide is complete.[2][5][7]
-
Neutralization and Disposal: After confirming completion, neutralize the acidic solution by carefully adding a dilute solution of sodium hydroxide until the pH is between 6 and 9.[5] This neutralized aqueous solution can then be collected in a properly labeled hazardous waste container for aqueous waste.
Caption: Reactants and products in the nitrous acid quenching of azides.
Waste Management and Final Logistical Steps
-
Segregation: Waste streams containing azides must always be kept separate from acidic waste to prevent the accidental generation of hydrazoic acid.[3]
-
Labeling: All waste containers must be clearly and accurately labeled. For quenched waste, indicate the final composition (e.g., "Aqueous waste containing 5-amino-1-pentanol, sodium sulfate, neutralized").
-
Prohibition of Drain Disposal: Under no circumstances should unquenched azide solutions be poured down the drain. This can lead to the formation of highly explosive lead or copper azides in the plumbing system.[4][5][6][7]
-
Consult EHS: Always follow the specific hazardous waste disposal guidelines provided by your institution's Environmental Health and Safety (EHS) office.
By adhering to these technically sound and safety-conscious procedures, laboratory professionals can effectively manage and neutralize the risks associated with this compound, ensuring a safe and compliant research environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Azidopentanol
Welcome to your definitive resource for safely handling 5-Azidopentanol. As researchers and drug development professionals, our work with energetic molecules like organic azides is foundational to innovation, particularly in bioconjugation and click chemistry. However, this potential comes with inherent risks. This guide is designed to move beyond a simple checklist, providing you with the causal logic behind each safety protocol. My goal is to empower you with the expertise to not only follow procedures but to understand them, ensuring a culture of safety and scientific integrity in your laboratory.
The Hazard Profile of this compound: Beyond the Obvious
This compound (C₅H₁₁N₃O) is an organic azide, a class of compounds known for their high energy content and potential for rapid decomposition.[1][2] While it is a valuable synthetic intermediate, its safe handling is non-negotiable. The primary hazards stem from two core properties: its potential explosivity and its toxicity.
Understanding Stability: The Carbon-to-Nitrogen Ratio
The stability of an organic azide is often assessed by its carbon-to-nitrogen (C/N) ratio.[3] A higher carbon content relative to the energetic azide group provides a "ballast," diluting the molecule's explosive potential. For this compound, the C/N ratio is 5 carbons to 3 nitrogens (5/3 ≈ 1.67).
According to established laboratory safety guidelines, organic azides with a C/N ratio between 1 and 3 can be synthesized and isolated, but they require specific precautions: they should be stored at low temperatures, handled in small quantities (e.g., maximum of 5 grams), and used in solutions not exceeding 1M concentration.[1][2] This places this compound in a category of compounds that are manageable but demand strict adherence to safety protocols.
Key Hazards:
-
Explosive Decomposition: Organic azides can be sensitive to heat, light, friction, and mechanical shock, leading to violent decomposition.[1][3]
-
Toxicity: The azide functional group is acutely toxic, with a mechanism and potency often compared to cyanide.[4] It can be absorbed through the skin, inhaled, or ingested, with target organs including the central nervous system and the brain.[5][6]
-
Formation of Hazardous Byproducts:
-
Hydrazoic Acid (HN₃): Contact with acids will protonate the azide, forming the highly toxic, volatile, and explosive hydrazoic acid.[3][5] This is a critical consideration for both reaction quenching and waste disposal.
-
Heavy Metal Azides: Contact with heavy metals (e.g., lead, copper, silver, zinc) can form dangerously shock-sensitive and explosive metal azide salts. This is why metal spatulas are forbidden and why azide waste must never be poured down drains with copper or lead pipes.[3][5][6]
-
Halogenated Azidomethanes: Reactions with halogenated solvents like dichloromethane or chloroform can generate extremely unstable and explosive di- and tri-azidomethane.[1][3][4]
-
Core PPE and Engineering Controls: Your First Line of Defense
Before any procedure, the correct engineering controls and personal protective equipment (PPE) must be in place. This is the baseline for any quantity of this compound.
-
Engineering Controls:
-
Certified Chemical Fume Hood: All manipulations of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to mitigate inhalation risks, especially from the potential formation of hydrazoic acid.[1][5]
-
Blast Shield: For any reaction involving neat or concentrated azides, a blast shield is mandatory. This shield must be placed between the experiment and the user, with the fume hood sash positioned as low as possible.[1][2][6]
-
-
Baseline Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[7] However, due to the splash and explosive risk, a full-face shield worn over safety goggles is strongly recommended for all procedures.[1][2]
-
Hand Protection: Double-gloving with chemical-resistant nitrile gloves is the standard.[5] The outer glove absorbs any immediate contamination, protecting the inner glove and your skin during the doffing process. If a glove is contaminated, it must be removed and replaced immediately.[5]
-
Body Protection: A flame-resistant lab coat is mandatory. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[8] Ensure clothing consists of long pants and closed-toe shoes made from non-porous material.[5]
-
Task-Specific PPE and Operational Plan
The level of risk changes with the task. The following table outlines the required PPE and key safety actions for common laboratory procedures involving this compound.
| Laboratory Task | Required PPE | Key Operational Directives & Rationale |
| Weighing & Transfer (Neat Compound) | • Full Face Shield over Safety Goggles• Double Nitrile Gloves• Flame-Resistant Lab Coat• Chemical-Resistant Apron | • Work behind a blast shield inside a chemical fume hood. [1][2]• Use only plastic or ceramic spatulas. Metal can form shock-sensitive metal azides.[3][5]• Handle small quantities only. Avoid generating dust or creating friction. |
| Solution Preparation & Dilution | • Full Face Shield over Safety Goggles• Double Nitrile Gloves• Flame-Resistant Lab Coat | • Perform all additions and dilutions inside the fume hood. • Avoid halogenated solvents (e.g., DCM, Chloroform). [3][4]• Ensure the receiving flask is free of acid or metal contaminants. |
| Running Reactions (e.g., Click Chemistry) | • Full Face Shield over Safety Goggles• Double Nitrile Gloves• Flame-Resistant Lab Coat | • Keep the reaction behind a blast shield for the entire duration. [1][6]• Avoid ground glass joints where possible; they can be a source of friction.[1]• Post a clear warning sign on the fume hood indicating an active azide experiment.[1][2] |
| Work-up & Quenching | • Full Face Shield over Safety Goggles• Double Nitrile Gloves• Flame-Resistant Lab Coat | • Never quench with strong acids. This will generate explosive hydrazoic acid.[3]• Use a cautious, validated quenching procedure (e.g., reduction to the amine with triphenylphosphine).• Do not concentrate azide-containing solutions using a rotary evaporator. [1][2] |
| Spill Cleanup | • Full Face Shield over Safety Goggles• Double Nitrile Gloves• Chemical-Resistant Apron or Coverall | • For small spills inside a hood: Use chemical absorbent pads.[5]• For large spills: Evacuate immediately, alert others, and contact emergency services.[5]• Decontaminate the area thoroughly with soap and water after cleanup.[5] |
PPE Selection Workflow
The following diagram outlines the decision-making process for ensuring adequate protection when planning to work with this compound.
Caption: PPE selection workflow for this compound.
Emergency Response and Disposal Plan
Immediate Actions for Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5][6]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][6]
-
Inhalation: Move the affected person to fresh air at once. Seek immediate medical attention.[5][6]
-
Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention and provide the medical team with the Safety Data Sheet (SDS) for this compound.[5][6]
Waste Disposal Protocol:
-
Segregation is Critical: All this compound waste, including contaminated consumables like gloves and absorbent pads, must be collected in a dedicated, clearly labeled hazardous waste container.[2][4]
-
Avoid Incompatibles:
-
Chemical Inactivation (Advanced): Whenever feasible, organic azides should be chemically converted to a more stable form (e.g., an amine) before being collected for disposal. This must be part of a validated experimental procedure.[3]
-
Final Disposal: The sealed, labeled waste container must be disposed of through your institution's official hazardous waste management program.[3][6]
By integrating these principles of hazard assessment, diligent PPE use, and procedural caution, you can confidently and safely harness the scientific potential of this compound. Your safety, and that of your colleagues, is the most critical component of any successful experiment.
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Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 5-Amino-1-pentanol, 50 wt.% aqueous solution.
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
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SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
